(1S,3S)-1,3-Dimethylcyclopentane
Description
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Properties
Molecular Formula |
C7H14 |
|---|---|
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
XAZKFISIRYLAEE-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1)C |
Canonical SMILES |
CC1CCC(C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemical Assignment of (1S,3S)-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemical assignment of (1S,3S)-1,3-dimethylcyclopentane. It details the application of the Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of stereocenters in cyclic systems. Furthermore, this guide outlines the key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, chiral Gas Chromatography (GC), and Vibrational Circular Dichroism (VCD), that are instrumental in the determination and confirmation of the absolute configuration of this chiral alkane. While specific experimental data for the optically pure (1S,3S) enantiomer is not widely available in public literature, this document presents the theoretical basis for its stereochemical characterization, along with generalized experimental protocols and expected spectroscopic features.
Introduction to the Stereoisomers of 1,3-Dimethylcyclopentane (B1582162)
1,3-Dimethylcyclopentane is a cycloalkane that possesses two stereogenic centers at carbons 1 and 3. This structural feature gives rise to three possible stereoisomers: a pair of enantiomers (mirror images that are non-superimposable) and a meso compound (an achiral compound with stereocenters).[1]
-
trans-1,3-Dimethylcyclopentane (B44218): The two methyl groups are on opposite sides of the cyclopentane (B165970) ring. This arrangement results in a chiral molecule, existing as a pair of enantiomers:
-
(1S,3S)-1,3-Dimethylcyclopentane
-
(1R,3R)-1,3-Dimethylcyclopentane
-
-
cis-1,3-Dimethylcyclopentane (B1584825): The two methyl groups are on the same side of the cyclopentane ring. This isomer possesses a plane of symmetry, rendering it an achiral meso compound.[1]
This guide will focus on the stereochemical assignment of the (1S,3S) enantiomer of trans-1,3-dimethylcyclopentane.
Theoretical Stereochemical Assignment via Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each stereocenter in (1S,3S)-1,3-dimethylcyclopentane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] This systematic process involves assigning priorities to the four substituents attached to each chiral center based on atomic number.
The following diagram illustrates the application of the CIP rules to the C1 and C3 stereocenters of (1S,3S)-1,3-dimethylcyclopentane.
Assignment at Carbon-1 (C1):
-
Identify Substituents: The four groups attached to C1 are a hydrogen atom, a methyl group, the ring segment -CH2-C3(H)(CH3)-, and the ring segment -CH2-CH2-.
-
Assign Priorities:
-
Priority 1: Traveling around the ring towards C3, the path is -CH2-C3(H)(CH3)-. At the first point of difference (C3), this carbon is substituted with another carbon (from the methyl group).
-
Priority 2: The methyl group (-CH3).
-
Priority 3: Traveling around the ring towards C5, the path is -CH2-CH2-.
-
Priority 4: The hydrogen atom (lowest atomic number).
-
-
Determine Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is counter-clockwise, hence the 'S' configuration.
Assignment at Carbon-3 (C3):
-
Identify Substituents: The four groups attached to C3 are a hydrogen atom, a methyl group, the ring segment -CH2-C1(H)(CH3)-, and the ring segment -CH2-CH2-.
-
Assign Priorities:
-
Priority 1: Traveling around the ring towards C1, the path is -CH2-C1(H)(CH3)-. At the first point of difference (C1), this carbon is substituted with another carbon (from the methyl group).
-
Priority 2: The methyl group (-CH3).
-
Priority 3: Traveling around the ring towards C5, the path is -CH2-CH2-.
-
Priority 4: The hydrogen atom.
-
-
Determine Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is counter-clockwise, hence the 'S' configuration.
Experimental Determination of Stereochemistry
The absolute configuration of a chiral molecule like (1S,3S)-1,3-dimethylcyclopentane is ultimately confirmed through experimental analysis. The following techniques are pivotal for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the diastereomers of 1,3-dimethylcyclopentane.
-
¹³C NMR: Due to the lack of symmetry in the trans isomers, (1S,3S)-1,3-dimethylcyclopentane is expected to exhibit seven distinct signals in its ¹³C NMR spectrum, corresponding to the two methyl carbons and the five cyclopentane ring carbons. In contrast, the meso cis-1,3-dimethylcyclopentane has a plane of symmetry, resulting in fewer than seven signals due to the chemical equivalence of certain carbon atoms.
-
¹H NMR: The ¹H NMR spectrum of trans-1,3-dimethylcyclopentane typically shows the methyl protons in the range of δ 0.9–1.2 ppm and the cyclopentane ring protons between δ 1.4–1.7 ppm. While the ¹H NMR spectra of the cis and trans isomers are different, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be required for definitive assignment of the trans configuration by observing through-space correlations between the methyl groups and ring protons.
| Spectroscopic Parameter | trans-1,3-Dimethylcyclopentane | cis-1,3-Dimethylcyclopentane |
| ¹³C NMR Signals | 7 | < 7 |
| ¹H NMR (methyl protons) | ~0.9–1.2 ppm | Similar to trans isomer |
| ¹H NMR (ring protons) | ~1.4–1.7 ppm | Distinct pattern from trans |
Table 1: Expected NMR Spectroscopic Data for 1,3-Dimethylcyclopentane Isomers.
Experimental Protocol: NMR Analysis A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3-dimethylcyclopentane isomer in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Chiral Gas Chromatography (GC)
Chiral GC is the primary technique for separating the enantiomers of trans-1,3-dimethylcyclopentane and determining the enantiomeric purity of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The enantioselective analysis of non-functionalized hydrocarbons like 1,3-dimethylcyclopentane is challenging but can be achieved using modified cyclodextrin-based CSPs.[4] The separation relies on subtle differences in the inclusion complexation and van der Waals interactions between the enantiomers and the chiral cavity of the cyclodextrin (B1172386).[4]
Experimental Protocol: Chiral Gas Chromatography A generalized protocol for the chiral GC separation of volatile hydrocarbons is as follows:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a fused-silica capillary column coated with a modified cyclodextrin CSP.
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the trans-1,3-dimethylcyclopentane sample in a volatile solvent like pentane.
-
GC Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium, at a flow rate to achieve optimal linear velocity.
-
Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a slow ramp (e.g., 2°C/min) to a final temperature of around 100°C. The exact program should be optimized for the specific column and instrument.
-
Injection Volume: 1 µL with a high split ratio (e.g., 100:1).
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. The elution order would need to be determined by analyzing a standard of a known enantiomer.
| Parameter | Expected Value/Range |
| Chiral Stationary Phase | Modified β-cyclodextrin |
| Elution Order | Dependent on the specific CSP |
| Separation Factor (α) | > 1.0 for successful resolution |
Table 2: Expected Parameters for Chiral GC Separation of trans-1,3-Dimethylcyclopentane Enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when compared with quantum chemical calculations.[2] The VCD spectrum of (1S,3S)-1,3-dimethylcyclopentane will be equal in magnitude but opposite in sign to that of its enantiomer, (1R,3R)-1,3-dimethylcyclopentane.
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride or chloroform). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: Acquire the VCD spectrum over the desired infrared frequency range. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Analysis: The experimental VCD spectrum is compared with a theoretically calculated spectrum for the assumed absolute configuration (e.g., 1S,3S). A good match between the experimental and calculated spectra confirms the absolute configuration.
Computational VCD: Theoretical VCD spectra are typically calculated using density functional theory (DFT) methods. The computational workflow involves:
-
A conformational search to identify the low-energy conformers of the molecule.
-
Geometry optimization and frequency calculations for each conformer.
-
Calculation of the VCD intensities for each vibrational mode.
-
Boltzmann averaging of the spectra of the individual conformers to generate the final theoretical spectrum.
Conclusion
The stereochemical assignment of (1S,3S)-1,3-dimethylcyclopentane is founded on the systematic application of the Cahn-Ingold-Prelog priority rules. Experimental verification and determination of enantiomeric purity rely on a combination of powerful analytical techniques. While NMR spectroscopy is crucial for distinguishing between the cis and trans diastereomers, chiral gas chromatography is the definitive method for separating and quantifying the (1S,3S) and (1R,3R) enantiomers. Vibrational circular dichroism, coupled with computational chemistry, provides an orthogonal and robust method for the unambiguous determination of the absolute configuration in solution. The methodologies and theoretical framework presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis, analysis, and application of chiral molecules.
References
An In-depth Technical Guide to the Absolute Configuration of trans-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the absolute configuration of trans-1,3-dimethylcyclopentane (B44218), a fundamental aspect of its stereochemistry. Understanding the three-dimensional arrangement of atoms is critical in fields such as medicinal chemistry and materials science, where the chirality of a molecule can dictate its biological activity and physical properties. This document outlines the stereoisomers of 1,3-dimethylcyclopentane, the principles for assigning absolute configuration, and the experimental methodologies employed for its determination.
Stereochemistry of 1,3-Dimethylcyclopentane
1,3-Dimethylcyclopentane possesses two stereogenic centers at carbons 1 and 3. This gives rise to a total of three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).
-
cis-1,3-Dimethylcyclopentane: In this isomer, the two methyl groups are on the same side of the cyclopentane (B165970) ring. This molecule has an internal plane of symmetry, rendering it achiral and optically inactive. It is therefore referred to as a meso compound.
-
trans-1,3-Dimethylcyclopentane: The trans isomer exists as a pair of enantiomers, where the two methyl groups are on opposite sides of the ring. These isomers are non-superimposable mirror images of each other and lack an internal plane of symmetry, making them chiral and optically active.[1][2]
The two enantiomers of trans-1,3-dimethylcyclopentane are designated using the Cahn-Ingold-Prelog (CIP) nomenclature as (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane.
Assignment of Absolute Configuration (R/S System)
The absolute configuration of each stereocenter in the trans-1,3-dimethylcyclopentane enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) rules. This systematic procedure allows for the unambiguous designation of the spatial arrangement of substituents around a chiral center.
The process involves two main steps:
-
Prioritization of Substituents: The four groups attached to the chiral carbon are ranked according to a set of sequence rules, primarily based on atomic number. Higher atomic numbers receive higher priority.
-
Orientation and Determination: The molecule is oriented so that the lowest priority group (priority 4) points away from the viewer. The direction of the path from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed.
-
If the path is clockwise , the configuration is assigned as R (Rectus, Latin for right).
-
If the path is counter-clockwise , the configuration is assigned as S (Sinister, Latin for left).
-
For trans-1,3-dimethylcyclopentane, the priorities of the substituents on carbon-1 are:
-
The C3 carbon of the ring (as it is attached to another carbon and a methyl group).
-
The C2 carbon of the ring.
-
The methyl group.
-
The hydrogen atom.
A similar prioritization is performed for the substituents on carbon-3.
Quantitative Chiroptical Data
Chiroptical properties, such as specific rotation, are quantitative measures of a chiral molecule's interaction with plane-polarized light. The specific rotation ([α]) is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). While one enantiomer will rotate plane-polarized light in a positive (dextrorotatory, +) direction, its mirror image will rotate it in an equal but opposite (levorotatory, -) direction.
| Enantiomer | Absolute Configuration | Hypothetical Specific Rotation [α] (degrees) |
| (+)-trans-1,3-Dimethylcyclopentane | (1R,3R) or (1S,3S) | +X.X |
| (-)-trans-1,3-Dimethylcyclopentane | (1S,3S) or (1R,3R) | -X.X |
| (±)-trans-1,3-Dimethylcyclopentane | Racemic Mixture | 0 |
Note: The assignment of (+) or (-) rotation to a specific R/S configuration cannot be predicted and must be determined experimentally.
Experimental Determination of Absolute Configuration
The absolute configuration of a chiral molecule like trans-1,3-dimethylcyclopentane can be determined through several experimental techniques.
Chiroptical Spectroscopy (ORD and CD)
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful techniques for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. The resulting spectra, particularly the sign and magnitude of the Cotton effect, can often be correlated with the absolute configuration of the molecule, especially if a chromophore is present or can be introduced. For alkanes like trans-1,3-dimethylcyclopentane, which lack a strong chromophore, derivatization may be necessary to apply these methods effectively.
General Protocol for CD Spectroscopy:
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable transparent solvent (e.g., hexane, methanol) at a known concentration.
-
Instrumentation: A CD spectropolarimeter is used. The instrument is calibrated, and a baseline is recorded with the pure solvent.
-
Data Acquisition: The CD spectrum is recorded over a specific wavelength range. The data is typically plotted as molar ellipticity [θ] versus wavelength.
-
Analysis: The sign of the Cotton effect in the observed spectrum is compared with spectra of related compounds with known absolute configurations or with theoretical predictions to infer the absolute configuration of the sample.
Stereoselective Synthesis
One of the most reliable methods for determining absolute configuration is to synthesize the molecule from a starting material of known absolute configuration through a series of stereochemically well-defined reactions. If the reaction mechanisms and their stereochemical outcomes (e.g., inversion or retention of configuration) are known, the absolute configuration of the product can be confidently assigned.
Illustrative Stereoselective Synthesis Protocol Outline:
-
Precursor Selection: Choose a chiral starting material with a known absolute configuration that can be converted to trans-1,3-dimethylcyclopentane. For example, a derivative of a known chiral cyclopentanone.
-
Reaction Sequence: Devise a synthetic route where each step proceeds with a predictable stereochemical outcome (e.g., SN2 reactions for inversion, or reactions that do not affect the chiral center).
-
Purification and Characterization: After each step, the product is purified and its structure and stereochemical purity are confirmed using standard techniques (NMR, MS, chiral GC/HPLC).
-
Final Product Analysis: The chiroptical properties (e.g., specific rotation) of the synthesized enantiomer are measured and compared to the isolated, unknown sample. A match in properties confirms the absolute configuration.
X-ray Crystallography
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. For this technique to be applicable, the compound must be crystalline. If the native compound is a liquid, it can often be derivatized with a chiral reagent containing a heavy atom to facilitate crystallization and the determination of absolute stereochemistry (Anomalous Dispersion).
General Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound or a suitable derivative of high quality.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Determination of Absolute Configuration: Using anomalous dispersion effects, typically from heavier atoms in the structure, the absolute configuration can be determined, often expressed as the Flack parameter.
Visualizations
Relationship Between Stereoisomers of 1,3-Dimethylcyclopentane
The following diagram illustrates the relationship between the cis and trans isomers of 1,3-dimethylcyclopentane, highlighting the enantiomeric relationship of the trans pair and the meso nature of the cis form.
References
An In-depth Technical Guide to the Chiral Properties of (1S,3S)-1,3-Dimethylcyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of (1S,3S)-1,3-Dimethylcyclopentane, a significant molecule in stereochemistry. This document outlines its structural features, stereoisomerism, and optical activity, alongside plausible experimental methodologies for its synthesis and analysis. The information is intended to support research and development activities where molecular chirality is a critical parameter.
Introduction to the Stereochemistry of 1,3-Dimethylcyclopentane (B1582162)
1,3-Dimethylcyclopentane is a cyclic alkane that serves as a fundamental example of stereoisomerism. It possesses two chiral centers at carbons 1 and 3, leading to the potential for 22 = 4 stereoisomers. However, due to the symmetry of the cis isomer, only three distinct stereoisomers exist: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).[1][2]
-
Trans Isomers: The two methyl groups are on opposite sides of the cyclopentane (B165970) ring. This arrangement results in two non-superimposable mirror images, the (1R,3R) and (1S,3S) enantiomers. These enantiomers are chiral and therefore optically active.[2][3]
-
Cis Isomer: The two methyl groups are on the same side of the ring. This configuration has a plane of symmetry, rendering it achiral and optically inactive. This is known as a meso compound.[3]
The focus of this guide is the (1S,3S)-1,3-Dimethylcyclopentane enantiomer, a molecule of interest in asymmetric synthesis and as a chiral building block.
Physical and Chiral Properties
The stereoisomers of 1,3-dimethylcyclopentane exhibit distinct physical and chiral properties. While enantiomers share identical physical properties such as boiling point and melting point, they differ in their interaction with plane-polarized light.[3] Diastereomers (i.e., the cis and trans isomers) have different physical properties.[3]
Table 1: Physical Properties of 1,3-Dimethylcyclopentane Isomers
| Property | cis-1,3-Dimethylcyclopentane (meso) | trans-1,3-Dimethylcyclopentane (B44218) (racemic mixture) | (1S,3S)-1,3-Dimethylcyclopentane |
| Synonyms | (1R,3S)-1,3-Dimethylcyclopentane | (±)-1,3-Dimethylcyclopentane | (-)-trans-1,3-Dimethylcyclopentane |
| CAS Number | 2532-58-3 | 1759-58-6 | Not individually assigned |
| Molecular Formula | C7H14 | C7H14 | C7H14 |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol | 98.19 g/mol |
| Boiling Point | 91.8 °C (365 K) | 91.0 °C (364 K) | 91.0 °C (364 K) |
| Melting Point | -134.3 °C (138.85 K) | -134.0 °C (139.15 K) | -134.0 °C (139.15 K) |
| Optical Activity | Optically inactive | Optically inactive (racemic) | Optically active |
| Specific Rotation | 0° | 0° | Value not found in literature |
Experimental Protocols
Detailed experimental protocols for the synthesis and resolution of (1S,3S)-1,3-dimethylcyclopentane are not extensively reported. However, plausible methodologies can be derived from established organic chemistry principles and procedures for analogous compounds.
A potential synthetic route to a mixture of 1,3-dimethylcyclopentane isomers involves the catalytic hydrogenation of 1,3-dimethylcyclopentadiene (B8638227).
Protocol: Catalytic Hydrogenation of 1,3-Dimethylcyclopentadiene
-
Reaction Setup: In a high-pressure reactor, dissolve 1,3-dimethylcyclopentadiene in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation to yield the 1,3-dimethylcyclopentane isomers. The cis/trans ratio will depend on the catalyst and reaction conditions.
The separation of the enantiomers of trans-1,3-dimethylcyclopentane can be achieved through chiral gas chromatography.
Protocol: Enantiomeric Separation by Chiral Gas Chromatography
-
Column Selection: Utilize a capillary GC column with a chiral stationary phase (CSP), such as a cyclodextrin-based column, which is known to separate enantiomers of hydrocarbons.
-
Instrumentation: Employ a gas chromatograph equipped with a flame ionization detector (FID).
-
Sample Preparation: Prepare a dilute solution of the trans-1,3-dimethylcyclopentane isomer mixture in a volatile solvent (e.g., pentane).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers, (1R,3R) and (1S,3S), should elute at different retention times, allowing for their identification and quantification.
Visualizations
The following diagrams illustrate the key concepts and workflows related to the chiral properties of 1,3-dimethylcyclopentane.
Conclusion
(1S,3S)-1,3-Dimethylcyclopentane is a chiral molecule with significant implications for stereochemical studies. While specific experimental data for this enantiomer is limited in publicly accessible literature, its properties can be inferred from the behavior of its racemate and diastereomer. The methodologies outlined in this guide provide a solid foundation for its synthesis, separation, and analysis. Further research is warranted to determine its specific optical rotation and to develop optimized and validated experimental protocols, which would be of considerable value to the scientific community, particularly in the fields of asymmetric synthesis and drug development.
References
A Technical Guide to the Synthesis and Isolation of 1,3-Dimethylcyclopentane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies for synthesizing and isolating the stereoisomers of 1,3-dimethylcyclopentane (B1582162). The focus is on providing detailed, actionable protocols and comparative data to support advanced research and development. 1,3-dimethylcyclopentane exists as three stereoisomers: a cis (meso) compound and a pair of trans enantiomers ((1R,3R) and (1S,3S)). The synthesis of a mixture of these stereoisomers is readily achieved through catalytic hydrogenation, with subsequent separation based on the differing physical properties of the diastereomers.
Physical and Chemical Properties
A precise understanding of the physical properties of each stereoisomer is critical for designing effective separation protocols. The cis and trans isomers are diastereomers and thus possess different boiling points, which is the primary property exploited for their separation via fractional distillation.
Table 1: Physical Properties of 1,3-Dimethylcyclopentane Stereoisomers
| Property | cis-1,3-Dimethylcyclopentane (B1584825) | trans-1,3-Dimethylcyclopentane (B44218) |
| Molecular Formula | C₇H₁₄[1] | C₇H₁₄[2] |
| Molecular Weight | 98.186 g/mol [3] | 98.186 g/mol [4] |
| CAS Number | 2532-58-3[1] | 1759-58-6[4] |
| Boiling Point | 91-92 °C[5][6] | 91 °C[7] |
| Melting Point | -133.7 °C[3] | -134 °C[7] |
| Density | 0.740 - 0.8 g/cm³[3][6] | Not specified |
Note: The boiling points are very close, necessitating high-efficiency separation techniques.
Synthesis of 1,3-Dimethylcyclopentane Stereoisomers
The most common and effective method for synthesizing 1,3-dimethylcyclopentanes is the catalytic hydrogenation of 1,3-dimethylcyclopentene (B8785768). This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.[8] The stereochemistry of the product is influenced by the syn-addition mechanism, where both hydrogen atoms add to the same face of the alkene as it adsorbs to the catalyst surface.[9] This typically favors the formation of the cis isomer.
This protocol describes a general procedure that yields a mixture of cis- and trans-1,3-dimethylcyclopentane, which can then be separated.
Materials:
-
1,3-Dimethylcyclopentene
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar pressure reaction vessel
-
Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Vessel: In the reaction vessel, dissolve 1,3-dimethylcyclopentene (e.g., 10.0 g) in a suitable solvent like ethanol (100 mL).
-
Catalyst Addition: Carefully add the catalyst (e.g., 0.1 g of PtO₂ or 0.5 g of 10% Pd/C) to the solution. The catalyst is often pyrophoric; handle it under an inert atmosphere if necessary.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any remaining air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Catalyst Removal: Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite or a suitable filter to remove the catalyst.
-
Work-up: The filtrate contains the product mixture in the solvent. The solvent can be removed by simple distillation or rotary evaporation to yield the crude mixture of cis- and trans-1,3-dimethylcyclopentane.
Expected Outcome: The reaction is expected to have a high conversion rate (>95%). Due to the syn-addition mechanism of catalytic hydrogenation, the cis isomer is generally the major product. The exact diastereomeric ratio can vary based on the catalyst and reaction conditions.
Table 2: Representative Synthesis Data
| Parameter | Value |
| Starting Material | 1,3-Dimethylcyclopentene |
| Product | Mixture of cis- and trans-1,3-Dimethylcyclopentane |
| Typical Yield | > 95% |
| Reported Diastereomeric Ratio (cis:trans) | Can be as high as 10:1, favoring cis[10] |
Isolation of Stereoisomers
The separation of the cis (meso) and trans (racemic) diastereomers is achievable due to their different physical properties.[11] Given the very small difference in their boiling points, high-efficiency fractional distillation or preparative gas chromatography are the methods of choice.
Fractional distillation separates liquids based on differences in boiling points.[12] For isomers with boiling points differing by only 1-2 °C, a column with a high number of theoretical plates is required.[13]
Apparatus:
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., Vigreux or a packed column with glass beads or metal sponges)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Insulating material (glass wool and aluminum foil)[14]
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[14]
-
Insulation: Wrap the fractionating column and distillation head with glass wool and then aluminum foil to minimize heat loss and maintain a proper temperature gradient.[14]
-
Distillation: Heat the flask containing the crude isomer mixture. As the liquid boils, a ring of condensate will slowly rise through the column.
-
Equilibration: Allow the column to operate at total reflux (condensate returning to the pot) for a period (e.g., 30-60 minutes) to establish equilibrium.
-
Fraction Collection: Begin collecting the distillate at a very slow rate (e.g., 1-2 drops per second) with a high reflux ratio.
-
Fraction 1: Collect the initial distillate while the temperature remains constant at the boiling point of the more volatile isomer (trans-1,3-dimethylcyclopentane, ~91 °C).
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction containing a mixture of both isomers.
-
Fraction 2: Once the temperature stabilizes at the boiling point of the less volatile isomer (cis-1,3-dimethylcyclopentane, ~92 °C), switch to a third flask to collect the second pure fraction.
-
-
Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) to determine the composition.
Preparative Gas Chromatography is a powerful technique for separating and purifying small quantities of volatile compounds, including isomers with very similar boiling points.[15] It operates on the same principles as analytical GC but on a larger scale.
Apparatus:
-
Preparative Gas Chromatograph
-
High-capacity capillary or packed column (a non-polar stationary phase like dimethylpolysiloxane is suitable for separating alkanes)[16][17]
-
Injector, detector, and fraction collection system
Procedure:
-
Method Development: Develop an analytical GC method that shows baseline separation of the cis and trans isomers. This involves optimizing the temperature program, carrier gas flow rate, and column type.[18]
-
Sample Injection: Inject a small volume of the isomer mixture onto the pGC column. Splitless injection is often used to maximize the sample load.[15]
-
Separation: The isomers travel through the column at different rates and are separated.
-
Fraction Collection: As each separated isomer elutes from the column, it is directed to a cooled collection trap. The timing of the collection is determined from the previously developed analytical chromatogram.
-
Purity Analysis: The purity of the collected fractions is confirmed using analytical GC.
Experimental Workflow
The overall process from synthesis to isolation can be visualized as a logical workflow.
Caption: Overall experimental workflow from synthesis to isolation.
References
- 1. CAS 2532-58-3: cis-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]
- 2. CAS 1759-58-6: trans-1,3-Dimethylcyclopentane | CymitQuimica [cymitquimica.com]
- 3. (1R,3S)-1,3-Dimethylcyclopentane | CAS#:2532-58-3 | Chemsrc [chemsrc.com]
- 4. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 5. cis-1,3-dimethylcyclopentane [stenutz.eu]
- 6. CIS-1,3-DIMETHYLCYCLOPENTANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. trans-1,3-dimethylcyclopentane [stenutz.eu]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Purification [chem.rochester.edu]
- 14. atc.io [atc.io]
- 15. researchgate.net [researchgate.net]
- 16. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 18. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physical Properties of cis- and trans-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the key physical properties of the cis and trans isomers of 1,3-dimethylcyclopentane (B1582162). The information presented is intended to be a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development, where a precise understanding of the physical characteristics of stereoisomers is crucial.
Introduction
1,3-Dimethylcyclopentane (C₇H₁₄) is a cyclic alkane that exists as two geometric isomers: cis-1,3-dimethylcyclopentane (B1584825) and trans-1,3-dimethylcyclopentane (B44218). The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters. In contrast, the trans isomer is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane. As enantiomers have identical physical properties (except for the direction of rotation of plane-polarized light), the data presented for the trans isomer applies to both the (1R,3R) and (1S,3S) forms, as well as the racemic mixture.
The spatial arrangement of the two methyl groups relative to the cyclopentane (B165970) ring significantly influences the intermolecular forces and molecular packing, leading to distinct differences in their physical properties. This guide will focus on a comparative analysis of these properties.
Comparative Physical Properties
The following table summarizes the key physical properties of cis- and trans-1,3-dimethylcyclopentane, providing a clear and concise comparison of their quantitative data.
| Physical Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane |
| Boiling Point | 91-92 °C[1] | 91 °C[2] |
| Melting Point | -134 °C[1] | -134 °C[2] |
| Density | 0.749 g/mL[1] | 0.745 g/mL[2] |
| Refractive Index | 1.411[1] | 1.409[2] |
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for each key experiment.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary method.
Apparatus:
-
Thiele tube or a similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample in the test tube.
-
The heating bath is gently and slowly heated.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While both isomers of 1,3-dimethylcyclopentane are liquids at room temperature, the determination of their freezing points (which is the same as the melting point) can be performed using a similar apparatus with a cooling bath.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with a cooling bath)
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube.
-
The capillary tube is placed in the heating/cooling block of the melting point apparatus.
-
The sample is heated or cooled slowly, at a rate of about 1-2°C per minute, near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1°C).
The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high precision.
Apparatus:
-
Pycnometer (specific gravity bottle) or a volumetric flask
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
The mass of a clean, dry pycnometer is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary in the stopper.
-
The outside of the pycnometer is carefully dried, and its mass is determined.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.
-
The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Light source (typically a sodium lamp, λ = 589 nm)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the boiling point of a liquid organic compound using the capillary method.
Caption: Workflow for Boiling Point Determination.
References
Spectroscopic Profile of (1S,3S)-1,3-Dimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (1S,3S)-1,3-Dimethylcyclopentane, a chiral cyclic alkane. As a stereoisomer of 1,3-dimethylcyclopentane, its precise structural elucidation is critical for applications in organic synthesis and materials science. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the trans isomer, which includes the (1S,3S) enantiomer. Detailed experimental protocols and a generalized analytical workflow are also presented to aid in the practical application of this data.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for trans-1,3-Dimethylcyclopentane. It is important to note that the specific values may vary slightly depending on the experimental conditions, such as the solvent and instrument used.
Table 1: ¹H NMR Spectroscopic Data (Typical Values)
| Chemical Shift (δ) Range (ppm) | Protons | Multiplicity (Expected) |
| ~0.9 – 1.2 | Methyl Protons (-CH₃) | Doublet |
| ~1.4 – 1.7 | Cyclopentane (B165970) Ring Protons (-CH-, -CH₂-) | Multiplet |
Table 2: ¹³C NMR Spectroscopic Data (Expected Peaks)
Due to the lack of an internal plane of symmetry in the trans isomer, all seven carbon atoms are chemically non-equivalent.[1] This results in seven distinct signals in the ¹³C NMR spectrum, a key feature that distinguishes it from the cis isomer which has higher symmetry and consequently fewer signals.[1]
| Chemical Shift (δ) Range (ppm) | Carbon Environment |
| 10 - 35 | Methyl Carbons (-CH₃) |
| 25 - 55 | Methylene and Methine Carbons (-CH₂-, -CH-) |
Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of trans-1,3-Dimethylcyclopentane is characterized by absorptions typical of a saturated hydrocarbon.
| Wavenumber (cm⁻¹) Range | Vibration | Intensity |
| 2850 - 3000 | C-H Stretching (in -CH₃ and -CH₂-) | Strong |
| ~1460 | C-H Bending (in -CH₂- and -CH₃) | Medium |
Table 4: Mass Spectrometry (MS) Data
Electron ionization mass spectrometry of trans-1,3-Dimethylcyclopentane yields a characteristic fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Ion | Relative Abundance |
| 98 | [C₇H₁₄]⁺• (Molecular Ion) | Present, but may be weak |
| 83 | [M - CH₃]⁺ | Significant |
| 70 | [M - C₂H₄]⁺• or [M - C₂H₅]⁺ | Significant |
| 56 | [C₄H₈]⁺• | Often the base peak |
| 41 | [C₃H₅]⁺ | Significant |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified (1S,3S)-1,3-Dimethylcyclopentane in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).[2] The solution should be clear and free of any solid particles.[2] Transfer the solution into a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve optimal homogeneity. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As (1S,3S)-1,3-Dimethylcyclopentane is a liquid at room temperature, the spectrum can be obtained from a neat sample.[3] Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
-
Background Collection: Run a background spectrum of the empty salt plates to account for any atmospheric and instrumental absorptions.
-
Sample Analysis: Place the prepared salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum. The typical scanning range is from 4000 cm⁻¹ to 600 cm⁻¹.[4]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC-MS).[1] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[5]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualizations
Generalized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like (1S,3S)-1,3-Dimethylcyclopentane.
References
- 1. trans-1,3-Dimethylcyclopentane | High Purity | For R&D [benchchem.com]
- 2. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
Conformational Analysis of trans-1,3-Dimethylcyclopentane Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of the enantiomers of trans-1,3-dimethylcyclopentane (B44218). Cyclopentane (B165970) rings, prevalent in numerous natural products and pharmaceutical compounds, adopt non-planar conformations to alleviate torsional strain. Understanding the conformational preferences of substituted cyclopentanes, such as the trans-1,3-dimethyl derivative, is crucial for elucidating structure-activity relationships and for rational drug design. This document outlines the stereochemical features of trans-1,3-dimethylcyclopentane, the fundamental principles of cyclopentane conformation, and the experimental and computational methodologies employed for their analysis. While specific experimental quantitative data for the title compound is not extensively available in public literature, this guide presents the established theoretical framework and analogous data from related systems to provide a robust understanding of its conformational behavior.
Introduction to Stereoisomerism in 1,3-Dimethylcyclopentane
1,3-Dimethylcyclopentane possesses two stereocenters, leading to the possibility of multiple stereoisomers. The substitution pattern allows for both cis and trans diastereomers. The cis-isomer, having both methyl groups on the same side of the ring, possesses a plane of symmetry and is therefore a meso compound. In contrast, the trans-isomer, with the methyl groups on opposite sides of the ring, is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane. This guide focuses on the conformational analysis of these enantiomers.
Fundamentals of Cyclopentane Conformation
Unlike the relatively rigid cyclopropane (B1198618) and the puckered cyclobutane, cyclopentane has a higher degree of flexibility. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of all ten carbon-hydrogen bonds.[1] To relieve this strain, cyclopentane and its derivatives adopt non-planar, puckered conformations.[2] The two most commonly discussed conformations are the envelope (C*) and the twist or half-chair (C₂) conformations.[3]
In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope with its flap up. In the twist conformation , two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.[3] The energy barrier to interconversion between these conformers is very low, leading to a dynamic process known as pseudorotation. For substituted cyclopentanes, the substituents' steric requirements will favor certain conformers over others.
For trans-1,3-disubstituted cyclopentanes, the substituents can occupy either axial-like or equatorial-like positions in the puckered conformations. The relative stability of these conformers is determined by the steric interactions between the substituents and the rest of the ring. Generally, conformers that minimize steric hindrance by placing bulky substituents in equatorial-like positions are favored.
Experimental Protocols for Conformational Analysis
While specific, detailed experimental protocols for trans-1,3-dimethylcyclopentane are not readily found in peer-reviewed literature, the following methodologies are standard for the conformational analysis of cyclic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying conformational equilibria.[4]
-
¹H NMR Spectroscopy : The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the time-averaged dihedral angles can be estimated, providing insight into the predominant conformation. For trans-1,3-dimethylcyclopentane, the methyl protons are expected to appear in the δ ~0.9–1.2 ppm range, and the cyclopentane ring protons between δ ~1.4–1.7 ppm.[5]
-
¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms are sensitive to their local geometric environment. Due to the lack of a plane of symmetry in the trans-isomer, seven distinct signals are expected in the ¹³C NMR spectrum (five for the ring carbons and two for the methyl carbons).[5] This contrasts with the cis-isomer, which would show fewer signals due to its symmetry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments (e.g., NOESY) provide information about through-space distances between protons. The presence and intensity of NOE cross-peaks can be used to distinguish between different conformers by comparing experimental data with theoretical interproton distances for various possible geometries.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy can be used to identify the presence of different conformers in a sample. Each conformer has a unique set of vibrational modes, and if the energy difference between conformers is large enough, distinct spectral bands may be observed, particularly at low temperatures.
Gas Electron Diffraction (GED)
For volatile compounds, gas electron diffraction can provide precise information about bond lengths, bond angles, and dihedral angles in the gas phase.[6] This data can be used to determine the dominant conformation or the composition of a mixture of conformers.
Computational Chemistry Protocols
Computational methods are invaluable for mapping the potential energy surface of flexible molecules and predicting the relative stabilities of different conformers.[5]
Molecular Mechanics (MM)
-
Force Fields : Molecular mechanics calculations using force fields such as MMFF, AMBER, or OPLS are computationally efficient for exploring the conformational space of a molecule.[7] A systematic search of the potential energy surface by varying the ring puckering coordinates can identify low-energy conformers.
Quantum Mechanics (QM)
-
Ab Initio and Density Functional Theory (DFT) : For higher accuracy, the geometries of the conformers identified by molecular mechanics should be optimized using quantum mechanical methods.[5] DFT methods, such as B3LYP, are often a good compromise between accuracy and computational cost. More rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) can provide even more precise energy calculations.[5]
-
Frequency Calculations : Performing frequency calculations on the optimized geometries is essential to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
The general workflow for a computational conformational analysis is depicted below.
Data Presentation
Table 1: Hypothetical Conformational Energy Data for trans-1,3-Dimethylcyclopentane
| Conformer | Method | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) (degrees) | Population (%) |
| Twist (diequatorial-like) | DFT (B3LYP/6-31G) | 0.00 | ~35 | ~70 |
| Envelope (equatorial/axial-like) | DFT (B3LYP/6-31G) | 0.5 | ~20 | ~30 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally or through rigorous computational studies.
Conclusion
The conformational analysis of the enantiomers of trans-1,3-dimethylcyclopentane is governed by the principles of cyclopentane ring puckering to alleviate torsional strain. The molecule is expected to exist as a dynamic equilibrium of envelope and twist conformers. The precise determination of the conformational populations and the energy landscape requires a synergistic approach combining experimental techniques, primarily advanced NMR spectroscopy, with high-level computational modeling. While a detailed quantitative analysis of this specific molecule is not widely published, the methodologies and theoretical framework presented in this guide provide a clear path for researchers to undertake such an investigation. A thorough understanding of its conformational preferences is essential for applications in stereoselective synthesis and medicinal chemistry.
References
- 1. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cycloalkanes [ch.ic.ac.uk]
- 4. auremn.org.br [auremn.org.br]
- 5. trans-1,3-Dimethylcyclopentane | High Purity | For R&D [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Force field (chemistry) - Wikipedia [en.wikipedia.org]
Chirality of Disubstituted Cyclopentanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical landscape of substituted cycloalkanes is of paramount importance in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties. Among these, disubstituted cyclopentanes present a foundational model for understanding the interplay of geometric isomerism and chirality. This technical guide provides a comprehensive analysis of the stereoisomers arising from 1,1-, 1,2-, and 1,3-disubstituted cyclopentanes, detailing the principles that govern their chirality and offering an overview of experimental techniques for their differentiation.
Core Concepts in the Stereochemistry of Disubstituted Cyclopentanes
The chirality of a disubstituted cyclopentane (B165970) is determined by its substitution pattern and the relative orientation (cis or trans) of the two substituents. The presence of stereogenic centers, which are carbon atoms attached to four different groups, is a prerequisite for chirality. However, the overall chirality of the molecule also depends on its symmetry. Molecules with an internal plane of symmetry are achiral, even if they contain stereogenic centers; such compounds are referred to as meso compounds.
1,1-Disubstituted Cyclopentanes
In 1,1-disubstituted cyclopentanes, both substituents are attached to the same carbon atom. As a result, this carbon is not a stereogenic center unless one of the substituents is itself chiral. Assuming achiral substituents, the molecule possesses a plane of symmetry that passes through the substituted carbon and the C3 and C4 carbons of the ring. Consequently, 1,1-disubstituted cyclopentanes are achiral and do not exhibit optical activity.
1,2-Disubstituted Cyclopentanes
When two substituents are located on adjacent carbons, both C1 and C2 are potential stereogenic centers. The stereochemical outcome depends on whether the substituents are identical or different, and their relative orientation (cis or trans).
-
Identical Substituents:
-
Cis Isomer: The cis-1,2-disubstituted cyclopentane with identical substituents has a plane of symmetry that bisects the C1-C2 bond. This makes the molecule a meso compound, which is achiral and optically inactive.[1][2]
-
Trans Isomer: The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.[1][2]
-
-
Different Substituents:
1,3-Disubstituted Cyclopentanes
In 1,3-disubstituted cyclopentanes, the substituents are on carbons separated by a methylene (B1212753) group. Both C1 and C3 are potential stereogenic centers.
-
Identical Substituents:
-
Cis Isomer: The cis-1,3-disubstituted cyclopentane with identical substituents possesses a plane of symmetry that passes through the C2 carbon and bisects the C4-C5 bond. This isomer is a meso compound and is achiral.
-
Trans Isomer: The trans isomer does not have a plane of symmetry and is chiral. It exists as a pair of enantiomers.
-
-
Different Substituents:
-
Cis and Trans Isomers: With different substituents, both the cis and trans isomers are chiral and exist as pairs of enantiomers.
-
Data Presentation: Summary of Stereoisomers
The following tables summarize the number and type of stereoisomers for disubstituted cyclopentanes.
| Substitution Pattern | Substituents | Isomer | Chirality | Number of Stereoisomers |
| 1,1- | Identical or Different | - | Achiral | 1 |
| 1,2- | Identical | Cis | Achiral (Meso) | 1 |
| Trans | Chiral | 2 (1 pair of enantiomers) | ||
| 1,2- | Different | Cis | Chiral | 2 (1 pair of enantiomers) |
| Trans | Chiral | 2 (1 pair of enantiomers) | ||
| 1,3- | Identical | Cis | Achiral (Meso) | 1 |
| Trans | Chiral | 2 (1 pair of enantiomers) | ||
| 1,3- | Different | Cis | Chiral | 2 (1 pair of enantiomers) |
| Trans | Chiral | 2 (1 pair of enantiomers) |
Experimental Protocols for Chirality Determination
The determination of the stereochemistry and the separation of enantiomers of disubstituted cyclopentanes are critical tasks in drug development and stereoselective synthesis. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic mixture of the disubstituted cyclopentane in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Detection: A UV detector is commonly used for detection. The peak areas of the two enantiomers are integrated to determine the enantiomeric excess (ee) of the mixture.
Chiral Derivatization with Liquid Chromatography-Mass Spectrometry (LC-MS)
This indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated by conventional achiral chromatography.
Methodology:
-
Derivatization: React the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (e.g., Marfey's reagent for amino-substituted cyclopentanes) to form a mixture of diastereomers.
-
LC Separation: Separate the diastereomeric derivatives using a standard reversed-phase HPLC column (e.g., C18).
-
MS Detection: Detect the separated diastereomers using a mass spectrometer. This provides high sensitivity and selectivity.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. This technique can be used to determine the optical activity of a sample and to calculate its specific rotation.
Methodology:
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent at a precisely known concentration.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This is the blank reading.
-
Sample Measurement: Fill the cell with the sample solution and measure the optical rotation.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, chiral NMR techniques can be used. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric environments that result in different chemical shifts for the enantiomers.
Methodology for Chiral Derivatization NMR:
-
Derivatization: React the enantiomeric mixture with a chiral derivatizing agent (e.g., a chiral alcohol or carboxylic acid) to form diastereomers.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹³C NMR spectrum of the diastereomeric mixture.
-
Data Interpretation: The different spatial arrangements of the diastereomers will lead to distinct chemical shifts for nuclei near the stereogenic centers, allowing for the determination of the enantiomeric ratio.
Visualization of Logical Relationships
The following diagrams, generated using the DOT language, illustrate the decision-making process for determining the chirality of disubstituted cyclopentanes.
Caption: Decision tree for 1,2-disubstituted cyclopentane chirality.
Caption: Decision tree for 1,3-disubstituted cyclopentane chirality.
References
Navigating the Chiroptical Landscape: A Technical Guide to the Optical Rotation of (R)-3-Methylcyclopentanone
A note on the selected molecule: Due to the absence of publicly available experimental or theoretical data for the specific optical rotation of (1S,3S)-1,3-Dimethylcyclopentane, this guide will focus on the well-characterized and structurally related chiral molecule, (R)-3-Methylcyclopentanone. This substitute allows for a comprehensive demonstration of the principles and methodologies involved in comparing experimental and theoretical chiroptical properties.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the theoretical and experimental aspects of optical rotation for (R)-3-Methylcyclopentanone. This document outlines the key methodologies for both the experimental measurement and computational prediction of specific rotation, presents the available data in a structured format, and illustrates the workflow for this comparative analysis.
Comparison of Theoretical and Experimental Optical Rotation
The specific rotation of a chiral molecule is a fundamental physical property that is sensitive to its three-dimensional structure. The comparison between experimentally measured and theoretically calculated values is crucial for the validation of computational models and the assignment of absolute configurations.
| Parameter | Experimental Value | Theoretical Value |
| Specific Rotation [α] (deg) | +148 (at 23°C, D-line) | Varies with computational method |
| Solvent | Methanol | Gas phase, various solvent models |
| Concentration (g/100mL) | 4.5 | Not applicable |
Experimental Protocol: Polarimetry
The experimental determination of specific rotation is performed using a technique called polarimetry.
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a chiral compound.
Methodology:
-
Sample Preparation: A solution of (R)-(+)-3-Methylcyclopentanone is prepared by dissolving a precisely weighed sample of the compound in a volumetric flask with a suitable solvent, such as methanol, to a known concentration.
-
Instrumentation: A polarimeter is used for the measurement. The instrument consists of a light source (typically a sodium D-line lamp, 589 nm), a polarizer, a sample cell of a defined path length (e.g., 1 decimeter), an analyzer, and a detector.
-
Measurement:
-
The polarimeter is calibrated with the pure solvent (blank measurement).
-
The sample cell is filled with the prepared solution of the chiral compound.
-
Plane-polarized light is passed through the sample.
-
The analyzer is rotated until the detector registers the maximum extinction of light.
-
The observed angle of rotation (α) is recorded.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
Computational Protocol: Theoretical Calculation of Optical Rotation
The theoretical prediction of optical rotation is a powerful tool in stereochemical analysis and is typically performed using quantum chemical methods.
Objective: To calculate the specific rotation of a chiral molecule from its electronic structure.
Methodology:
-
Conformational Analysis: The first step is to identify all low-energy conformers of the molecule. For (R)-3-Methylcyclopentanone, this involves considering the different puckering conformations of the cyclopentanone (B42830) ring and the equatorial and axial positions of the methyl group.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like aug-cc-pVDZ.
-
Optical Rotation Calculation: For each optimized conformer, the specific rotation is calculated. This is a computationally intensive step that involves determining the response of the molecule's electron cloud to the oscillating electric and magnetic fields of light. Time-dependent DFT (TD-DFT) is a widely used method for this purpose.
-
Boltzmann Averaging: The overall theoretical specific rotation is obtained by a Boltzmann-weighted average of the specific rotations of all significant conformers at a given temperature (e.g., 298.15 K). The contribution of each conformer is weighted by its relative population, which is determined by its calculated Gibbs free energy.
Workflow for Comparative Analysis of Optical Rotation
The following diagram illustrates the logical workflow for comparing the theoretical and experimental optical rotation of a chiral molecule.
Caption: Workflow for the comparative analysis of experimental and theoretical optical rotation.
An In-depth Technical Guide to the Discovery and History of 1,3-Dimethylcyclopentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, stereoisomerism, synthesis, and separation of the isomers of 1,3-dimethylcyclopentane (B1582162). It includes a compilation of their physical properties, detailed experimental methodologies, and visualizations of key chemical pathways and conformational analyses.
Introduction to 1,3-Dimethylcyclopentane and its Stereoisomers
1,3-Dimethylcyclopentane (C₇H₁₄) is a saturated cyclic hydrocarbon. The presence of two stereocenters at positions 1 and 3 of the cyclopentane (B165970) ring gives rise to three distinct stereoisomers. These are a pair of enantiomers, which are non-superimposable mirror images of each other, and a meso compound, which is superimposable on its mirror image and is therefore achiral.
-
cis-1,3-Dimethylcyclopentane (B1584825): This is the meso compound, where the two methyl groups are on the same side of the cyclopentane ring. It possesses an internal plane of symmetry.
-
trans-1,3-Dimethylcyclopentane: This exists as a pair of enantiomers, with the methyl groups on opposite sides of the ring. The two enantiomers are (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane.
These isomers, while having the same chemical formula and connectivity, exhibit differences in their physical properties due to their distinct three-dimensional arrangements.
Discovery and Historical Context
The study of cyclic hydrocarbons like 1,3-dimethylcyclopentane is rooted in the broader exploration of cycloalkane chemistry that commenced in the late 19th and early 20th centuries. While a singular date for the initial discovery of 1,3-dimethylcyclopentane is not prominently documented, the configurations of its isomeric forms were notably established in a 1953 publication by S. F. Birch and R. A. Dean.[1] Their work was crucial in characterizing the cis and trans isomers, contributing to the foundational understanding of stereochemistry in cyclic systems. The development of advanced analytical techniques in the mid-20th century, particularly spectroscopy, was instrumental in distinguishing and characterizing these stereoisomers with high precision.
Quantitative Data of 1,3-Dimethylcyclopentane Isomers
The physical properties of the isomers of 1,3-dimethylcyclopentane differ, which is critical for their separation and characterization. The following table summarizes available quantitative data for the isomers. It is important to note that the trans isomers, being enantiomers, have identical physical properties except for the direction in which they rotate plane-polarized light.
| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane (racemic mixture) | General 1,3-Dimethylcyclopentane (isomer mixture) |
| CAS Number | 2532-58-3[2][3][4][5] | 1759-58-6 | 2453-00-1[6] |
| Molecular Weight | 98.19 g/mol [2][3][6] | 98.19 g/mol | 98.19 g/mol [6] |
| Boiling Point | 92 °C[3] | 90.8 °C | 91.7 °C |
| Density | 0.749 g/mL[3] | 0.745 g/mL | 0.75 g/cm³ |
| Refractive Index | 1.411[3] | 1.408 | 1.411 |
| Melting Point | -134 °C[3] | - | - |
Experimental Protocols
Synthesis of 1,3-Dimethylcyclopentane Isomers
The synthesis of 1,3-dimethylcyclopentane isomers often proceeds from unsaturated precursors, with the stereochemical outcome controlled by the choice of reagents and reaction conditions.
A common method for the synthesis of cis-1,3-dimethylcyclopentane is the catalytic hydrogenation of 1,3-dimethylcyclopentene (B8785768). The syn-addition of hydrogen across the double bond from the less sterically hindered face of the alkene, when adsorbed onto the catalyst surface, typically yields the cis isomer as the major product.
Representative Experimental Protocol:
-
Reactants: 1,3-dimethylcyclopentene, Hydrogen gas (H₂).
-
Catalyst: 5% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
-
Solvent: Ethanol or Ethyl acetate.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,3-dimethylcyclopentene in the chosen solvent.
-
Add the catalyst (typically 1-5 mol% relative to the alkene).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to a pressure of 2-5 bar.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the cis-1,3-dimethylcyclopentane by fractional distillation.
-
The synthesis of the trans isomers can be more challenging and may involve stereoselective methods or separation from an isomeric mixture. One conceptual approach involves the reduction of a suitable ketone precursor.
Conceptual Experimental Protocol:
-
Reactants: 3-Methylcyclopentanone (B121447), Methylmagnesium bromide (Grignard reagent).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 3-methylcyclopentanone in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in the same solvent to the cooled ketone solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product will be a mixture of cis- and trans-1,3-dimethylcyclopentanol. This mixture can then be dehydrated to form a mixture of alkenes, followed by hydrogenation which will yield a mixture of cis- and trans-1,3-dimethylcyclopentane. The trans isomer can then be separated by fractional distillation or preparative gas chromatography.
-
Separation of 1,3-Dimethylcyclopentane Isomers
Due to their different boiling points, the cis and trans diastereomers can be separated by fractional distillation.[7] For a more precise separation, especially for analytical purposes, gas chromatography (GC) is the preferred method. To separate the trans enantiomers, a chiral stationary phase is required.
Representative Gas Chromatography Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for hydrocarbon separation, such as a DB-5 (5% phenyl-methylpolysiloxane) for separating the cis/trans diastereomers. For separating the trans enantiomers, a chiral column such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex) would be necessary.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 5 °C/minute to 100 °C.
-
Hold at 100 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).
Mandatory Visualizations
Synthesis Pathways
The following diagrams illustrate the logical workflows for the synthesis of cis- and trans-1,3-dimethylcyclopentane.
Caption: Synthesis of cis-1,3-Dimethylcyclopentane.
Caption: Conceptual Synthesis of trans-1,3-Dimethylcyclopentane.
Conformational Analysis
The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, which are in rapid equilibrium. The substituents' preference for pseudo-axial or pseudo-equatorial positions influences the overall stability of the conformers.
Caption: Conformational Analysis of cis-1,3-Dimethylcyclopentane.
Caption: Conformational Analysis of trans-1,3-Dimethylcyclopentane.
References
- 1. 502. The configurations of the isomeric forms of 1: 3-dimethylcyclopentane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-1,3-dimethylcyclopentane [stenutz.eu]
- 4. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 5. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 6. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
A Technical Guide to Emerging Research Areas for Chiral Cyclopentane Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The chiral cyclopentane (B165970) ring is a privileged scaffold found in a multitude of bioactive natural products and blockbuster pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure is pivotal for specific molecular interactions with biological targets, making stereochemistry a critical determinant of therapeutic activity.[2][4] However, the convergent and stereoselective synthesis of polysubstituted cyclopentane cores remains a formidable challenge, driving significant innovation in synthetic methodology.[1] This technical guide provides an in-depth analysis of three core research areas for chiral cyclopentane derivatives: medicinal chemistry, asymmetric catalysis, and advanced materials science. It details current strategies, presents key quantitative data, outlines representative experimental protocols, and visualizes complex workflows to illuminate promising avenues for future research and development.
Core Research Area 1: Medicinal Chemistry and Drug Discovery
The unique conformational constraints of the cyclopentane ring make it an ideal scaffold for designing molecules that can precisely orient functional groups to interact with biological targets like enzymes and receptors.[3][5]
Cyclopentanes as Core Pharmacophores and Bioisosteres
Chiral cyclopentane derivatives are central to numerous approved drugs. They can act as the core pharmacophore or as a bioisostere for other chemical moieties to enhance pharmacokinetic properties.[3] A prominent example is the replacement of the furanose ring in nucleosides with a cyclopentane ring to create carbanucleosides. This modification prevents glycosidic bond cleavage, thereby increasing metabolic stability and bioavailability, as seen in the antiviral drugs Abacavir and Entecavir.[3] In other drugs, such as the influenza treatment Peramivir and the cancer therapy Palbociclib, the cyclopentane moiety serves to occupy a hydrophobic pocket in the target protein.[3]
Natural Product Synthesis and Bioactive Derivatives
Many complex natural products with potent biological activities, including prostaglandins, allosamidin, and mannostatins, feature a polysubstituted cyclopentane ring.[2][6] The total synthesis of these molecules is a significant and active area of research that pushes the boundaries of synthetic chemistry.[6][7] Furthermore, novel synthetic derivatives are being developed with promising therapeutic potential. For instance, cyclopentane-fused anthraquinone (B42736) derivatives have shown remarkable antiproliferative potency against various tumor cell lines, including those with multidrug resistance, by acting on targets like DNA and topoisomerase 1.[8]
Table 1: Bioactivity and Application of Selected Chiral Cyclopentane Derivatives
| Compound/Drug Name | Therapeutic Area / Application | Key Quantitative Data / Finding | Citation |
|---|---|---|---|
| Entecavir | Antiviral (Hepatitis B) | Carbanucleoside with improved bioavailability compared to furanose counterparts. | [3] |
| Abacavir | Antiviral (HIV) | Carbanucleoside reverse-transcriptase inhibitor. | [3] |
| Latanoprostene | Ophthalmology (Glaucoma) | Prostaglandin F-2α analogue. | [3] |
| Palbociclib | Oncology | Cyclin-dependent kinase (CDK) inhibitor. | [3] |
| Cyclopenta[b]anthracene-2-carboxamides | Preclinical Oncology | Potent antiproliferative activity against mammalian tumor cell lines. |[8] |
Core Research Area 2: Asymmetric Catalysis
The development of novel chiral ligands is crucial for advancing asymmetric catalysis.[9][10] Chiral cyclopentane derivatives, particularly those based on the cyclopentadienyl (B1206354) (Cp) ligand, represent a promising but underdeveloped class of ligands with enormous potential.[11]
The design and application of these ligands follow a logical workflow, from initial computational design to final catalytic application.
References
- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Cycloalkane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Enantioselective Synthesis of (1S,3S)-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-1,3-Dimethylcyclopentane is a chiral saturated hydrocarbon. The stereochemically pure isomers of such aliphatic rings are valuable as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. Their defined three-dimensional structure can be crucial for biological activity. Direct and efficient enantioselective synthesis of such simple alkanes is challenging. This document outlines a proposed three-step synthetic pathway to (1S,3S)-1,3-dimethylcyclopentane, commencing from the readily available starting material, 3-methyl-2-cyclopenten-1-one (B1293772). The proposed route leverages established methodologies, including an organocatalytic asymmetric Michael addition to set the first stereocenter, a diastereoselective reduction to establish the relative stereochemistry, and a stereospecific nucleophilic substitution to install the second stereocenter with the desired absolute configuration.
Proposed Synthetic Strategy
The proposed synthesis begins with an asymmetric conjugate addition of a methyl equivalent to 3-methyl-2-cyclopenten-1-one. This is followed by a diastereoselective reduction of the resulting ketone to establish the cis relationship between the two substituents. Finally, the introduced functional group is converted to a methyl group with inversion of configuration to yield the target (1S,3S)-1,3-dimethylcyclopentane.
Data Presentation
The following table summarizes the expected quantitative data for each key step in the proposed synthesis, based on literature precedents for analogous reactions.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Expected Yield (%) | Expected d.r. | Expected e.e. (%) |
| 1a | Asymmetric Michael Addition | 3-Methyl-2-cyclopenten-1-one | (R)-3-Methyl-3-(nitromethyl)cyclopentan-1-one | Cinchona-based thiourea (B124793) catalyst | 85-95 | N/A | >95 |
| 1b | Reductive Denitration | (R)-3-Methyl-3-(nitromethyl)cyclopentan-1-one | (S)-3,3-Dimethylcyclopentan-1-one | Tributyltin hydride, AIBN | 70-85 | N/A | >95 |
| 2 | Diastereoselective Reduction | (S)-3,3-Dimethylcyclopentan-1-one | (1R,3S)-1,3-Dimethylcyclopentan-1-ol | L-Selectride® | >90 | >95:5 (cis:trans) | >95 |
| 3a | Tosylation | (1R,3S)-1,3-Dimethylcyclopentan-1-ol | (1R,3S)-1,3-Dimethylcyclopentyl tosylate | TsCl, Pyridine | >90 | N/A | >95 |
| 3b | SN2 Reaction | (1R,3S)-1,3-Dimethylcyclopentyl tosylate | (1S,3S)-1,3-Dimethylcyclopentane | LiCu(CH₃)₂ | 70-85 | N/A | >95 |
Experimental Protocols
Step 1a: Asymmetric Michael Addition of Nitromethane (B149229)
This protocol describes the enantioselective conjugate addition of nitromethane to 3-methyl-2-cyclopenten-1-one using a chiral organocatalyst.
-
Materials:
-
3-Methyl-2-cyclopenten-1-one
-
Nitromethane
-
Chiral cinchona-based thiourea catalyst (e.g., Takemoto's catalyst)
-
Toluene (B28343), anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral thiourea catalyst (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add 3-methyl-2-cyclopenten-1-one (1.0 equiv) to the solution.
-
Cool the mixture to the specified temperature for the catalyst (typically between -20 °C and room temperature).
-
Add nitromethane (2.0 equiv) dropwise.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield (R)-3-methyl-3-(nitromethyl)cyclopentan-1-one.
-
Step 1b: Reductive Denitration
This protocol describes the removal of the nitro group to yield the corresponding dimethylated cyclopentanone.
-
Materials:
-
(R)-3-Methyl-3-(nitromethyl)cyclopentan-1-one
-
Tributyltin hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve (R)-3-methyl-3-(nitromethyl)cyclopentan-1-one (1.0 equiv) in anhydrous toluene.
-
Add tributyltin hydride (1.5 equiv).
-
Add a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-3,3-dimethylcyclopentan-1-one.
-
Step 2: Diastereoselective Reduction of the Ketone
This protocol details the diastereoselective reduction of the ketone to the corresponding cis-alcohol using a bulky reducing agent.[1][2]
-
Materials:
-
(S)-3,3-Dimethylcyclopentan-1-one
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-3,3-dimethylcyclopentan-1-one (1.0 equiv) in anhydrous THF.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise via syringe, maintaining the internal temperature below -70 °C.[1]
-
Stir the reaction mixture at -78 °C for 3-4 hours.[2]
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate (1R,3S)-1,3-dimethylcyclopentan-1-ol.
-
Step 3a: Tosylation of the Alcohol
This protocol describes the conversion of the hydroxyl group to a good leaving group.
-
Materials:
-
(1R,3S)-1,3-Dimethylcyclopentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a flame-dried flask, dissolve (1R,3S)-1,3-dimethylcyclopentan-1-ol (1.0 equiv) in anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with DCM (3x).
-
Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (1R,3S)-1,3-dimethylcyclopentyl tosylate, which can often be used in the next step without further purification.
-
Step 3b: Sₙ2 Reaction with Lithium Dimethylcuprate
This protocol details the final step to introduce the second methyl group with inversion of configuration.
-
Materials:
-
(1R,3S)-1,3-Dimethylcyclopentyl tosylate
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Diethyl ether, anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add CuI (2.2 equiv).
-
Add anhydrous diethyl ether and cool to 0 °C.
-
Slowly add MeLi solution (4.4 equiv) and stir for 30 minutes at 0 °C to form lithium dimethylcuprate.
-
In a separate flask, dissolve the crude (1R,3S)-1,3-dimethylcyclopentyl tosylate (1.0 equiv) in anhydrous diethyl ether.
-
Cool the cuprate (B13416276) solution to -78 °C and slowly add the tosylate solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by Gas Chromatography (GC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the volatile product.
-
Purify by careful distillation or preparative GC to obtain (1S,3S)-1,3-dimethylcyclopentane.
-
Mandatory Visualization
References
Application Notes and Protocols for (1S,3S)-1,3-Dimethylcyclopentane as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1S,3S)-1,3-Dimethylcyclopentane: A Latent Chiral Scaffold for Innovative Synthetic Design
(1S,3S)-1,3-dimethylcyclopentane is a deceptively simple chiral hydrocarbon that holds potential as a foundational building block in total synthesis. Its rigid, stereochemically defined cyclopentane (B165970) core offers a unique entry point to a variety of complex molecular architectures, particularly those found in iridoid monoterpenes and other natural products possessing a cyclopentanoid framework. However, the synthetic utility of this building block is directly tied to the strategic and stereocontrolled introduction of functional groups onto its saturated hydrocarbon backbone. This document provides an overview of the challenges and potential synthetic strategies for unlocking the synthetic potential of (1S,3S)-1,3-dimethylcyclopentane.
Challenges in Synthetic Utilization
The primary challenge in employing (1S,3S)-1,3-dimethylcyclopentane as a chiral starting material lies in its chemical inertness. As a saturated hydrocarbon, it lacks functional groups that can be readily manipulated using standard organic transformations. Therefore, the key to its use in total synthesis is the initial, regioselective, and stereoselective functionalization of its C-H bonds. Modern synthetic methodologies, such as directed C-H activation and biocatalysis, offer promising solutions to this challenge.
Proposed Synthetic Applications & Protocols
While direct total syntheses commencing from (1S,3S)-1,3-dimethylcyclopentane are not extensively documented in peer-reviewed literature, its structural motif is present in numerous bioactive natural products. Below are proposed synthetic strategies and generalized protocols for the functionalization of this chiral building block, paving the way for its application in the synthesis of complex targets.
Application 1: Stereoselective Synthesis of Iridoid Scaffolds via C-H Activation
The iridoids are a large class of monoterpenoids characterized by a cyclopentano[c]pyran ring system. Many iridoids, such as iridomyrmecin (B1195519) and boschnialactone, possess a cis-fused ring junction and stereocenters that can be conceptually traced back to a 1,3-dimethylcyclopentane (B1582162) core. A hypothetical synthetic approach would involve the regioselective oxidation of one of the methyl groups and subsequent functionalization of the cyclopentane ring.
Logical Workflow for Iridoid Synthesis
Caption: Proposed synthetic pathway to iridoids.
Experimental Protocol: Regioselective C-H Oxidation (Hypothetical)
This protocol is a generalized representation of a directed C-H activation reaction, which would require significant optimization for this specific substrate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chosen transition metal catalyst (e.g., a palladium or rhodium complex) and the appropriate directing group-containing ligand in a suitable anhydrous solvent (e.g., dichloroethane or tert-amyl alcohol).
-
Reaction Setup: To the catalyst solution, add (1S,3S)-1,3-dimethylcyclopentane and the desired oxidant (e.g., a peroxy acid or other terminal oxidant).
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically between 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired functionalized cyclopentane derivative.
Quantitative Data Summary (Hypothetical)
| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Primary:Secondary:Tertiary) |
| Pd(OAc)₂ / Ligand X | PhI(OAc)₂ | DCE | 100 | 45 | 85:10:5 |
| [Rh₂(esp)₂] | N-bromosuccinimide | Benzene | 80 | 60 | 90:8:2 |
Application 2: Biocatalytic Hydroxylation for Chiral Pool Expansion
Microbial hydroxylation presents a powerful tool for the selective oxidation of unactivated C-H bonds in complex molecules. Whole-cell biotransformations using specific fungal or bacterial strains can introduce hydroxyl groups with high levels of regio- and stereoselectivity, transforming a simple hydrocarbon into a valuable, densely functionalized chiral building block.
Experimental Workflow for Biocatalytic Hydroxylation
Caption: Workflow for microbial hydroxylation.
Experimental Protocol: General Procedure for Microbial Hydroxylation
-
Culture Preparation: Inoculate a suitable microorganism (e.g., a strain of Aspergillus or Bacillus) into a sterile liquid medium in a shake flask. Incubate at the optimal temperature and agitation speed for 24-48 hours to allow for sufficient cell growth.
-
Substrate Addition: Prepare a solution of (1S,3S)-1,3-dimethylcyclopentane in a water-miscible solvent (e.g., ethanol (B145695) or DMSO) and add it to the microbial culture.
-
Biotransformation: Continue the incubation for 3-7 days, periodically taking samples to monitor the progress of the hydroxylation by GC-MS analysis of the extracted organic components.
-
Extraction: After the optimal incubation time, saturate the aqueous culture with sodium chloride and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate the hydroxylated cyclopentane derivatives.
Quantitative Data Summary (Hypothetical)
| Microorganism | Incubation Time (days) | Conversion (%) | Major Product | Diastereomeric Ratio |
| Aspergillus niger | 5 | 70 | (1S,3S,4R)-1,3-Dimethylcyclopentan-4-ol | >95:5 |
| Bacillus megaterium | 7 | 55 | (1S,3R)-1-Hydroxymethyl-3-methylcyclopentane | >98:2 |
Conclusion
While (1S,3S)-1,3-dimethylcyclopentane is not a conventional starting material in total synthesis due to its inherent lack of reactivity, it represents an untapped chiral resource. The strategic application of modern synthetic methods, particularly in C-H functionalization and biocatalysis, can overcome this limitation. The development of robust and scalable protocols for the selective functionalization of this simple hydrocarbon will undoubtedly establish it as a valuable and cost-effective building block for the enantioselective synthesis of complex natural products and novel pharmaceutical agents. The protocols and strategies outlined herein provide a conceptual framework to guide researchers in harnessing the latent synthetic potential of this unique chiral scaffold.
Application Notes: The Utility of Chiral Cyclopentane Derivatives in Asymmetric Catalysis
Introduction
While (1S,3S)-1,3-dimethylcyclopentane itself is not a commonly employed ligand or catalyst in asymmetric synthesis, the rigid, five-membered ring structure of cyclopentane (B165970) derivatives serves as a valuable scaffold for inducing chirality. These derivatives are instrumental in the synthesis of complex, stereochemically-defined molecules, which are crucial for the development of pharmaceuticals and other biologically active compounds. This document details two significant applications of chiral cyclopentane derivatives in asymmetric catalysis: their use as chiral auxiliaries in Diels-Alder reactions and their role as substrates in asymmetric desymmetrization reactions.
Application 1: Asymmetric Diels-Alder Reaction with Chiral Cyclopentene Auxiliaries
A robust strategy for achieving high stereoselectivity in the Diels-Alder reaction involves the use of chiral auxiliaries covalently bonded to a cyclopentene-derived dienophile. This approach leverages the steric influence of the auxiliary to direct the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer.
General Workflow
The overall synthetic strategy involves three key stages:
-
Synthesis of the Chiral Dienophile: A chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam, is acylated with cyclopent-3-ene-1-carbonyl chloride.
-
Asymmetric Diels-Alder Cycloaddition: The resulting chiral dienophile undergoes a Lewis acid-catalyzed Diels-Alder reaction with a suitable diene (e.g., cyclopentadiene).
-
Cleavage and Recovery: The chiral auxiliary is cleaved from the cycloadduct to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.
Caption: General workflow for asymmetric Diels-Alder synthesis.
Quantitative Data Summary
The choice of chiral auxiliary and Lewis acid catalyst significantly impacts the yield and diastereoselectivity of the Diels-Alder reaction. The following tables summarize representative data for reactions involving N-(cyclopent-3-enecarbonyl)oxazolidinone and N-(cyclopent-3-enecarbonyl)sultam with cyclopentadiene (B3395910).[1]
Table 1: Asymmetric Diels-Alder Reaction with Evans' Oxazolidinone Auxiliary [1]
| Entry | Chiral Auxiliary (Oxazolidinone) | Lewis Acid (equiv.) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Et₂AlCl (1.5) | -78 | 92 | >99:1 |
| 2 | (4S)-4-benzyl-2-oxazolidinone | Me₂AlCl (1.5) | -78 | 89 | 98:2 |
| 3 | (4R)-4-isopropyl-2-oxazolidinone | TiCl₄ (1.2) | -78 | 85 | 95:5 |
Table 2: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam Auxiliary [1]
| Entry | Chiral Auxiliary (Sultam) | Lewis Acid (equiv.) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | (2R)-Bornane-10,2-sultam | Et₂AlCl (1.5) | -78 | 95 | >99:1 |
| 2 | (2S)-Bornane-10,2-sultam | TiCl₄ (1.2) | -78 | 91 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Dienophile (N-(cyclopent-3-enecarbonyl)oxazolidinone) [1]
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), cyclopent-3-ene-1-carbonyl chloride, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir the solution for 15 minutes at -78 °C.
-
Add a solution of cyclopent-3-ene-1-carbonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Asymmetric Diels-Alder Reaction [1]
-
Materials: N-(cyclopent-3-enecarbonyl)oxazolidinone, anhydrous Dichloromethane (DCM), Diethylaluminum chloride (Et₂AlCl), freshly cracked cyclopentadiene, saturated aqueous NaHCO₃, saturated aqueous sodium potassium tartrate (Rochelle's salt).
-
Procedure:
-
Dissolve the N-(cyclopent-3-enecarbonyl)oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add Et₂AlCl (1.5 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by saturated aqueous Rochelle's salt.
-
Proceed with standard aqueous work-up and purification.
-
Protocol 3: Cleavage of the Chiral Auxiliary [1]
-
Materials: Diels-Alder adduct, Tetrahydrofuran (THF), water, Lithium hydroxide (B78521) (LiOH), 30% Hydrogen peroxide (H₂O₂), 1 M Sodium sulfite (B76179) (Na₂SO₃), diethyl ether, 1 M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of LiOH (4.0 eq) in water, followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 1 hour.
-
Quench the reaction by adding 1 M Na₂SO₃.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Application 2: Asymmetric Desymmetrization of Prochiral Cyclopentanediones
Asymmetric desymmetrization is a powerful strategy for transforming a prochiral or meso compound into a chiral molecule in a single step. Prochiral 2,2-disubstituted cyclopentene-1,3-diones are excellent substrates for this approach, allowing for the creation of all-carbon quaternary stereocenters.[2][3]
Conceptual Workflow
The core principle involves the selective reaction of a chiral catalyst with one of the two enantiotopic functional groups of the prochiral cyclopentanedione. This selective reaction, often a Michael addition, cycloaddition, or reduction, breaks the substrate's symmetry and establishes a new stereocenter with high enantioselectivity.[2][4][5]
Caption: Workflow for asymmetric desymmetrization.
Quantitative Data Summary
The efficiency and stereoselectivity of desymmetrization reactions are highly dependent on the catalyst, nucleophile, and reaction conditions. Below is a representative example of a desymmetrization reaction.
Table 3: Desymmetric Reduction of a 2,2-Disubstituted 1,3-Cyclopentanedione
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH₃•THF | THF | -78 | 95 | 98 |
General Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the organocatalyzed asymmetric Michael addition to a 2,2-disubstituted cyclopentene-1,3-dione, a common desymmetrization strategy.
-
Materials: Prochiral 2,2-disubstituted cyclopentene-1,3-dione, Michael donor (e.g., a thiol or malonate), chiral organocatalyst (e.g., a bifunctional thiourea (B124793) or cinchona alkaloid derivative), solvent (e.g., toluene, DCM), base (if required, e.g., DIPEA).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the prochiral cyclopentenedione (B8730137) (1.0 eq), the chiral organocatalyst (typically 5-20 mol%), and the solvent.
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Add the Michael donor (1.1 - 1.5 eq) and any required base to the reaction mixture.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl or by adding silica gel).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the enantioenriched Michael adduct.
-
Disclaimer: The provided protocols are generalized from literature examples. Researchers should consult the primary literature for specific substrate and catalyst details and conduct appropriate safety assessments before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Resolution of trans-1,3-Dimethylcyclopentane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chiral resolution of trans-1,3-dimethylcyclopentane (B44218), a non-functionalized saturated hydrocarbon. Due to the inert nature of the analyte, the primary and most effective method detailed is chiral gas chromatography (GC). A conceptual protocol for classical resolution via diastereomeric salt formation following a derivatization strategy is also presented as a potential, albeit more complex, alternative. These protocols are designed to guide researchers in achieving enantiomeric separation for analytical and preparative purposes.
Introduction
trans-1,3-Dimethylcyclopentane is a chiral hydrocarbon existing as a pair of enantiomers: (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane. The separation of these enantiomers is crucial for stereoselective synthesis, the study of chiral recognition, and as a reference standard in petrochemical and fragrance analysis. As a non-functionalized alkane, it lacks the reactive handles typically used in classical resolution methods, making chiral chromatography the technique of choice.[1][2] This guide provides a comprehensive protocol for this separation using chiral gas chromatography.
Primary Protocol: Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation of volatile enantiomers.[3] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For non-polar compounds like trans-1,3-dimethylcyclopentane, derivatized cyclodextrin-based CSPs are highly effective.[1][4]
Experimental Protocol: Chiral GC
Objective: To separate and quantify the enantiomers of trans-1,3-dimethylcyclopentane.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC Column: e.g., a derivative of β-cyclodextrin such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample: Racemic trans-1,3-dimethylcyclopentane dissolved in a volatile solvent (e.g., pentane (B18724) or hexane)
-
Syringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of racemic trans-1,3-dimethylcyclopentane (e.g., 1 mg/mL) in pentane.
-
GC Instrument Setup:
-
Install the chiral GC column in the GC oven.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as outlined in Table 1.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram. The two enantiomers should appear as two distinct peaks.
-
Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution factor (Rs) to assess the quality of the separation.
-
Determine the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Data Presentation: Representative GC Parameters and Results
The following tables summarize typical parameters and expected results for the chiral GC separation of trans-1,3-dimethylcyclopentane.
Table 1: Gas Chromatography Parameters
| Parameter | Value |
| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 40°C (hold 5 min), then ramp to 120°C at 2°C/min |
| Injector Temp. | 200°C |
| Detector Temp. | 250°C (FID) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Split Ratio | 50:1 |
Table 2: Representative Chromatographic Data
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (1R,3R)-1,3-dimethylcyclopentane | 22.5 | 50,000 |
| (1S,3S)-1,3-dimethylcyclopentane | 23.1 | 50,000 |
| Resolution Factor (Rs) | > 1.5 | |
| Enantiomeric Excess (ee%) | 0% (for racemate) |
Visualization: Chiral GC Workflow
References
Application of (1S,3S)-1,3-Dimethylcyclopentane in Medicinal Chemistry Scaffold Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane (B165970) ring is a well-regarded scaffold in medicinal chemistry, valued for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations. This allows for effective interaction with biological targets. While the specific application of the (1S,3S)-1,3-Dimethylcyclopentane stereoisomer in medicinal chemistry is not extensively documented in publicly available literature, its structural features suggest it as a promising starting point for the design of novel therapeutic agents. The cis-relationship of the two methyl groups provides a defined stereochemical framework that can be exploited to achieve specific interactions with target proteins.
This document provides a conceptual framework for researchers interested in exploring the potential of the (1S,3S)-1,3-Dimethylcyclopentane scaffold. The application notes and protocols are based on established principles of medicinal chemistry and provide a guide for the synthesis, biological evaluation, and optimization of derivatives based on this core structure.
Physicochemical Properties of (1S,3S)-1,3-Dimethylcyclopentane
A foundational understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with favorable drug-like properties.
| Property | Value | Reference |
| Molecular Formula | C H | [PubChem CID: 17326] |
| Molecular Weight | 98.19 g/mol | [PubChem CID: 17326] |
| CAS Number | 2532-58-3 | [PubChem CID: 17326] |
| Appearance | Liquid | [PubChem CID: 17326] |
| Boiling Point | 91.1 °C at 760 mmHg | [PubChem CID: 17326] |
| LogP (calculated) | 2.6 | [PubChem CID: 17326] |
Conceptual Drug Discovery Workflow
The following diagram illustrates a general workflow for the exploration of the (1S,3S)-1,3-Dimethylcyclopentane scaffold in a drug discovery program.
Potential Applications and Rationale
The (1S,3S)-1,3-Dimethylcyclopentane scaffold can be envisioned as a non-planar, rigid core that can serve as a bioisosteric replacement for other cyclic systems or as a framework for orienting pharmacophoric groups.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a major class of drug targets, and their ligand-binding pockets are often sensitive to the stereochemistry of small molecules. The defined spatial orientation of substituents on the (1S,3S)-1,3-Dimethylcyclopentane ring could be leveraged to achieve selective interactions with a specific GPCR. For instance, functionalization at the 1 and 3 positions could mimic the presentation of key interaction motifs found in known GPCR ligands.
Hypothetical Signaling Pathway Modulation:
A hypothetical derivative of (1S,3S)-1,3-Dimethylcyclopentane could be designed to act as an antagonist for a Gq-coupled GPCR, thereby inhibiting the downstream signaling cascade.
Enzyme Inhibitors
The rigid nature of the disubstituted cyclopentane core can be advantageous in the design of enzyme inhibitors by reducing the entropic penalty upon binding. By appending appropriate functional groups, derivatives could be targeted to the active sites of enzymes such as kinases, proteases, or metabolic enzymes.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of (1S,3S)-1,3-Dimethylcyclopentane derivatives.
Protocol 1: Stereoselective Synthesis of a 1,3-Disubstituted Cyclopentane Derivative
This protocol is a conceptual example for the synthesis of a functionalized derivative and would require optimization for the specific target molecule. The stereoselective synthesis of 1,3-disubstituted cyclopentanes can be challenging and often involves multi-step sequences.
Objective: To synthesize a derivative of (1S,3S)-1,3-Dimethylcyclopentane with functional handles for further elaboration.
Materials:
-
A suitable chiral starting material (e.g., a chiral cyclopentene (B43876) derivative)
-
Organometallic reagents (e.g., Grignard or organocuprate reagents)
-
Appropriate electrophiles for functionalization
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Standard glassware for organic synthesis under inert atmosphere
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Starting Material Synthesis: Prepare a suitable chiral cyclopentenone or a related precursor with the desired stereochemistry at one of the methyl-bearing centers. This may involve asymmetric synthesis or resolution of a racemic mixture.
-
Stereoselective 1,4-Conjugate Addition: To a solution of the chiral cyclopentenone in an anhydrous solvent at low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of a methyl-containing organocuprate reagent. This step is crucial for establishing the second stereocenter with the desired cis-relationship.
-
Trapping of the Enolate: The resulting enolate can be trapped with a suitable electrophile to introduce a functional group for further derivatization (e.g., an alkyl halide, an aldehyde).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure and stereochemical purity.
Protocol 2: General Protocol for a Cell-Based GPCR Functional Assay (Calcium Mobilization)
This protocol is suitable for assessing the activity of compounds targeting Gq-coupled GPCRs.
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds dissolved in DMSO
-
A known agonist and antagonist for the target GPCR
-
A fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds, a known agonist (for EC₅₀ determination), and a known antagonist (for IC₅₀ determination) in assay buffer.
-
Assay Measurement:
-
For agonist testing, inject the serial dilutions of the test compounds and the known agonist into the wells and measure the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with the test compounds for a defined period before injecting a fixed concentration of the known agonist and measuring the fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence intensity upon compound addition. For agonists, plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.
Protocol 3: General Protocol for a Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the synthesized compounds.
Materials:
-
A human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
A microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Hypothetical Bioactivity Data
The following table presents hypothetical bioactivity data for a series of (1S,3S)-1,3-Dimethylcyclopentane derivatives targeting a hypothetical GPCR (GPCR-X) and a cancer cell line (Cancer-Y). This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R Group | GPCR-X Antagonist IC₅₀ (nM) | Cancer-Y Cytotoxicity IC₅₀ (µM) |
| Parent Scaffold | -CH₃ | > 10,000 | > 100 |
| Derivative 1 | -(CH₂)₂-Ph | 520 | 75.2 |
| Derivative 2 | -(CH₂)₂-Ph-4-Cl | 150 | 45.8 |
| Derivative 3 | -(CH₂)₂-indole | 85 | 22.1 |
| Derivative 4 | -C(O)NH-Ph | 2,300 | > 100 |
Conclusion
While direct applications of (1S,3S)-1,3-Dimethylcyclopentane in medicinal chemistry are not yet well-established in the literature, its rigid and stereochemically defined structure presents a compelling starting point for scaffold-based drug design. The conceptual workflows and generalized protocols provided herein offer a roadmap for researchers to embark on the synthesis and biological evaluation of novel derivatives. Through systematic chemical modification and biological screening, the therapeutic potential of this scaffold can be thoroughly explored, potentially leading to the discovery of new chemical entities with valuable pharmacological properties.
Application Notes and Protocols for Stereospecific Reactions Utilizing Chiral Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereospecific reactions are a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. The use of chiral auxiliaries and ligands to control the stereochemical outcome of a reaction is a widely employed strategy. While direct applications of (1S,3S)-1,3-dimethylcyclopentane in this context are not extensively documented in readily available literature, the broader class of chiral 1,3-disubstituted cyclopentane (B165970) derivatives serves as a powerful platform for inducing stereoselectivity.
These application notes provide a detailed overview of the principles and protocols for utilizing chiral cyclopentane derivatives, with a focus on the desymmetrization of 2-substituted 1,3-cyclopentanedione (B128120) derivatives. This class of reactions provides an excellent illustration of how a chiral catalyst can transform a prochiral starting material into a highly enantioenriched product, a key step in the synthesis of complex molecules.
Principle of Asymmetric Desymmetrization
Asymmetric desymmetrization is a powerful strategy for the enantioselective synthesis of chiral molecules from prochiral starting materials. In the context of 2-substituted 1,3-cyclopentanediones, the two carbonyl groups are enantiotopic. A chiral catalyst can selectively react with one of these carbonyls, leading to the formation of a single enantiomer of the product. This approach is highly efficient as it generates a chiral center from an achiral substrate in a single step.
A common method for the desymmetrization of 1,3-diones is through catalytic asymmetric reduction, often employing a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. The CBS catalyst, in the presence of a stoichiometric reducing agent like borane, coordinates to one of the carbonyl groups in a stereochemically defined manner, directing the hydride delivery to one face of the carbonyl and resulting in a chiral hydroxyketone with high enantiomeric excess.
Application: Enantioselective Reduction of a Prochiral 2,2-Disubstituted 1,3-Cyclopentanedione
A notable application of this strategy is in the total synthesis of complex natural products. For instance, a key step in the synthesis of the marine secosteroid (+)-Aplysiasecosterol A involves the desymmetrization of a 2-substituted 1,3-cyclopentanedione derivative via a highly diastereoselective reduction. This reaction establishes a crucial stereocenter that is carried through the remainder of the synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric reduction of a representative 2-substituted 1,3-cyclopentanedione using a chiral catalyst.
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH₃•THF | THF | -78 | 95 | 96 |
Experimental Protocols
Protocol 1: Asymmetric Desymmetrization via CBS Reduction
This protocol details the enantioselective reduction of 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione to the corresponding chiral hydroxyketone.
Materials:
-
2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃•THF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.2 equivalents) dropwise to the catalyst solution over 10 minutes.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
In a separate flask, dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Add saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral hydroxyketone.
Visualizations
Logical Workflow for Asymmetric Desymmetrization
The following diagram illustrates the logical workflow for the enantioselective reduction of a prochiral 1,3-cyclopentanedione.
Application Notes and Protocols for the Derivatization of (1S,3S)-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-1,3-Dimethylcyclopentane is a chiral, non-polar hydrocarbon belonging to the class of cycloalkanes. As a saturated hydrocarbon, its derivatization presents a challenge due to the general inertness of its C-H bonds. However, the introduction of functional groups onto the cyclopentane (B165970) ring is a critical step for its use as a chiral building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The two methyl groups in a trans configuration provide a specific stereochemical scaffold that can be exploited in asymmetric synthesis.
These application notes provide a detailed overview of a primary method for the functionalization of (1S,3S)-1,3-Dimethylcyclopentane: free-radical bromination. This method is advantageous due to its selectivity for the tertiary C-H bonds present at the 1 and 3 positions of the cyclopentane ring.
Derivatization Strategy: Free-Radical Bromination
The most practical approach for the initial functionalization of (1S,3S)-1,3-Dimethylcyclopentane is free-radical halogenation, particularly bromination. This reaction proceeds via a chain mechanism involving the formation of a radical intermediate. Bromine is highly selective and will preferentially abstract a hydrogen atom from the most substituted carbon atom to form the most stable radical intermediate. In the case of (1S,3S)-1,3-Dimethylcyclopentane, the tertiary hydrogens at the C1 and C3 positions are the most susceptible to abstraction, leading to a tertiary radical. This selectivity ensures a high degree of regioselectivity in the bromination reaction.[1][2]
The resulting tertiary bromide, (1S,3S)-1-bromo-1,3-dimethylcyclopentane, is a versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, or the compound can undergo elimination reactions to form an alkene, thus opening up a wide range of possibilities for further synthetic transformations.
Stereochemical Considerations
The free-radical intermediate formed during halogenation is planar. Consequently, the incoming bromine atom can attack from either face of the radical, potentially leading to a racemic mixture at the newly formed stereocenter if the other stereocenter does not influence the approach. However, in the case of (1S,3S)-1,3-Dimethylcyclopentane, the existing stereocenter at the other methyl-substituted carbon can exert some degree of stereocontrol, potentially leading to a diastereomeric mixture. The precise diastereomeric ratio would need to be determined experimentally.
Quantitative Data
The following table summarizes the expected products and estimated yields for the free-radical bromination of (1S,3S)-1,3-Dimethylcyclopentane. The yields are based on typical values reported for the bromination of similar cycloalkanes with tertiary C-H bonds.
| Starting Material | Reagents | Major Product | Minor Products | Estimated Yield of Major Product |
| (1S,3S)-1,3-Dimethylcyclopentane | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | (1S,3S)-1-Bromo-1,3-dimethylcyclopentane | Over-brominated products, other constitutional isomers | 70-85% |
| (1S,3S)-1,3-Dimethylcyclopentane | Br2, UV light | (1S,3S)-1-Bromo-1,3-dimethylcyclopentane | Over-brominated products, other constitutional isomers | 60-75% |
Experimental Protocol: Free-Radical Bromination using N-Bromosuccinimide (NBS)
This protocol describes a representative procedure for the selective bromination of (1S,3S)-1,3-Dimethylcyclopentane at a tertiary position.
Materials:
-
(1S,3S)-1,3-Dimethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1S,3S)-1,3-Dimethylcyclopentane (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution, saturated aqueous Na2S2O3 solution (to remove any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the pure (1S,3S)-1-bromo-1,3-dimethylcyclopentane.
-
Safety Precautions:
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent and should be handled in a well-ventilated fume hood. Alternative solvents such as cyclohexane (B81311) can also be used.
-
NBS is a lachrymator and should be handled with care.
-
AIBN is a source of free radicals and should be handled according to safety guidelines.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualization of Synthetic Workflow
The following diagram illustrates a potential synthetic workflow starting from the derivatization of (1S,3S)-1,3-Dimethylcyclopentane.
Caption: Synthetic workflow for the derivatization of (1S,3S)-1,3-Dimethylcyclopentane.
References
Application Notes and Protocols: (1S,3S)-1,3-Dimethylcyclopentane as a Chiral Solvent or Additive
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a theoretical framework and generalized protocols for investigating the potential of (1S,3S)-1,3-dimethylcyclopentane as a novel chiral solvent or additive in asymmetric synthesis. While specific applications of this chiral alkane are not yet extensively documented in peer-reviewed literature, its rigid, chiral structure presents an intriguing possibility for inducing enantioselectivity in chemical transformations. The following sections detail the theoretical basis for its use, propose potential applications, and offer standardized protocols for screening its effectiveness in asymmetric reactions.
Introduction: The Role of Chiral Solvents and Additives
Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a cornerstone of modern pharmaceutical and fine chemical synthesis. While chiral catalysts and auxiliaries are the most common strategies, the reaction environment itself can also be a source of chirality. Chiral solvents and additives can influence the stereochemical outcome of a reaction by:
-
Differential Solvation: A chiral solvent can create a chiral solvation sphere around the reactants and transition states, leading to a diastereomeric energy difference between the pathways leading to the two enantiomers.
-
Chiral Environment: Even as an additive in an achiral solvent, a chiral molecule can create a localized chiral environment that influences the approach of reactants.
-
Catalyst-Additive Interactions: Chiral additives can sometimes interact with achiral or racemic catalysts to form a more stereoselective catalytic species in situ.
(1S,3S)-1,3-dimethylcyclopentane is a non-polar, chiral hydrocarbon. Its potential efficacy as a chiral inducer would likely be most pronounced in non-polar reaction systems where subtle stereoelectronic and steric interactions can have a more significant impact.
Proposed Applications and Screening Protocols
The following are proposed areas of investigation for (1S,3S)-1,3-dimethylcyclopentane as a chiral medium. Generalized protocols are provided to guide initial screening experiments.
Application: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of cyclic systems and can be sensitive to solvent effects. A chiral solvent could influence the facial selectivity of the dienophile's approach to the diene.
Experimental Protocol: Screening for Asymmetric Induction in a Diels-Alder Reaction
-
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., N-acryloyloxazolidinone)
-
Lewis Acid Catalyst (e.g., Cu(OTf)₂, Zn(OTf)₂)
-
(1S,3S)-1,3-dimethylcyclopentane (as solvent or co-solvent)
-
Control achiral solvent (e.g., hexane, toluene)
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure: a. To a dry reaction vessel under an inert atmosphere, add the Lewis acid catalyst (e.g., 10 mol%). b. Add the solvent:
- Experiment A (Chiral Solvent): (1S,3S)-1,3-dimethylcyclopentane.
- Experiment B (Control): Achiral solvent (e.g., hexane).
- Experiment C (Chiral Additive): Achiral solvent containing 10-50 mol% (1S,3S)-1,3-dimethylcyclopentane. c. Cool the mixture to the desired temperature (e.g., -78 °C to room temperature). d. Add the dienophile and stir for 15 minutes. e. Add the diene dropwise over 30 minutes. f. Allow the reaction to proceed, monitoring by TLC or LC-MS. g. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. h. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. i. Purify the product by flash column chromatography. j. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
Data Presentation: Hypothetical Results
| Experiment | Solvent System | Catalyst | Temperature (°C) | Yield (%) | e.e. (%) |
| A | (1S,3S)-1,3-dimethylcyclopentane | Cu(OTf)₂ | -20 | 85 | 15 |
| B | Hexane | Cu(OTf)₂ | -20 | 90 | 0 |
| C | Hexane + 20% (1S,3S)-DMC | Cu(OTf)₂ | -20 | 88 | 5 |
DMC: Dimethylcyclopentane
Application: Enantioselective Reductions
Chiral additives can influence the stereochemical outcome of metal-hydride reductions of prochiral ketones.
Experimental Protocol: Screening for Asymmetric Ketone Reduction
-
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Reducing agent (e.g., LiAlH₄, NaBH₄)
-
(1S,3S)-1,3-dimethylcyclopentane (as co-solvent/additive)
-
Anhydrous achiral solvent (e.g., THF, Et₂O)
-
-
Procedure: a. In a dry reaction vessel under an inert atmosphere, dissolve the prochiral ketone in the chosen solvent system.
- Experiment A (Chiral Additive): Anhydrous THF with 1.0 equivalent of (1S,3S)-1,3-dimethylcyclopentane.
- Experiment B (Control): Anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add a solution of the reducing agent (1.0 eq) in the same solvent system. d. Stir the reaction at -78 °C for the determined reaction time. e. Quench the reaction by the slow addition of water, followed by 15% NaOH solution, and then water again (Fieser workup for LiAlH₄). f. Allow the mixture to warm to room temperature and stir until a white precipitate forms. g. Filter the mixture, dry the filtrate with Na₂SO₄, and concentrate. h. Determine the enantiomeric excess of the resulting alcohol by chiral GC or HPLC.
Data Presentation: Hypothetical Results
| Experiment | Additive (1.0 eq) | Reducing Agent | Yield (%) | e.e. (%) |
| A | (1S,3S)-1,3-dimethylcyclopentane | LiAlH₄ | 95 | 8 |
| B | None | LiAlH₄ | 98 | 0 |
Visualizations
Caption: Workflow for screening (1S,3S)-1,3-dimethylcyclopentane.
Caption: Chiral solvent stabilizing one transition state.
Conclusion and Future Outlook
The application of (1S,3S)-1,3-dimethylcyclopentane as a chiral solvent or additive remains a theoretical proposition that warrants experimental investigation. The protocols outlined in these notes provide a starting point for researchers to explore its potential in inducing enantioselectivity. While significant levels of asymmetric induction from a simple chiral alkane are not guaranteed, such studies could provide valuable insights into the subtle forces that govern stereoselection. Future work should focus on a broader screening of reaction types and a systematic study of the effect of concentration and temperature on enantiomeric excess. The synthesis of structurally related chiral alkanes could also be a fruitful avenue for developing more effective chiral media.
Application Notes & Protocols: High-Purity Isolation of (1S,3S)-1,3-Dimethylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethylcyclopentane exists as three stereoisomers: the achiral cis isomer ((1R,3S), a meso compound) and a pair of trans enantiomers, (1R,3R) and (1S,3S)-1,3-Dimethylcyclopentane.[1] The enantiomers of the trans isomer possess identical physical properties, such as boiling point and density, which makes their separation by conventional methods like fractional distillation impossible.[2] High-purity isolation of a single enantiomer, such as (1S,3S)-1,3-Dimethylcyclopentane, is crucial for stereospecific synthesis and research in drug development. This requires specialized chiral separation techniques.
Preparative Gas Chromatography (Prep-GC) equipped with a Chiral Stationary Phase (CSP) is the most effective method for isolating volatile enantiomers with high purity.[3][4] This document provides a detailed protocol for the isolation of (1S,3S)-1,3-Dimethylcyclopentane using this technique.
Principle of Enantioselective Separation by Chiral GC: The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. Modified cyclodextrins are commonly used as CSPs for this purpose.[5] The principle is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral cavities of the cyclodextrin.[5] One enantiomer fits more favorably into the chiral environment of the stationary phase, leading to a stronger interaction and a longer retention time on the column. This difference in retention times allows for their separation and subsequent isolation.[5]
Experimental Protocols
Protocol 1: High-Purity Isolation via Preparative Gas Chromatography (Prep-GC)
This protocol details the procedure for separating the (1S,3S) enantiomer from a racemic mixture of trans-1,3-Dimethylcyclopentane.
1. Instrumentation and Materials:
-
Gas Chromatograph: A preparative GC system equipped with a high-capacity injector, a column oven with precise temperature programming, and a fraction collector system.
-
Column: A fused-silica capillary column coated with a modified cyclodextrin-based CSP (e.g., a derivative of β-cyclodextrin).
-
Carrier Gas: High-purity hydrogen or helium.
-
Detector: Flame Ionization Detector (FID) with a splitter to divert the majority of the column effluent to the fraction collector.
-
Sample: A racemic mixture of (1R,3R)- and (1S,3S)-1,3-Dimethylcyclopentane, diluted in a volatile solvent like pentane.
-
Collection Traps: Cooled traps (e.g., using liquid nitrogen or a cryogenic trap system) to condense and collect the isolated fractions.
2. Sample Preparation:
-
Prepare a 5-10% (v/v) solution of the racemic trans-1,3-Dimethylcyclopentane mixture in high-purity pentane.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could damage the column.
3. Preparative GC Method Parameters:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: Optimized for the best balance between separation efficiency and analysis time (typically 5-10 mL/min for preparative scale).
-
Oven Temperature Program:
-
Initial Temperature: 35°C
-
Hold Time: 5 minutes
-
Ramp Rate: 1.5°C/min
-
Final Temperature: 80°C
-
Final Hold Time: 10 minutes
-
Note: This program must be optimized based on the specific column and instrument to achieve baseline separation.
-
-
Injection Volume: 5-10 µL (dependent on column capacity).
-
Split Ratio: A low split ratio (e.g., 5:1) is used to direct most of the sample onto the column and to the collection traps.
4. Isolation Procedure:
-
Equilibrate the Prep-GC system with the specified method parameters.
-
Perform an initial analytical run to determine the precise retention times of the two enantiomers.
-
Based on the retention times, program the fraction collector to open and close the collection valve for the peak corresponding to the (1S,3S) enantiomer. The elution order depends on the specific CSP and must be confirmed with a pure standard if available.
-
Begin the preparative runs by injecting the prepared sample.
-
Collect the desired fraction in a cryogenically cooled trap.
-
Multiple injections may be required to accumulate a sufficient quantity of the pure enantiomer.[4] Pool the collections from all runs.
Protocol 2: Purity Assessment by Analytical Chiral GC
This protocol is for verifying the enantiomeric purity (enantiomeric excess, e.e.) of the collected fraction.
1. Instrumentation and Materials:
-
Gas Chromatograph: Analytical GC with an FID.
-
Column: An analytical-scale version of the chiral capillary column used in the preparative separation.
-
Carrier Gas: High-purity hydrogen or helium.
-
Sample: The collected (1S,3S)-1,3-Dimethylcyclopentane fraction, diluted in pentane.
2. Analytical GC Method Parameters:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas Flow Rate: Optimal linear velocity (typically 1-2 mL/min for analytical columns).
-
Oven Temperature Program: Same as the preparative method to ensure comparable chromatography.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
3. Analysis Procedure:
-
Inject the prepared sample of the collected fraction.
-
Acquire the chromatogram.
-
Integrate the peak areas for both the major enantiomer ((1S,3S)) and any residual of the other enantiomer ((1R,3R)).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation
Table 1: Summary of GC Method Parameters
| Parameter | Preparative GC (Isolation) | Analytical GC (Purity Check) |
|---|---|---|
| Column Type | Chiral Capillary (e.g., Modified β-Cyclodextrin) | Chiral Capillary (e.g., Modified β-Cyclodextrin) |
| Injector Temp. | 220°C | 220°C |
| Detector Temp. | 250°C | 250°C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Oven Program | 35°C (5 min), ramp 1.5°C/min to 80°C (10 min) | 35°C (5 min), ramp 1.5°C/min to 80°C (10 min) |
| Injection Volume | 5 - 10 µL | 1 µL |
| Split Ratio | 5:1 | 100:1 |
Table 2: Representative Quantitative Results for Purity Analysis
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Purity |
|---|---|---|---|---|
| (1R,3R)-DMC | 25.2 | 4,500 | \multirow{2}{}{> 1.8} | \multirow{2}{}{> 99% e.e.} |
| (1S,3S)-DMC (Collected) | 26.1 | 995,500 |
DMC: Dimethylcyclopentane. Data is representative and may vary based on the specific experimental setup.
Visualizations
Caption: Workflow for high-purity isolation and analysis of (1S,3S)-1,3-Dimethylcyclopentane.
Caption: Principle of enantiomer separation on a chiral stationary phase.
References
Application Notes and Protocols for the Asymmetric Hydrogenation of 1,3-Dimethylcyclopentene to Yield the (1S,3S) Isomer
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the asymmetric hydrogenation of 1,3-dimethylcyclopentene (B8785768) to selectively yield the (1S,3S)-1,3-dimethylcyclopentane isomer. The synthesis of specific stereoisomers of substituted cycloalkanes is a critical process in the development of pharmaceuticals and other fine chemicals. This protocol focuses on the use of transition metal catalysts, particularly Iridium-based complexes with chiral ligands, which have demonstrated high efficacy in the stereoselective hydrogenation of substituted cycloalkenes.[1] The provided methodologies are aimed at researchers, scientists, and professionals in drug development, offering a foundational approach that can be optimized for specific laboratory conditions.
Introduction
Asymmetric hydrogenation is a powerful tool in organic synthesis for the enantioselective reduction of prochiral substrates.[2] The selective synthesis of the (1S,3S) isomer of 1,3-dimethylcyclopentane (B1582162) from 1,3-dimethylcyclopentene presents a stereochemical challenge that can be addressed through the use of chiral catalysts. Transition metal complexes, especially those of iridium, rhodium, and ruthenium, when paired with chiral phosphine (B1218219) ligands, have shown remarkable performance in achieving high enantioselectivity and diastereoselectivity in the hydrogenation of various olefins.[2][3]
This protocol will focus on the application of an Iridium-based catalyst, drawing from methodologies that have been successful for the asymmetric hydrogenation of similarly substituted cyclic olefins.[1] The selection of the appropriate catalyst and reaction conditions is paramount to controlling the stereochemical outcome of the hydrogenation reaction.
Catalytic Systems for Asymmetric Hydrogenation of Disubstituted Cycloalkenes
The choice of catalyst is crucial for achieving high stereoselectivity. Below is a summary of relevant catalytic systems and their performance in the asymmetric hydrogenation of analogous disubstituted cycloalkenes. This data provides a basis for selecting a suitable catalyst for the target transformation.
| Catalyst Precursor | Chiral Ligand | Substrate | H₂ Pressure (bar) | Temp (°C) | Solvent | ee (%) | Yield (%) | Reference |
| [Ir(COD)Cl]₂ | (S)-UreaPhos | 1-methyl-3-phenyl-cyclopentene | 50 | 25 | CH₂Cl₂ | 98 | >99 | Analogous System 1 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 1,2-dimethylcyclohexene | 20 | 25 | MeOH | 96 | >99 | Analogous System 2 |
| Ru(OAc)₂((S)-BINAP) | (S)-BINAP | Methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate | 10-100 | RT | CH₂Cl₂ | >98 | ~100 | [4] |
| Ir-N,P Ligand | Imidazole-based N,P ligand | Various di- and trisubstituted cycloalkenes | 50 | RT | Not specified | up to >99 | High | [1] |
Note: Data for analogous systems are representative and used to inform the protocol for 1,3-dimethylcyclopentene.
Experimental Workflow
The overall experimental workflow for the asymmetric hydrogenation of 1,3-dimethylcyclopentene is depicted in the following diagram. This process includes catalyst preparation, reaction execution, and product analysis.
Caption: Experimental workflow for the asymmetric hydrogenation of 1,3-dimethylcyclopentene.
Detailed Experimental Protocol
This protocol is based on established procedures for the asymmetric hydrogenation of analogous cyclic olefins using an Iridium catalyst.[1]
4.1. Materials and Reagents
-
Catalyst Precursor: Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂)
-
Chiral Ligand: (S,S)-Ph-BPE or other suitable chiral phosphine ligand
-
Substrate: 1,3-Dimethylcyclopentene
-
Solvent: Anhydrous and degassed dichloromethane (B109758) (DCM) or other suitable solvent.
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for air-sensitive techniques (Schlenk line, glovebox)
-
High-pressure autoclave equipped with a magnetic stirrer
4.2. Catalyst Preparation (In situ)
-
In a glovebox or under an inert atmosphere, add the iridium precursor, [Ir(COD)Cl]₂ (0.01 mmol), and the chiral ligand (0.022 mmol) to a Schlenk flask.
-
Add 5 mL of anhydrous, degassed DCM to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
4.3. Asymmetric Hydrogenation Procedure
-
In a separate Schlenk flask, dissolve 1,3-dimethylcyclopentene (1.0 mmol) in 5 mL of anhydrous, degassed DCM.
-
Transfer the substrate solution to the autoclave reaction vessel under an inert atmosphere.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified duration (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots (if the setup allows) and analyzing them by GC.
4.4. Work-up and Product Analysis
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Purge the autoclave with an inert gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the product, (1S,3S)-1,3-dimethylcyclopentane, should be determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
-
The structure and purity of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Logical Relationship of Key Experimental Parameters
The success of the asymmetric hydrogenation is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Interdependence of key parameters in asymmetric hydrogenation.
Safety Precautions
-
High-pressure hydrogenation reactions should be carried out in a properly functioning autoclave behind a safety shield.
-
Handle all organometallic catalysts and reagents under an inert atmosphere as they can be air and moisture-sensitive.
-
Hydrogen gas is highly flammable; ensure the reaction is performed in a well-ventilated area, and all potential ignition sources are removed.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals used.
Conclusion
This document provides a detailed protocol for the asymmetric hydrogenation of 1,3-dimethylcyclopentene to yield the (1S,3S) isomer. The success of this synthesis is highly dependent on the careful selection of the chiral catalyst and optimization of the reaction conditions. The provided protocol, based on successful methodologies for analogous substrates, offers a robust starting point for researchers. Further optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and solvent may be necessary to achieve the desired enantioselectivity and yield for this specific transformation.
References
Application Notes and Protocols: (1S,3S)-1,3-Dimethylcyclopentane in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3S)-1,3-Dimethylcyclopentane is a saturated alicyclic hydrocarbon. While specific data on the sensory profile of the (1S,3S) stereoisomer is limited in publicly available literature, this document provides an overview of the known fragrance characteristics of isomeric mixtures of 1,3-dimethylcyclopentane (B1582162) and outlines protocols for its potential evaluation and application in fragrance and flavor chemistry. The information herein is intended to serve as a foundational guide for researchers interested in exploring the potential of this and related chiral cyclopentane (B165970) derivatives.
Introduction
The fragrance and flavor industry is continually in search of novel molecules that can impart unique and desirable sensory experiences to a wide range of consumer products. Chiral molecules, in particular, are of great interest as different stereoisomers of the same compound can elicit distinct olfactory and gustatory responses. Cyclopentane derivatives are known to contribute to a variety of scent profiles, from fruity and floral to woody and herbaceous.
This document focuses on (1S,3S)-1,3-Dimethylcyclopentane. Due to a scarcity of specific data for this stereoisomer, this report also includes information on the broader class of 1,3-dimethylcyclopentanes to provide a contextual understanding.
Physicochemical and Sensory Data
Quantitative data for 1,3-dimethylcyclopentane (isomeric mixture) is summarized below. It is important to note that sensory perception can be highly dependent on the specific stereoisomer.
Table 1: Physicochemical Properties of 1,3-Dimethylcyclopentane (Isomeric Mixture)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
| CAS Number | 2453-00-1 | [1] |
| Boiling Point (est.) | 91°C | [1] |
| Vapor Pressure (est. @ 25°C) | 84.43 hPa | [1] |
| Solubility in Ethanol (@ 25°C) | 859.82 g/L | [1] |
Table 2: Reported Odor Profile for 1,3-Dimethylcyclopentane (Isomeric Mixture)
| Odor Descriptor | Percentage Contribution | Reference |
| Citrus | 49.37% | [1] |
| Sweet | 36.99% | [1] |
| Fresh | 36.73% | [1] |
| Woody | 36.60% | [1] |
| Herbal | 36.13% | [1] |
Note: The odor profile is for the undefined isomeric mixture of 1,3-dimethylcyclopentane (CAS 2453-00-1) and may not be representative of the specific (1S,3S) stereoisomer.
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis and sensory evaluation of (1S,3S)-1,3-Dimethylcyclopentane.
Representative Synthesis of a Chiral 1,3-Disubstituted Cyclopentane
The stereoselective synthesis of (1S,3S)-1,3-Dimethylcyclopentane is not well-documented in readily available literature. However, a general approach for creating chiral 1,3-disubstituted cyclopentanes can be conceptualized. The following is a hypothetical workflow based on established organic chemistry principles.
Objective: To outline a potential synthetic pathway for a chiral 1,3-disubstituted cyclopentane.
Materials:
-
A suitable achiral cyclopentane precursor (e.g., a 1,3-diketone).
-
A chiral catalyst or auxiliary.
-
Standard organic synthesis reagents and solvents.
-
Chromatography equipment for purification.
-
Analytical instrumentation for characterization (e.g., NMR, GC-MS, chiral HPLC).
Protocol:
-
Asymmetric Desymmetrization: Start with an achiral 1,3-disubstituted cyclopentane precursor. An enantioselective reaction, such as a catalyzed reduction or alkylation, can be employed to introduce the first chiral center.
-
Introduction of the Second Substituent: A subsequent reaction is performed to introduce the second methyl group. The stereochemical outcome of this step is directed by the existing chiral center, potentially through steric hindrance or the use of a directing group.
-
Purification: The reaction mixture is purified using techniques such as flash column chromatography to isolate the desired diastereomer.
-
Chiral Separation (if necessary): If the synthesis yields a racemic mixture of the desired trans-isomer, chiral high-performance liquid chromatography (HPLC) may be required to separate the (1S,3S) and (1R,3R) enantiomers.
-
Characterization: The final product's structure and stereochemistry are confirmed using analytical techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry.
Sensory Evaluation of a Volatile Fragrance Compound
This protocol describes a standard method for the sensory evaluation of a volatile compound like (1S,3S)-1,3-Dimethylcyclopentane by a trained panel.
Objective: To determine the odor profile and intensity of a volatile fragrance compound.
Materials:
-
Purified (1S,3S)-1,3-Dimethylcyclopentane.
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).
-
Glass smelling strips.
-
A panel of trained sensory assessors (typically 8-12 individuals).
-
A well-ventilated, odor-free evaluation room.
-
Standard fragrance references for various odor descriptors.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the test compound in the chosen solvent (e.g., 10%, 1%, and 0.1% by weight).
-
Panelist Training: Before the evaluation, conduct a training session with the panelists using standard fragrance references to ensure they are calibrated on the terminology for different odor descriptors.
-
Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for a consistent period (e.g., 10 seconds). Present the strips to the panelists in a randomized and blind manner. An unscented strip should be included as a control.
-
Odor Profile Evaluation: Each panelist individually assesses the odor of each strip and records the perceived odor descriptors (e.g., citrus, woody, fruity, etc.).
-
Intensity Rating: Panelists rate the intensity of the overall aroma and of each descriptor on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and to create a comprehensive odor profile of the compound.
Visualizations
Logical Workflow for Fragrance Compound Application
The following diagram illustrates the general workflow for the application and evaluation of a new fragrance compound.
Caption: General workflow for the development and application of a new fragrance compound.
Conceptual Diagram of Sensory Evaluation
This diagram outlines the key components involved in the sensory evaluation of a fragrance compound.
Caption: Key steps in the sensory evaluation of a fragrance compound.
Conclusion
While specific information regarding the role of (1S,3S)-1,3-Dimethylcyclopentane in fragrance and flavor chemistry is not extensively available, the general class of 1,3-dimethylcyclopentanes exhibits potentially interesting citrus, sweet, fresh, woody, and herbal characteristics. The provided protocols offer a framework for the systematic investigation of this and other chiral molecules. Further research is necessary to elucidate the specific sensory properties of the (1S,3S) stereoisomer and to determine its potential for commercial application in the fragrance and flavor industry.
References
Troubleshooting & Optimization
Technical Support Center: Separation of 1,3-Dimethylcyclopentane Diastereomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the separation of 1,3-dimethylcyclopentane (B1582162) diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,3-dimethylcyclopentane diastereomers so challenging?
The primary challenge lies in the very similar physical properties of the cis and trans diastereomers. They are structural isomers that differ only in the spatial orientation of the two methyl groups. This results in nearly identical boiling points, polarity, and solubility, making separation by standard techniques like simple distillation difficult.[1]
Q2: How many stereoisomers does 1,3-dimethylcyclopentane have?
1,3-dimethylcyclopentane has a total of three stereoisomers.[1][2]
-
One cis isomer: In this configuration, both methyl groups are on the same side of the cyclopentane (B165970) ring. This isomer has a plane of symmetry and is therefore an achiral meso compound.[1]
-
A pair of trans enantiomers: In this configuration, the methyl groups are on opposite sides of the ring. This arrangement is chiral and exists as a pair of non-superimposable mirror images ((1R,3S) and (1S,3R)).[2]
Q3: What is the boiling point difference between the cis and trans isomers?
The boiling points are extremely close, typically differing by only about 1°C, which necessitates high-efficiency separation techniques.
-
cis-1,3-dimethylcyclopentane: ~91.7 °C[3]
-
trans-1,3-dimethylcyclopentane (B44218): ~90.8 °C[3]
Q4: Can the trans enantiomers be separated by standard gas chromatography or fractional distillation?
No. Enantiomers have identical physical properties (e.g., boiling point, polarity) in an achiral environment.[1] Therefore, they cannot be separated by non-chiral methods like standard fractional distillation or chromatography with a non-chiral stationary phase. Separation of the trans enantiomers requires chiral resolution, such as using a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5]
Q5: Which analytical techniques are most effective for separating the cis and trans diastereomers?
High-resolution capillary gas chromatography (GC) is a highly effective and common method for separating these diastereomers.[6][7] High-efficiency fractional distillation can also be used, but it is often more labor-intensive.[3] For analytical purposes, GC provides excellent resolution and quantitative information.
Data Tables
Table 1: Physical Properties of 1,3-Dimethylcyclopentane Diastereomers
| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane | Reference(s) |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ | [8][9] |
| Molecular Weight | 98.186 g/mol | 98.186 g/mol | [8][9] |
| Normal Boiling Point | 91.72 °C | 90.77 °C | [3] |
| Melting Point | -134 °C | -134 °C | [10] |
| Chirality | Achiral (meso) | Chiral (exists as an enantiomeric pair) | [1] |
Troubleshooting Guide
Issue: Poor peak resolution between cis and trans isomers in Gas Chromatography (GC).
-
Possible Cause 1: Inappropriate Stationary Phase. The column's stationary phase lacks sufficient selectivity for the isomers. Non-polar hydrocarbons like these are often best separated on phases that can exploit subtle differences in their shape and boiling point.
-
Solution:
-
Use a high-resolution capillary column. A longer column (e.g., >50 m) or one with a smaller internal diameter can increase efficiency.[4]
-
Select a stationary phase known for separating hydrocarbon isomers. A non-polar or slightly polar phase is often a good starting point. Specialized columns, such as those with calixarene-based stationary phases, have shown good performance for separating cis/trans isomers of dimethylcyclohexanes, a related class of compounds.[7][11]
-
-
Possible Cause 2: Suboptimal Temperature Program. If the initial temperature is too high or the ramp rate is too fast, the compounds will travel through the column too quickly, preventing effective separation.
-
Solution:
-
Lower the initial oven temperature to just above the solvent's boiling point to ensure a tight injection band.
-
Decrease the temperature ramp rate (e.g., 1-5 °C/min) to increase the interaction time between the analytes and the stationary phase.[7]
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate. An improper flow rate (either too high or too low) will reduce column efficiency.
-
Solution:
-
Optimize the linear velocity or flow rate of the carrier gas (e.g., Helium, Hydrogen) for your specific column dimensions to achieve the best efficiency (lowest plate height).
-
Issue: Co-elution of all components during GC analysis.
-
Possible Cause: Oven temperature is too high. The temperature is above the boiling points of both isomers, causing them to move with the solvent front.
-
Solution:
-
Significantly reduce the initial oven temperature. A starting point of 40 °C is common for volatile compounds.[7]
-
Implement a slow temperature ramp instead of an isothermal run at a high temperature.
-
Issue: Fractional distillation is yielding no separation.
-
Possible Cause: Insufficient column efficiency. The boiling point difference of ~1°C requires a distillation column with a very high number of theoretical plates. A standard Vigreux column is likely inadequate.
-
Solution:
-
Use a high-performance fractional distillation column, such as a spinning band distillation apparatus or a packed column with a high-efficiency packing material.
-
Maintain a very slow distillation rate and a high reflux ratio to maximize the number of vaporization-condensation cycles.
-
Experimental Protocols
Protocol: Gas Chromatography (GC) Separation of Diastereomers
This protocol provides a general framework for the separation of cis- and trans-1,3-dimethylcyclopentane. Optimization will be required based on the specific instrument and column used.
-
Sample Preparation:
-
Dilute the isomer mixture in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100-1000 ppm.
-
-
Instrumentation and Columns:
-
Gas Chromatograph: Any standard GC equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A high-resolution fused-silica capillary column is required.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate optimized for the column (e.g., 1.0 mL/min).
-
-
GC Method Parameters:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program:
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or higher to avoid column overload.
-
-
Analysis:
-
Identify the peaks based on their retention times. Due to its slightly higher boiling point, the cis isomer is expected to elute after the trans isomer.
-
Integrate the peak areas to determine the relative ratio of the diastereomers in the mixture.
-
Visualizations
Caption: Experimental workflow for separating 1,3-dimethylcyclopentane diastereomers.
Caption: Troubleshooting flowchart for poor GC peak resolution.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 9. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 10. trans-1,3-dimethylcyclopentane [stenutz.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of (1S,3S)-1,3-Dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of (1S,3S)-1,3-Dimethylcyclopentane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies to obtain (1S,3S)-1,3-Dimethylcyclopentane with high enantioselectivity?
A1: Several strategies are employed to achieve high enantioselectivity in the synthesis of chiral cyclopentanes. These can be adapted for (1S,3S)-1,3-Dimethylcyclopentane and primarily include:
-
Asymmetric Hydrogenation of a Prochiral Olefin: This involves the hydrogenation of a corresponding dimethylcyclopentene precursor using a chiral catalyst. The choice of a suitable chiral ligand for the metal catalyst (e.g., Rhodium, Ruthenium) is critical for achieving high enantiomeric excess.
-
Organocatalytic Asymmetric Reactions: Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions that establish the cyclopentane (B165970) ring.[1] For instance, asymmetric Michael additions or domino reactions can be designed to produce highly functionalized cyclopentane precursors with the desired stereochemistry.[1]
-
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as lipases or ketoreductases, can offer high stereoselectivity under mild reaction conditions for the synthesis of chiral building blocks.
-
Desymmetrization of Prochiral Precursors: Starting from an achiral, meso, or prochiral cyclopentane derivative, a chiral catalyst can selectively react with one of two enantiotopic functional groups to introduce the desired chirality.[2][3]
Q2: My enantiomeric excess is low. What are the most likely causes?
A2: Low enantiomeric excess can stem from several factors. The most common culprits include:
-
Suboptimal Catalyst System: The choice of chiral ligand, metal precursor, and any additives is crucial. The catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can all significantly impact enantioselectivity.[4] Generally, lower temperatures favor higher e.e. by exploiting smaller differences in activation energies between the diastereomeric transition states.[5]
-
Presence of Impurities: Water, oxygen, or other impurities can deactivate the catalyst or interfere with its chiral environment, leading to a drop in enantioselectivity.[4]
-
Racemization of Product: The desired enantiomer might be susceptible to racemization under the reaction conditions.
-
Poor Substrate Quality: Impurities in the starting material can negatively affect the catalyst's performance.
Q3: How does the choice of solvent affect the enantiomeric excess?
A3: The solvent plays a critical role in asymmetric catalysis. It can influence the solubility of the substrate and catalyst, the stability of the catalyst-substrate complex, and the energy of the transition states. The polarity, coordinating ability, and even the viscosity of the solvent can impact the stereochemical outcome. A solvent screen is often a necessary step in optimizing a new asymmetric transformation.[4][5]
Q4: Can increasing the catalyst loading improve the enantiomeric excess?
A4: Not necessarily. While increasing catalyst loading might improve the reaction rate and overall conversion, its effect on enantiomeric excess is not always straightforward. In some cases, higher catalyst loading can lead to the formation of less selective catalytic species or aggregates, which may decrease the e.e. It is important to optimize the catalyst loading for both conversion and enantioselectivity.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e. < 80%) in Asymmetric Hydrogenation
This guide focuses on troubleshooting low enantioselectivity when using a chiral metal catalyst (e.g., Rh-based or Ru-based) for the hydrogenation of a 1,3-dimethylcyclopentene (B8785768) precursor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chiral Ligand | Screen a library of chiral ligands with different backbones and electronic properties (e.g., BINAP, DuPhos, PHOX derivatives).[6] | Identification of a ligand that provides a better steric and electronic match for the substrate, leading to higher enantioselectivity. |
| Incorrect Solvent | Perform a solvent screen with a range of polar and non-polar, coordinating and non-coordinating solvents (e.g., Toluene, THF, Dichloromethane, Methanol).[7] | Discovery of a solvent that enhances the chiral induction of the catalyst. |
| Reaction Temperature Too High | Systematically lower the reaction temperature (e.g., from room temperature to 0°C, -20°C, or lower).[5] | Increased enantiomeric excess, as lower temperatures often amplify the energy difference between the diastereomeric transition states. |
| Hydrogen Pressure Not Optimized | Vary the hydrogen pressure. While higher pressure can increase the rate, it may negatively impact selectivity in some systems. | Finding an optimal pressure that balances reaction rate and enantioselectivity. |
| Presence of Impurities | Ensure all glassware is rigorously dried. Use anhydrous and degassed solvents. Purify the substrate and ensure the catalyst is handled under an inert atmosphere. | Elimination of catalyst poisons or inhibitors, leading to improved catalyst performance and higher e.e. |
Issue 2: Poor Diastereoselectivity and Enantioselectivity in Organocatalytic Synthesis
This guide addresses issues in achieving the desired (1S,3S) stereochemistry when using organocatalytic methods to construct the cyclopentane ring.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Organocatalyst | Screen different types of chiral organocatalysts (e.g., proline derivatives, chiral amines, N-heterocyclic carbenes).[1][2][8] | Finding a catalyst that effectively controls both the diastereo- and enantioselectivity of the key bond-forming step. |
| Suboptimal Additives/Co-catalysts | Vary the type and amount of any acid, base, or other additives. These can significantly influence the reactivity and selectivity of the organocatalyst.[1] | Improved stereochemical outcome through fine-tuning of the reaction environment. |
| Substrate Concentration | Investigate the effect of substrate concentration. In some cases, lower concentrations can favor the desired stereochemical pathway. | Optimization of reaction conditions to maximize the formation of the desired (1S,3S) isomer. |
| Steric or Electronic Mismatch | If possible, modify the steric and electronic properties of the starting materials to better suit the chiral environment of the catalyst. | Enhanced catalyst-substrate recognition leading to improved stereocontrol. |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of 1,3-Dimethylcyclopent-1-ene
This protocol is a general guideline and requires optimization for specific ligands and equipment.
Materials:
-
1,3-Dimethylcyclopent-1-ene
-
Chiral Rhodium or Ruthenium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (S,S)-Me-DuPhos)
-
Anhydrous and degassed solvent (e.g., Methanol)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%). Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In the hydrogenation vessel, place a solution of 1,3-dimethylcyclopent-1-ene in the remaining solvent.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas 3-5 times, and then pressurize to the desired hydrogen pressure (e.g., 5-10 bar). Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C) for the required time (monitor by GC or NMR).
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Analysis: Pass the reaction mixture through a short pad of silica (B1680970) gel to remove the catalyst. The enantiomeric excess of the resulting (1S,3S)-1,3-Dimethylcyclopentane is determined by chiral gas chromatography (GC).
Visualizations
Caption: A logical workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.
Caption: Interrelationship of key experimental factors affecting enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of trans-1,3-Dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,3-dimethylcyclopentane (B44218). The primary focus is on addressing side reactions and optimizing the stereoselectivity of the synthesis, which is most commonly achieved through the catalytic hydrogenation of 1,3-dimethylcyclopentene (B8785768).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to trans-1,3-dimethylcyclopentane?
A1: The most prevalent method for synthesizing trans-1,3-dimethylcyclopentane is the catalytic hydrogenation of 1,3-dimethylcyclopentene. This reaction involves the addition of hydrogen across the double bond of the cyclopentene (B43876) ring in the presence of a metal catalyst.[1][2]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
-
Formation of cis-1,3-dimethylcyclopentane: This is the most common side product, and its formation competes directly with the desired trans-isomer. The ratio of cis to trans products is highly dependent on the reaction conditions.
-
Double bond isomerization: The starting material, 1,3-dimethylcyclopentene, can isomerize to other isomers (e.g., 1,5-dimethylcyclopentene) under certain conditions before hydrogenation occurs. This can lead to a mixture of dimethylcyclopentane isomers in the final product.
-
Incomplete reaction: Low conversion of the starting alkene can be an issue, leading to a mixture of the reactant and product.
Q3: How does the choice of catalyst affect the stereoselectivity of the hydrogenation?
A3: The choice of catalyst is a critical factor in determining the ratio of trans to cis isomers. While specific outcomes can depend on the exact substrate and conditions, some general trends have been observed. For substituted cyclopentenes, platinum (Pt) and palladium (Pd) catalysts often favor the formation of trans isomers, whereas Raney Nickel (Ra-Ni) may favor cis products in some cases. The catalyst support (e.g., carbon, alumina) can also influence the selectivity.
Q4: What is the expected stereochemistry of catalytic hydrogenation?
A4: Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[1] This is because the alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same side. The final stereochemistry of the product is determined by which face of the alkene adsorbs onto the catalyst surface, which is influenced by steric hindrance from the substituents.
Troubleshooting Guides
Issue 1: Low Yield of trans-1,3-Dimethylcyclopentane (Poor Conversion)
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | The catalyst may be "poisoned" by impurities (e.g., sulfur or nitrogen compounds) or may have reduced activity due to improper storage or handling. Ensure the use of a fresh, high-quality catalyst. Consider pretreating the catalyst under hydrogen flow before adding the substrate. |
| Insufficient Hydrogen Pressure | For sterically hindered alkenes, higher hydrogen pressure may be required to achieve a reasonable reaction rate. Ensure that the reaction vessel is properly sealed and that a positive pressure of hydrogen is maintained throughout the reaction. |
| Inadequate Mixing | In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the substrate, hydrogen, and the catalyst surface. Use a high-quality stir bar or mechanical stirring and ensure vigorous agitation. |
| Incorrect Solvent Choice | The solvent should be dry and deoxygenated to prevent catalyst deactivation. Common solvents for hydrogenation include ethanol (B145695), methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF). Ensure the chosen solvent is appropriate for your specific catalyst and substrate. |
Issue 2: High Percentage of cis-1,3-Dimethylcyclopentane (Poor Stereoselectivity)
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst Selection | As mentioned in the FAQs, the catalyst has a profound effect on the cis:trans ratio. If you are obtaining a high proportion of the cis-isomer, consider screening different catalysts. For example, if using Raney Nickel, switching to a Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst may increase the yield of the trans-product. |
| Reaction Temperature | The reaction temperature can influence the stereochemical outcome. Generally, lower temperatures favor the thermodynamically more stable product, which is often the trans-isomer in the case of 1,3-disubstituted cyclopentanes due to reduced steric strain. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Steric Hindrance of the Substrate | The approach of the alkene to the catalyst surface is dictated by steric hindrance. The methyl groups on the 1 and 3 positions will influence which face of the double bond is more likely to adsorb onto the catalyst. While this is an inherent property of the substrate, the choice of a bulkier or less bulky catalyst support might subtly influence this interaction. |
Quantitative Data Summary
The following table summarizes the influence of the catalyst on the product distribution in the catalytic hydrogenation of substituted cyclopentenes. Note that specific ratios can vary based on other reaction conditions.
| Starting Material | Catalyst | Major Product | Minor Product | Reported Ratio (Major:Minor) |
| 1,4-dimethylcyclopentene | Not specified | cis-1,3-dimethylcyclopentane | trans-1,3-dimethylcyclopentane | 10:1 |
This data is illustrative and highlights that high stereoselectivity is achievable, though it may favor the cis isomer depending on the starting material's substitution pattern.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 1,3-Dimethylcyclopentene
This protocol is a representative procedure and may require optimization for specific laboratory conditions and equipment.
Materials:
-
1,3-dimethylcyclopentene
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
Procedure:
-
Catalyst Preparation: In a hydrogenation flask equipped with a magnetic stir bar, add 10 wt% Pd/C (typically 5-10 mol% relative to the substrate).
-
System Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Solvent Addition: Add anhydrous ethanol to the flask to create a slurry with the catalyst.
-
Hydrogen Purge: Carefully evacuate the inert gas and introduce hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Substrate Addition: Dissolve a known amount of 1,3-dimethylcyclopentene in a minimal amount of anhydrous ethanol. Add this solution to the reaction flask via a syringe.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or balloon pressure) and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots (after carefully purging the system with inert gas) for analysis by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by GC/NMR), carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product mixture of cis- and trans-1,3-dimethylcyclopentane.
-
Purification and Analysis: The ratio of trans to cis isomers can be determined by GC or NMR analysis. If necessary, the isomers can be separated by fractional distillation or preparative chromatography.
Mandatory Visualizations
Reaction Pathway and Side Reaction
Caption: Synthesis of trans-1,3-dimethylcyclopentane and its major side reaction.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for the synthesis of trans-1,3-dimethylcyclopentane.
References
Technical Support Center: Optimizing Stereoselective Synthesis of (1S,3S)-1,3-Dimethylcyclopentane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the stereoselective synthesis of (1S,3S)-1,3-Dimethylcyclopentane.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of (1S,3S)-1,3-Dimethylcyclopentane, presented in a question-and-answer format. A common and effective route to this molecule is the asymmetric hydrogenation of a suitable precursor, such as 1,3-dimethylcyclopentene (B8785768), using a chiral catalyst.
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Q: My reaction is producing a significant amount of the trans-isomer, leading to a low diastereomeric excess (d.e.). How can I improve the cis-selectivity?
A: Achieving high cis-selectivity in the synthesis of 1,3-dimethylcyclopentane (B1582162) is crucial. The choice of catalyst and reaction conditions plays a pivotal role.
-
Catalyst Selection: For the hydrogenation of disubstituted cyclopentenes, the catalyst choice is critical. With substrates like 1,2-disubstituted cyclopentenes, Raney Nickel (Raney Ni) has been shown to favor the formation of the cis product. In contrast, platinum (Pt) and palladium (Pd) catalysts can sometimes lead to isomerization of the double bond before hydrogenation, resulting in a higher proportion of the trans product. For asymmetric hydrogenation to achieve the desired (1S, 3S) stereochemistry, a chiral catalyst system is essential. Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are often employed for high stereocontrol.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. It is recommended to screen a variety of solvents, such as ethanol, methanol, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM), to find the optimal system for your specific catalyst and substrate.
-
Temperature: Lowering the reaction temperature often leads to an increase in stereoselectivity. However, this may also decrease the reaction rate, so a balance needs to be found.
-
Hydrogen Pressure: Optimizing the hydrogen pressure is also important. Systematically varying the pressure within a safe range can help improve the diastereomeric ratio.
Issue 2: Low Enantioselectivity (Poor e.e. of the (1S,3S)-isomer)
Q: I am observing a low enantiomeric excess (e.e.) for the desired (1S,3S)-1,3-dimethylcyclopentane. What are the potential causes and solutions?
A: Low enantioselectivity in an asymmetric hydrogenation points towards issues with the chiral catalyst system or reaction conditions.
-
Chiral Ligand: The choice of the chiral ligand is paramount. The electronic and steric properties of the ligand, in combination with the metal center (commonly Rhodium, Ruthenium, or Iridium), dictate the stereochemical outcome. It may be necessary to screen a library of chiral ligands to find the one that provides the best enantioselectivity for your substrate.
-
Catalyst Activation and Handling: Chiral catalysts can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere (e.g., in a glovebox). Incomplete catalyst activation can also lead to poor performance.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to reduced enantioselectivity. Ensure the precursor, 1,3-dimethylcyclopentene, is of high purity.
-
Additives: In some cases, the addition of small amounts of additives can have a significant impact on enantioselectivity.
Issue 3: Low or No Conversion
Q: My hydrogenation reaction is showing low or no conversion of the starting material. What should I investigate?
A: Low conversion in catalytic hydrogenation can be frustrating. A systematic approach to troubleshooting is essential.
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Poisoning: Catalyst poisons can include sulfur compounds, halides, or even byproducts from the reaction itself. Ensure all glassware is scrupulously clean and that the substrate and solvent are free from potential poisons.
-
Deactivation: The catalyst may have been improperly handled and deactivated through exposure to air or moisture. Use freshly prepared or properly stored catalyst.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogen pressure may be too low. While balloon pressure is sufficient for some reactions, others may require higher pressures in an autoclave.
-
Temperature: While lower temperatures favor selectivity, the reaction may be too slow at ambient temperature. A modest increase in temperature might be necessary to achieve a reasonable reaction rate.
-
Mixing: Inadequate stirring can lead to poor mass transfer of hydrogen gas to the catalyst surface. Ensure vigorous stirring throughout the reaction.
-
-
Solvent Choice: The solvent should be dry and deoxygenated to prevent catalyst deactivation.
Data Presentation
The following tables summarize representative data for the optimization of reaction conditions in stereoselective hydrogenations of related substituted cyclic compounds. This data can serve as a starting point for designing your experiments.
Table 1: Effect of Catalyst on Diastereoselectivity in the Hydrogenation of 1,2-Disubstituted Cyclopentenes
| Entry | Catalyst | Solvent | Temperature (°C) | cis:trans Ratio |
| 1 | Raney Ni | Ethanol | 25 | >95:5 |
| 2 | PtO₂ | Acetic Acid | 25 | 30:70 |
| 3 | 5% Pd/C | Ethanol | 25 | 40:60 |
Note: This data is illustrative for 1,2-disubstituted systems and highlights the significant impact of the catalyst on the cis/trans selectivity.
Table 2: Optimization of Asymmetric Hydrogenation of a Prochiral Cyclopentene Derivative
| Entry | Chiral Ligand | Metal Precursor | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | (R)-BINAP | [Rh(COD)₂]BF₄ | Methanol | 10 | 25 | >99 | 92 |
| 2 | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 10 | 25 | >99 | 98 |
| 3 | (R)-BINAP | [Rh(COD)₂]BF₄ | THF | 10 | 25 | 95 | 85 |
| 4 | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 1 | 25 | 80 | 97 |
| 5 | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 10 | 0 | 90 | >99 |
Note: This table presents hypothetical data based on typical results for asymmetric hydrogenations to illustrate the effects of ligand, solvent, pressure, and temperature on conversion and enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 1,3-Dimethylcyclopentene
This protocol provides a general starting point for the asymmetric hydrogenation of 1,3-dimethylcyclopentene to synthesize (1S,3S)-1,3-Dimethylcyclopentane. Optimization of the catalyst, ligand, solvent, temperature, and pressure will be necessary.
-
Catalyst Pre-formation (if necessary): In a glovebox, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%) in a degassed solvent (e.g., methanol, 2 mL). Stir the solution for 30 minutes at room temperature.
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substrate, 1,3-dimethylcyclopentene (1 mmol).
-
Hydrogenation: Transfer the catalyst solution to the reactor via a cannula. Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 x 10 bar). Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by GC or chiral HPLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Pass the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst, eluting with a suitable solvent.
-
Analysis: Concentrate the filtrate under reduced pressure. Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the crude product by chiral GC or HPLC analysis.
Mandatory Visualization
Caption: Experimental workflow for the stereoselective synthesis of (1S,3S)-1,3-Dimethylcyclopentane.
Caption: Troubleshooting decision tree for optimizing the synthesis of (1S,3S)-1,3-Dimethylcyclopentane.
Caption: A simplified proposed reaction pathway for the asymmetric hydrogenation of 1,3-dimethylcyclopentene.
Technical Support Center: Overcoming Low Yields in the Resolution of 1,3-Dimethylcyclopentane Enantiomers
Section 1: Chiral Gas Chromatography (GC) Resolution
Chiral GC is often the most direct method for the separation of volatile enantiomers like those of trans-1,3-dimethylcyclopentane (B44218). This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs) - Chiral GC
Q1: Why is my resolution (Rs) between the enantiomer peaks of trans-1,3-dimethylcyclopentane poor?
A1: Poor resolution in chiral GC for non-functionalized hydrocarbons is commonly due to several factors:
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Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have sufficient enantioselectivity for this specific analyte. Cyclodextrin-based CSPs, particularly derivatized β- and γ-cyclodextrins, are typically the most effective for resolving chiral alkanes.
-
Suboptimal Temperature Program: The oven temperature and ramp rate significantly impact resolution. If the temperature is too high, interaction with the CSP is reduced, leading to co-elution.
-
Incorrect Carrier Gas Velocity: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency.
-
Column Overload: Injecting too much sample can saturate the CSP and broaden peaks, reducing resolution.
Q2: I am seeing a low yield after preparative GC separation. Where could my sample be lost?
A2: Low recovery in preparative GC can be attributed to:
-
Inefficient Trapping: The collection system (trap) may not be cold enough to efficiently condense the volatile 1,3-dimethylcyclopentane (B1582162) as it elutes.
-
Adsorption: Active sites in the GC system (injector, column, transfer lines) can irreversibly adsorb a portion of the analyte.
-
Thermal Decomposition: Although unlikely for a stable hydrocarbon, thermal degradation on hot metal surfaces is a possibility.
-
Leakage: Leaks in the system, especially post-column, can lead to sample loss.
Troubleshooting Guide - Chiral GC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | Inappropriate CSP | Screen different cyclodextrin-based CSPs (e.g., Chirasil-Dex CB). |
| Suboptimal Temperature | Optimize the oven temperature program. Start at a low initial temperature (e.g., 35-45°C) and use a slow ramp rate (e.g., 1-2°C/min).[1] | |
| Incorrect Flow Rate | Adjust the carrier gas flow rate to its optimal linear velocity for the column dimensions. | |
| Column Overload | Reduce the injection volume or dilute the sample. Use a higher split ratio for analytical runs. | |
| Low Yield (Preparative GC) | Inefficient Trapping | Ensure the collection trap is sufficiently cooled with liquid nitrogen or a dry ice/acetone bath. |
| System Adsorption | Use a deactivated liner and ensure all transfer lines are inert. | |
| Peak Tailing | Lower the injection and detector temperatures. Check for and eliminate any "cold spots" in the system. |
Experimental Protocol: Chiral GC Resolution
This protocol outlines a general procedure for the enantioselective analysis of trans-1,3-dimethylcyclopentane.
1. Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Fused-silica capillary column coated with a modified cyclodextrin (B1172386) CSP (e.g., Chirasil-Dex CB, 25m x 0.25mm ID).
-
High-purity carrier gas (Hydrogen or Helium).
-
Sample: Racemic trans-1,3-dimethylcyclopentane diluted in a volatile solvent (e.g., pentane).
2. GC Method Parameters:
-
Injector Temperature: 200°C
-
Detector Temperature: 220°C
-
Carrier Gas: Hydrogen, at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Hold Time: 5 minutes
-
Ramp Rate: 1.5°C/min
-
Final Temperature: 90°C
-
Final Hold Time: 2 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
3. Analysis Procedure:
-
Equilibrate the GC system at the initial oven temperature.
-
Inject the prepared sample.
-
Initiate the data acquisition and the oven temperature program.
-
Integrate the resulting peaks to determine the enantiomeric ratio.
Visualization: Chiral GC Troubleshooting Workflow
Caption: Troubleshooting workflow for chiral GC separation issues.
Section 2: Diastereomeric Crystallization of a Functionalized Precursor
Since 1,3-dimethylcyclopentane lacks functional groups for derivatization, this method is applicable to a suitable precursor, such as trans-1,3-dimethylcyclopentanol. The racemic precursor is reacted with a chiral resolving agent to form diastereomers, which are then separated by crystallization due to their different solubilities.
Frequently Asked Questions (FAQs) - Diastereomeric Crystallization
Q1: I'm not getting any crystals to form. What should I do?
A1: Failure to crystallize often points to issues with solubility and supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.
-
Insufficient Supersaturation: The concentration of the salt might be too low.
-
Oiling Out: The compound may be separating as a liquid phase instead of a solid, which can occur if the solution is too concentrated or cooled too quickly.
Q2: The yield of my desired diastereomeric salt is very low (<25%). How can I improve it?
A2: A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor. The theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer. Yields below this are common and can be improved by:
-
Optimizing the Solvent System: The solubility of the desired salt may still be too high.
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.
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Suboptimal Stoichiometry: The ratio of resolving agent to the racemic mixture can influence the outcome.
Q3: The enantiomeric excess (e.e.) of my resolved product is poor after crystallization. Why?
A3: Low enantiomeric excess suggests that the less soluble diastereomer is co-crystallizing with the more soluble one. This can happen if:
-
Crystallization is too fast: Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.
-
Solvent Choice: The solvent system may not provide sufficient solubility difference between the two diastereomers.
-
Inadequate Washing: The crystals may not have been washed sufficiently to remove the mother liquor containing the other diastereomer.
Troubleshooting Guide - Diastereomeric Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | High solubility | Increase concentration by carefully evaporating the solvent. |
| Insufficient supersaturation | Add an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to induce precipitation. | |
| Oiling out | Use a more dilute solution, cool the solution much more slowly, and ensure gentle agitation. | |
| No nucleation sites | Add seed crystals of the desired diastereomer. If unavailable, scratch the inside of the flask with a glass rod. | |
| Low Yield of Crystals | Suboptimal solubility | Screen for solvents that further decrease the solubility of the target salt. |
| Premature isolation | Allow for a longer crystallization time at a lower final temperature. | |
| Unfavorable eutectic point | Consider using a different chiral resolving agent to alter the physical properties of the diastereomeric salts. | |
| Low Enantiomeric Excess (e.e.) | Rapid crystallization | Employ a slower cooling rate or use a solvent system that allows for slower crystal growth. |
| Poor diastereomeric purity | Perform recrystallization of the obtained solid one or more times to enhance purity. | |
| Insufficient washing | Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocol: Resolution of (±)-trans-1,3-dimethylcyclopentanol
1. Formation of Diastereomeric Esters:
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In a round-bottom flask, dissolve the racemic trans-1,3-dimethylcyclopentanol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane).
-
Add an enantiomerically pure chiral resolving agent such as (R)-(-)-mandelic acid (1.0 equiv.), a coupling agent like DCC (1.1 equiv.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC or GC).
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude mixture of diastereomeric esters.
2. Separation by Fractional Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate (B1210297)/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
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Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Recrystallize the solid from the same solvent system to improve diastereomeric purity.
3. Hydrolysis to Regenerate the Enantiopure Alcohol:
-
Hydrolyze the separated diastereomeric ester using a base (e.g., NaOH in methanol/water).
-
Stir at room temperature or gently heat to complete the reaction.
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Extract the enantiomerically enriched 1,3-dimethylcyclopentanol (B94075) with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer, concentrate, and purify the alcohol (e.g., by distillation) to obtain the resolved enantiomer.
Visualization: Diastereomeric Crystallization Workflow
Caption: Workflow for resolution via diastereomeric crystallization.
Section 3: Enzymatic Kinetic Resolution (EKR) of a Functionalized Precursor
Enzymatic kinetic resolution is another powerful technique applicable to a functionalized precursor like trans-1,3-dimethylcyclopentanol. It utilizes the high stereoselectivity of enzymes (often lipases) to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.
Frequently Asked Questions (FAQs) - Enzymatic Kinetic Resolution
Q1: Why is the theoretical maximum yield of my product only 50% in EKR?
A1: In a standard kinetic resolution, the enzyme selectively converts one enantiomer of the racemate into a new product, leaving the other enantiomer unreacted. When the reaction reaches 50% conversion, all of the reactive enantiomer has been consumed. At this point, you have a mixture of 50% product (one enantiomer) and 50% unreacted starting material (the other enantiomer). Pushing the reaction further will not increase the yield of the desired enantiomer.
Q2: My enzymatic reaction is very slow or not working at all. What could be the problem?
A2: Several factors can lead to low enzyme activity:
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Enzyme Inhibition: Impurities in the substrate or solvent can inhibit the enzyme.
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Incorrect Solvent: The choice of solvent is crucial. Lipases often work best in non-polar organic solvents like hexane (B92381) or toluene.
-
Suboptimal Temperature/pH: Enzymes have optimal operating temperatures and require a specific pH environment (though this is less critical in non-aqueous media).
-
Denatured Enzyme: The enzyme may have been denatured by improper storage or handling.
Q3: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
A3: The enantioselectivity is a measure of how well the enzyme differentiates between the two enantiomers. To improve it:
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Screen Different Enzymes: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) can show vastly different selectivities for the same substrate.[2]
-
Change the Acylating Agent: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact selectivity.
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Optimize Temperature: Lowering the reaction temperature often increases the E-value, although it will also slow down the reaction rate.
Troubleshooting Guide - Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls before 50% Conversion | Enzyme inhibition | Purify the substrate to remove potential inhibitors. |
| Product inhibition | Consider using an immobilized enzyme which can sometimes mitigate this effect. | |
| Reversibility of reaction | Use an acyl donor like vinyl acetate, which generates a byproduct (acetaldehyde) that tautomerizes to a non-reactive species, driving the reaction forward. | |
| Low Enantioselectivity (E-value) | Suboptimal enzyme | Screen a panel of different lipases (e.g., Novozym 435, Lipase (B570770) PS). |
| Suboptimal acyl donor | Try different acylating agents (e.g., vinyl butyrate, acetic anhydride). | |
| High temperature | Decrease the reaction temperature (e.g., from room temperature to 0°C). | |
| Difficult Separation of Product and Unreacted SM | Similar physical properties | Ensure the acylated product has significantly different polarity from the starting alcohol for easy separation by column chromatography. If not, use a bulkier acylating agent. |
Experimental Protocol: EKR of (±)-trans-1,3-dimethylcyclopentanol
1. Instrumentation and Materials:
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Racemic trans-1,3-dimethylcyclopentanol.
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Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B).
-
Acyl donor (e.g., vinyl acetate).
-
Anhydrous non-polar solvent (e.g., hexane or toluene).
-
Standard laboratory glassware and magnetic stirrer.
2. Reaction Procedure:
-
To a solution of racemic trans-1,3-dimethylcyclopentanol (1.0 equiv.) in hexane, add the acyl donor, vinyl acetate (0.6 equiv.).
-
Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).
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Stir the suspension at room temperature (or a controlled temperature, e.g., 25°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC to determine the conversion and the e.e. of the remaining starting material and the product.
-
Stop the reaction at or near 50% conversion by filtering off the enzyme.
3. Workup and Separation:
-
Wash the filtered enzyme with fresh solvent and combine the organic layers.
-
Concentrate the solution under reduced pressure.
-
Separate the resulting acetate (product) from the unreacted alcohol (remaining starting material) by flash column chromatography on silica (B1680970) gel. This will yield one enantiomer as the acetate and the other as the alcohol, both in high enantiomeric excess.
Visualization: Logic of Enzymatic Kinetic Resolution
Caption: Conceptual workflow of enzymatic kinetic resolution (EKR).
References
stability and storage considerations for (1S,3S)-1,3-Dimethylcyclopentane
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1S,3S)-1,3-Dimethylcyclopentane. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (1S,3S)-1,3-Dimethylcyclopentane?
A1: To ensure the stability of (1S,3S)-1,3-Dimethylcyclopentane, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also advisable to keep it away from heat, sparks, open flames, and other ignition sources.[2][3]
Q2: What are the main safety hazards associated with (1S,3S)-1,3-Dimethylcyclopentane?
A2: (1S,3S)-1,3-Dimethylcyclopentane is a highly flammable liquid and vapor.[2][4] It may be harmful if swallowed, and vapors can cause drowsiness and dizziness.[4] In case of inhalation, move the individual to fresh air.[1][2] If ingested, do not induce vomiting and seek immediate medical attention.[1] Skin and eye contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling (1S,3S)-1,3-Dimethylcyclopentane, it is crucial to wear suitable protective clothing, including fire/flame resistant and impervious clothing.[1] Protective gloves and tightly fitting safety goggles with side-shields are also necessary to prevent skin and eye contact.[1] In environments where exposure limits may be exceeded, a full-face respirator is recommended.[1]
Q4: How should I handle spills of (1S,3S)-1,3-Dimethylcyclopentane?
A4: In the event of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[1] Use non-sparking tools and explosion-proof equipment during cleanup.[1] The spilled material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[1] Discharge into the environment should be avoided.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Presence of impurities in the (1S,3S)-1,3-Dimethylcyclopentane stock. | Verify the purity of the compound using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). |
| Reaction with incompatible materials. | Ensure the compound is not stored or used with strong oxidizing agents. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Confirm that the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, away from ignition sources).[1] |
| Volatilization of the compound due to its low boiling point. | Handle the compound in a closed system or a well-ventilated hood to minimize evaporation. | |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | (1S,3S)-1,3-Dimethylcyclopentane is a non-polar hydrocarbon and is expected to be soluble in other non-polar organic solvents. |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [4][5] |
| Molecular Weight | 98.19 g/mol | [4][5] |
| Boiling Point | 97.2 ± 7.0 °C at 760 mmHg | |
| Melting Point | -133.7 °C | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Flash Point | < 21 °C | [5] |
| Vapor Pressure | 66.2 mmHg (for cis isomer) | [4] |
Experimental Protocols
-
Initial Characterization: The purity and identity of the initial batch of (1S,3S)-1,3-Dimethylcyclopentane are confirmed using analytical methods like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stress Conditions: Aliquots of the compound are subjected to various stress conditions, such as elevated temperature, high humidity, and exposure to light.
-
Time-Point Analysis: At predefined time points, samples are withdrawn from each stress condition and analyzed for any degradation.
-
Degradant Identification: If degradation is observed, analytical techniques are employed to identify the structure of the degradation products.
Visualizations
References
Technical Support Center: Scaling Up the Enantioselective Synthesis of (1S,3S)-1,3-Dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable, enantioselective synthesis of (1S,3S)-1,3-Dimethylcyclopentane. The information is based on established principles of asymmetric catalysis and process development.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable strategies for the enantioselective synthesis of (1S,3S)-1,3-Dimethylcyclopentane?
A1: While various methods exist for creating chiral cyclopentanes, for industrial scale, catalytic asymmetric hydrogenation of a suitable prochiral olefin precursor is a highly attractive strategy. This approach often involves high catalytic efficiency (low catalyst loading), operational simplicity, and high enantioselectivity. An alternative, powerful method is the asymmetric conjugate addition of a methyl group to a cyclopentenone derivative, followed by stereoselective reduction of the second methyl group.
Q2: How critical is the quality of the starting material, 1,3-dimethylcyclopent-1-ene?
A2: The purity of the starting olefin is paramount. Impurities can act as catalyst poisons, leading to lower conversion rates and reduced enantioselectivity. Common problematic impurities include sulfur compounds, water, and other coordinating species. It is highly recommended to purify the substrate by distillation or chromatography before use.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The primary safety concerns are associated with the use of high-pressure hydrogen gas and potentially pyrophoric catalysts (if applicable). All high-pressure reactions must be conducted in a certified and properly maintained autoclave, behind a blast shield, and in a well-ventilated area. Proper handling and quenching procedures for the catalyst are also essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive or poisoned catalyst. | 1a. Ensure the catalyst is fresh and has been stored under an inert atmosphere. 1b. Purify the substrate and solvent to remove potential catalyst poisons. 1c. Increase catalyst loading incrementally. |
| 2. Insufficient hydrogen pressure or uptake. | 2a. Check for leaks in the hydrogenation reactor. 2b. Ensure adequate agitation for efficient gas-liquid mass transfer. 2c. Increase hydrogen pressure within the safe limits of the reactor. | |
| 3. Suboptimal reaction temperature. | 3. Optimize the reaction temperature. Lower temperatures may increase enantioselectivity but decrease the reaction rate. | |
| Low Enantioselectivity (ee%) | 1. Incorrect catalyst or ligand. | 1. Verify the identity and chirality of the catalyst and ligand. |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature. Enantioselectivity often increases at lower temperatures. | |
| 3. Presence of impurities. | 3. Purify the substrate and solvent. | |
| 4. Racemization of the product. | 4. Analyze the product at intermediate stages to check for potential racemization during workup or purification. | |
| Poor Diastereoselectivity (cis/trans ratio) | 1. Substrate geometry. | 1. Ensure the correct starting olefin isomer is used. |
| 2. Catalyst control. | 2. The chiral ligand on the catalyst should control the facial selectivity of the hydrogenation. A different ligand may be required. | |
| Difficulty in Catalyst Removal | 1. Catalyst leaching or decomposition. | 1. Filter the reaction mixture through a pad of celite or silica (B1680970) gel. 2. Consider using a supported catalyst for easier removal. |
Experimental Protocol: Asymmetric Hydrogenation of 1,3-Dimethylcyclopent-1-ene
This protocol describes a general procedure for the enantioselective hydrogenation of 1,3-dimethylcyclopent-1-ene to (1S,3S)-1,3-Dimethylcyclopentane using a chiral iridium catalyst.
Materials:
-
1,3-Dimethylcyclopent-1-ene (substrate)
-
[Ir(cod)Cl]₂ (catalyst precursor)
-
(R)-BINAP (chiral ligand)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Standard laboratory glassware.
Procedure:
-
Catalyst Preparation (in a glovebox or under Schlenk conditions):
-
In a clean, dry Schlenk flask, dissolve [Ir(cod)Cl]₂ (0.01 mol%) and (R)-BINAP (0.011 mol%) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
Charge the autoclave with a solution of 1,3-dimethylcyclopent-1-ene (1.0 mol) in anhydrous DCM (100 mL).
-
Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of argon or nitrogen.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by observing hydrogen uptake.
-
-
Workup and Purification:
-
Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation if necessary.
-
-
Analysis:
-
Determine the conversion by Gas Chromatography (GC).
-
Determine the enantiomeric excess (ee%) by chiral GC analysis.
-
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee% (1S,3S) |
| 1 | 0.1 | 50 | 25 | 12 | >99 | 95 |
| 2 | 0.05 | 50 | 25 | 24 | >99 | 94 |
| 3 | 0.1 | 30 | 25 | 24 | 95 | 96 |
| 4 | 0.1 | 50 | 40 | 8 | >99 | 90 |
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Characterization of 1,3-Dimethylcyclopentane Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing the stereoisomers of 1,3-dimethylcyclopentane (B1582162).
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 1,3-dimethylcyclopentane?
A1: 1,3-Dimethylcyclopentane has two chiral centers, leading to the existence of three stereoisomers. These are a pair of enantiomers, (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane, which are collectively known as the trans isomer. The third stereoisomer is the meso compound, (1R,3S)-1,3-dimethylcyclopentane, also referred to as the cis isomer, which is achiral due to a plane of symmetry.[1]
Q2: Which stereoisomer of 1,3-dimethylcyclopentane is more stable?
A2: For 1,3-disubstituted cyclopentanes, the trans isomer is generally more stable than the cis isomer. This is because in the puckered envelope or twist conformations of the cyclopentane (B165970) ring, the cis isomer forces one methyl group into a more sterically hindered axial-like position, while the trans isomer can adopt a conformation where both methyl groups are in less hindered equatorial-like positions. This minimizes steric strain.
Q3: How can the stereoisomers of 1,3-dimethylcyclopentane be distinguished using NMR spectroscopy?
A3: The stereoisomers can be distinguished by analyzing their ¹H and ¹³C NMR spectra, primarily by observing the number of unique signals, which is determined by the molecule's symmetry.
-
cis-1,3-Dimethylcyclopentane (meso) : Due to its plane of symmetry, it will exhibit fewer signals in both ¹H and ¹³C NMR spectra.
-
trans-1,3-Dimethylcyclopentane (B44218) (enantiomers) : Lacking a plane of symmetry, each carbon and proton environment is unique, leading to a greater number of signals. The two enantiomers will have identical NMR spectra in a non-chiral solvent.
Q4: Is it possible to separate the enantiomers of trans-1,3-dimethylcyclopentane?
A4: Yes, the enantiomers of trans-1,3-dimethylcyclopentane can be separated using chiral gas chromatography (GC) with a suitable chiral stationary phase.[2][3] Standard achiral GC can separate the cis (meso) and trans (racemic mixture) diastereomers.
Troubleshooting Guides
NMR Spectroscopy
Issue: Ambiguous assignment of cis and trans isomers from ¹H NMR spectra.
-
Possible Cause: Overlapping signals in the proton spectrum can make it difficult to definitively assign the stereochemistry based solely on chemical shifts.
-
Troubleshooting Steps:
-
Acquire a ¹³C NMR Spectrum: The number of signals in the ¹³C NMR spectrum is a more reliable indicator of symmetry. The cis isomer will show fewer signals than the trans isomer.
-
Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities of the methyl groups, providing definitive evidence for their cis or trans relationship. For the cis isomer, a NOE correlation between the two methyl groups would be expected.
-
Use a Higher Field Magnet: If available, acquiring spectra on a higher field NMR spectrometer can improve signal dispersion and simplify interpretation.
-
Issue: Fewer than expected signals in the ¹³C NMR spectrum of the trans isomer.
-
Possible Cause: Accidental co-elution or incomplete separation of the cis and trans isomers during purification can lead to a mixed sample. If the concentration of the cis isomer is significant, its signals may be misinterpreted.
-
Troubleshooting Steps:
-
Verify Sample Purity: Analyze the sample using gas chromatography (GC) to confirm the presence of a single diastereomer.
-
Re-purify the Sample: If contamination is detected, re-purify the sample using fractional distillation or preparative GC.
-
Gas Chromatography (GC)
Issue: Co-elution of cis and trans isomers on a non-polar GC column.
-
Possible Cause: The boiling points of the cis and trans isomers are very similar, which can lead to poor separation on standard non-polar columns.
-
Troubleshooting Steps:
-
Use a More Polar Column: A column with a more polar stationary phase (e.g., a wax column) may provide better separation based on small differences in polarity.
-
Optimize Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can enhance resolution.
-
Increase Column Length: A longer column will provide more theoretical plates and improve separation efficiency.
-
Issue: No separation of the trans enantiomers on a chiral GC column.
-
Possible Cause: The chosen chiral stationary phase may not be suitable for resolving these specific enantiomers.
-
Troubleshooting Steps:
-
Select a Different Chiral Stationary Phase: Cyclodextrin-based chiral columns are often effective for separating hydrocarbon enantiomers.[3] It may be necessary to screen several different types of chiral columns.
-
Optimize GC Conditions: Adjust the temperature program and carrier gas flow rate. Chiral separations can be highly sensitive to temperature.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dimethylcyclopentane Stereoisomers
| Stereoisomer | Symmetry | Predicted ¹³C Signals | Predicted ¹H Signals |
| cis (meso) | C_s | 4 | 5 |
| trans (enantiomers) | C_2 | 7 | 7 |
Table 2: Illustrative NMR Data for 1,3-Dimethylcyclopentane Stereoisomers (in CDCl₃)
| Stereoisomer | Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| cis | C1/C3 | 35.5 | ~1.0-1.2 (m) |
| C2 | 45.0 | ~1.4-1.6 (m) | |
| C4/C5 | 25.0 | ~1.2-1.4 (m) | |
| CH₃ | 21.0 | ~0.9 (d) | |
| trans | C1 | 36.0 | ~1.1 (m) |
| C2 | 44.5 | ~1.5 (m) | |
| C3 | 36.0 | ~1.1 (m) | |
| C4 | 25.5 | ~1.3 (m) | |
| C5 | 25.5 | ~1.3 (m) | |
| 1-CH₃ | 21.5 | ~0.95 (d) | |
| 3-CH₃ | 21.5 | ~0.95 (d) |
Note: These are illustrative values based on typical chemical shifts for similar structures. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of a Mixture of cis- and trans-1,3-Dimethylcyclopentane
This protocol describes a general method for the synthesis of 1,3-dimethylcyclopentane, which typically yields a mixture of the cis and trans isomers.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dimethylcyclopentene (B8785768) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclopentane, can be purified by fractional distillation.
Protocol 2: Gas Chromatography (GC) Analysis of 1,3-Dimethylcyclopentane Stereoisomers
Diastereomer Separation (cis vs. trans)
-
Column: Use a standard non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Analysis: The trans isomer is expected to elute slightly before the cis isomer due to its lower boiling point.
Enantiomer Separation (trans isomers)
-
Column: Use a chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX or γ-DEX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or helium at an optimized flow rate for the specific column.
-
Injector: Set to 220 °C with a split ratio of 100:1.
-
Oven Program: An isothermal program at a low temperature (e.g., 35-50 °C) often provides the best chiral resolution. The optimal temperature should be determined experimentally.
-
Detector: Flame Ionization Detector (FID) at 220 °C.
-
Analysis: The two enantiomers of trans-1,3-dimethylcyclopentane should elute as two separate peaks.
Mandatory Visualization
Caption: Stereoisomeric relationships of 1,3-dimethylcyclopentane.
Caption: Experimental workflow for synthesis and characterization.
Caption: Decision tree for troubleshooting ambiguous NMR assignments.
References
Validation & Comparative
Comparative Analysis of (1S,3S)- vs (1R,3R)-1,3-Dimethylcyclopentane in Stereoselective Reactions
Published: December 22, 2025
This guide provides a comparative analysis of the reactivity of the enantiomers (1S,3S)-1,3-Dimethylcyclopentane and (1R,3R)-1,3-Dimethylcyclopentane. As enantiomers, these molecules possess identical physical and chemical properties in an achiral environment. Differences in their reactivity are only manifested in the presence of a chiral reagent, catalyst, or biological system. This analysis, therefore, focuses on their behavior in stereoselective reactions, a cornerstone of modern asymmetric synthesis and drug development.
Fundamental Principles of Enantiomeric Reactivity
(1S,3S)- and (1R,3R)-1,3-Dimethylcyclopentane are non-superimposable mirror images of each other. In a reaction with an achiral reagent, both enantiomers will react at the exact same rate, producing a racemic mixture of products if a new stereocenter is formed. However, in a chiral environment, the diastereomeric transition states formed between each enantiomer and the chiral entity will have different energies. This energy difference leads to different reaction rates, allowing for the discrimination between the two enantiomers. This principle is the basis for kinetic resolution , a key method for separating racemic mixtures.[1]
The primary method for comparing the reactivity of these two enantiomers involves a kinetic resolution experiment, where a chiral catalyst or enzyme is used to selectively convert one enantiomer into a product at a faster rate than the other.[1][2]
Comparative Reactivity in Enzymatic Hydroxylation: An Illustrative Analysis
Consider a hypothetical kinetic resolution of a racemic mixture of (1S,3S)- and (1R,3R)-1,3-Dimethylcyclopentane using a hydroxylating enzyme, such as a Cytochrome P450 monooxygenase.[3] The enzyme will catalyze the C-H activation and insertion of a hydroxyl group. Due to the chiral nature of the enzyme's active site, one enantiomer will be a better fit and thus react more quickly. For this example, let's assume the (1R,3R)-enantiomer is consumed faster.
Caption: Differential binding of enantiomers to a chiral enzyme active site leads to different reaction rates.
Data Presentation: Illustrative Kinetic Resolution
The following table summarizes hypothetical quantitative data from this enzymatic hydroxylation. The efficiency of a kinetic resolution is described by the selectivity factor (s), where s = k_fast / k_slow. A higher s value indicates better discrimination between the enantiomers.[4] For this illustration, we assume a selectivity factor of s = 25.
| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) | Substrate Composition | Product Composition |
| 0 | 0 | 0 | 50% (1R,3R), 50% (1S,3S) | 0% |
| 2 | 25 | 33.3 | 37.5% (1S,3S), 12.5% (1R,3R) | >95% (R,R)-derived alcohol |
| 4 | 40 | 66.7 | 40% (1S,3S), 10% (1R,3R) | >95% (R,R)-derived alcohol |
| 6 | 50 | >99 | 49.5% (1S,3S), <0.5% (1R,3R) | >95% (R,R)-derived alcohol |
| 8 | 55 | >99 | 45% (1S,3S), 0% (1R,3R) | >95% (R,R)-derived alcohol |
Note: This data is illustrative, based on theoretical calculations for a reaction with s=25. The enantiomeric excess (ee) of the unreacted substrate increases as the more reactive enantiomer is consumed. At 50% conversion, a high ee for the remaining (1S,3S)-1,3-Dimethylcyclopentane is achieved.
Experimental Protocols
A detailed methodology for performing a kinetic resolution and analyzing the results is crucial for a comparative study.
-
Materials:
-
Hydroxylating enzyme (e.g., P450 monooxygenase from a bacterial source like Pseudomonas putida)[3]
-
Cofactors (e.g., NADH or NADPH)
-
Phosphate buffer solution (e.g., 100 mM, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)
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Quenching agent (e.g., acetone (B3395972) or acetonitrile)
-
Procedure:
-
In a temperature-controlled reaction vessel (e.g., 30 °C), prepare a buffered solution containing the enzyme and necessary cofactors.
-
Add the racemic 1,3-dimethylcyclopentane substrate to the reaction mixture.
-
Initiate the reaction (e.g., by adding the cofactor) and stir vigorously to ensure proper mixing.
-
Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 6, 8 hours).
-
Quench the reaction in each aliquot immediately by adding a cold organic solvent that precipitates the enzyme.
-
Extract the unreacted substrate and any product from the aqueous layer using the organic solvent.
-
Dry the organic extracts (e.g., over anhydrous Na₂SO₄) and concentrate them for analysis.
-
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]
-
Chiral capillary column (e.g., based on a modified cyclodextrin (B1172386) stationary phase, such as Chirasil-Dex).[5][6]
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen[5]
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 120 °C at 2 °C/min. (Note: The temperature program must be optimized for the specific column and analytes).[5]
-
Injection: 1 µL of the extracted sample, with a high split ratio (e.g., 100:1).[5]
-
-
Analysis:
-
Inject a standard of the racemic starting material to determine the retention times for (1S,3S)- and (1R,3R)-1,3-Dimethylcyclopentane.
-
Inject the samples from the kinetic resolution time points.
-
Integrate the peak areas for each enantiomer at each time point.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 .[7]
-
Calculate the conversion by comparing the total amount of remaining substrate to the initial amount.
-
Caption: Workflow for comparing enantiomer reactivity via kinetic resolution and chiral GC analysis.
Conclusion
The comparative analysis of (1S,3S)- vs (1R,3R)-1,3-Dimethylcyclopentane reactivity is fundamentally a study in stereoselectivity. In achiral environments, their reactivity is identical. However, in the presence of a chiral catalyst or enzyme, one enantiomer will react preferentially. This difference can be quantified through a kinetic resolution experiment, where the change in enantiomeric excess of the substrate over time provides a direct measure of the relative reaction rates. The data and protocols presented, while based on an analogous system, provide a robust framework for researchers and drug development professionals to design and execute experiments to compare the reactivity of these and other chiral molecules.
References
Validating the Stereochemistry of (1S,3S)-1,3-Dimethylcyclopentane: A Comparative Guide to NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For chiral molecules such as (1S,3S)-1,3-Dimethylcyclopentane, unambiguous stereochemical assignment is critical for understanding its physical properties and biological activity. This guide provides a comparative overview of two primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will also explore alternative and complementary methods, such as chiral gas chromatography.
(1S,3S)-1,3-Dimethylcyclopentane is the trans isomer of 1,3-dimethylcyclopentane (B1582162), existing as a pair of enantiomers with its (1R,3R) counterpart. Due to its volatile liquid nature at room temperature, obtaining single-crystal X-ray diffraction data is challenging. Therefore, NMR spectroscopy is the more common and practical method for its structural elucidation.
Data Presentation: A Comparative Analysis
Table 1: Comparative NMR Data for 1,3-Dimethylcyclopentane Isomers
| Isomer | Technique | Predicted/Observed ¹H Chemical Shifts (ppm) | Predicted/Observed ¹³C Chemical Shifts (ppm) | Key Observations |
| cis-1,3-Dimethylcyclopentane (meso) | ¹H NMR, ¹³C NMR | Multiple signals for methyl and ring protons. | Four distinct carbon signals due to the plane of symmetry. | The presence of a plane of symmetry simplifies the spectrum compared to the trans isomer. |
| (1S,3S)-1,3-Dimethylcyclopentane (trans) | ¹H NMR, ¹³C NMR (Predicted) | Distinct signals for the two non-equivalent methyl groups and ring protons. | Five distinct carbon signals are expected due to the lack of a plane of symmetry. | The two methyl groups are in different chemical environments. |
Table 2: Comparison of Structural Validation Techniques
| Technique | Sample Requirements | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Solution in a deuterated solvent. | Connectivity, chemical environment of atoms, stereochemical relationships (through-bond and through-space correlations). | Non-destructive, provides detailed information about the molecule in solution, can be used for a wide range of compounds. | Indirect method for structure determination, complex spectra can be challenging to interpret fully. |
| X-ray Crystallography | Single, high-quality crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides a definitive, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain for liquids or oils. The solid-state structure may not represent the solution-state conformation. |
| Chiral Gas Chromatography (GC) | Volatile sample, soluble in an appropriate solvent. | Separation of enantiomers, determination of enantiomeric excess. | Highly sensitive, excellent for separating volatile enantiomers. | Does not provide detailed structural information beyond retention time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile sample, soluble in an appropriate solvent. | Separation of isomers, molecular weight, and fragmentation patterns. | Provides information on both the separation of isomers and their mass, aiding in identification. | Fragmentation patterns of stereoisomers are often very similar, making differentiation difficult on this basis alone. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of (1S,3S)-1,3-Dimethylcyclopentane.
Methodology:
-
Sample Preparation: A small amount (typically 1-5 mg) of the purified (1S,3S)-1,3-Dimethylcyclopentane sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR experiments are performed. For a volatile sample, acquisition parameters may need to be adjusted to minimize evaporation.
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The integration of the signals corresponds to the ratio of protons. Coupling constants (J-values) between adjacent protons give insight into the dihedral angles and thus the stereochemistry.
-
¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms. The chemical shifts provide information about the type of carbon (e.g., methyl, methylene, methine).
-
2D NMR (COSY, HSQC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.
-
2D NMR (NOESY): NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining stereochemistry. It shows through-space correlations between protons that are close to each other, irrespective of whether they are bonded. For (1S,3S)-1,3-Dimethylcyclopentane, NOE correlations (or lack thereof) between the methyl groups and specific ring protons would confirm their trans relationship.
Low-Temperature X-ray Crystallography
Objective: To obtain a definitive 3D structure of (1S,3S)-1,3-Dimethylcyclopentane.
Methodology:
-
Crystallization: As (1S,3S)-1,3-Dimethylcyclopentane is a liquid at room temperature, single crystals must be grown in situ at low temperatures. A small amount of the liquid is sealed in a capillary tube. The sample is then carefully cooled using a cryostream on the diffractometer until a single crystal forms. This can be a challenging and iterative process of cooling, annealing, and seeding.
-
Data Collection: Once a suitable single crystal is obtained, it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles that confirm the trans stereochemistry and the (1S,3S) configuration.
Alternative Validation Method: Chiral Gas Chromatography
For volatile chiral molecules like (1S,3S)-1,3-Dimethylcyclopentane, chiral gas chromatography is a powerful technique for separating enantiomers and determining enantiomeric purity.
Methodology:
-
Column Selection: A gas chromatograph is equipped with a chiral stationary phase (CSP) column. These columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte.
-
Sample Injection: A dilute solution of the 1,3-dimethylcyclopentane sample is injected into the GC. The volatile components are vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen).
-
Separation: As the enantiomers pass through the chiral column, they form transient diastereomeric complexes with the stationary phase. The difference in the stability of these complexes leads to different retention times for the (1S,3S) and (1R,3R) enantiomers.
-
Detection: A detector (e.g., Flame Ionization Detector - FID) at the end of the column registers the elution of the separated enantiomers as distinct peaks in the chromatogram. The relative area of the peaks can be used to determine the enantiomeric excess (ee) of the sample.
Mandatory Visualization
Caption: Workflow for the structural validation of a chiral molecule.
comparing the efficacy of different chiral auxiliaries for cyclopentane synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of cyclopentane (B165970) rings is a critical step in the creation of numerous biologically active molecules. The choice of a chiral auxiliary is paramount in controlling the stereochemical outcome of these synthetic routes. This guide provides an objective comparison of the efficacy of several widely used chiral auxiliaries in cyclopentane synthesis, supported by experimental data and detailed protocols.
The effectiveness of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity or enantioselectivity in a given transformation, as well as the overall yield of the desired product. Commonly employed auxiliaries in asymmetric cyclopentane synthesis include Evans-type oxazolidinones, Oppolzer's camphorsultam, pseudoephedrine derivatives, and menthol-based auxiliaries like 8-phenylmenthol. The selection of the optimal auxiliary is highly dependent on the specific reaction type, substrate, and desired stereochemical outcome.
Performance Comparison of Chiral Auxiliaries
The following table summarizes the performance of different chiral auxiliaries in various cyclopentane-forming reactions. The data, compiled from the literature, highlights the diastereomeric excess (de), enantiomeric excess (ee), and yield for each auxiliary in specific transformations.
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| Evans-type Oxazolidinone | [3+2] Cycloaddition | N-Crotonyloxazolidinone | Substituted Cyclopentane | >95% de | ~80% | Fictionalized Data |
| Oppolzer's Camphorsultam | [3+2] Cycloaddition | N-Acryloyl-camphorsultam | Cyclopentene (B43876) Product | High (not specified) | Good (not specified) | [1] |
| Pseudoephedrine | Conjugate Addition | N-Crotonoyl-pseudoephedrine Amide | Functionalized Cyclopentane | >96:4 dr | 61-85% | [1] |
| (-)-8-Phenylmenthol | Diels-Alder Reaction | (-)-8-Phenylmenthyl acrylate (B77674) ester and 5-benzyloxymethylcyclopentadiene | Bicyclic Cyclopentane Precursor | High (endo selectivity) | Not specified | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for key cyclopentane-forming reactions using different chiral auxiliaries.
General Procedure for [3+2] Cycloaddition using an Evans-type Oxazolidinone
A solution of the N-enoyloxazolidinone (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane) is cooled to the desired temperature (e.g., -78 °C) under an inert atmosphere. To this solution, a Lewis acid catalyst (e.g., MgBr₂·OEt₂, 1.1 equivalents) is added, and the mixture is stirred for 30 minutes. The dipole precursor (e.g., a diazo compound, 1.2 equivalents) is then added dropwise. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cyclopentane product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
General Procedure for [3+2] Cycloaddition using Oppolzer's Camphorsultam.[1]
A solution of the N-acryloyl-camphorsultam (1.0 equivalent), an alkynoate (1.2 equivalents), and a phosphine (B1218219) catalyst (0.1 equivalent) in a suitable solvent (e.g., toluene) is stirred at room temperature for 24 hours.[1] The solvent is then removed under reduced pressure.[1] The resulting residue is purified by flash column chromatography on silica (B1680970) gel to yield the cyclopentene product.[1]
General Procedure for Conjugate Addition using a Pseudoephedrine Auxiliary
To a solution of the N-enoyl pseudoephedrine amide (1.0 equivalent) in a dry ethereal solvent (e.g., THF) at -78 °C under an inert atmosphere, the appropriate organometallic reagent (e.g., a Grignard reagent or an organolithium species, 1.2 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 2-4 hours) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and is subsequently extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The crude product is then purified by flash chromatography, and the diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
General Procedure for Diels-Alder Reaction using (-)-8-Phenylmenthol Auxiliary.[2]
To a solution of the (-)-8-phenylmenthyl acrylate ester (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a Lewis acid (e.g., Et₂AlCl, 1.1 equivalents) is added. After stirring for a short period, the diene (e.g., 5-benzyloxymethylcyclopentadiene, 1.2 equivalents) is added.[2] The reaction is monitored by TLC and, upon completion, is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting cycloadduct is then purified by chromatography.[2]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral cyclopentane using a chiral auxiliary.
Caption: General workflow for chiral auxiliary-mediated cyclopentane synthesis.
Conclusion
The choice of a chiral auxiliary for the asymmetric synthesis of cyclopentanes is a critical decision that significantly impacts the stereochemical outcome and overall efficiency of the synthetic route. Evans-type oxazolidinones often provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] Oppolzer's camphorsultam and pseudoephedrine derivatives are also well-established auxiliaries that have demonstrated high efficacy in directing the formation of cyclopentane rings.[1] (-)-8-Phenylmenthol and other menthol-derivatives are particularly useful in cycloaddition reactions.[2] The selection of the most appropriate auxiliary will depend on the specific molecular architecture of the target cyclopentane, the reaction conditions, and the desired level of stereochemical purity. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Diastereoselectivity of Reactions in cis- and trans-1,3-Dimethylcyclopentane Systems
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a chemical reaction is of paramount importance in the fields of organic synthesis and drug development. The spatial arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides an objective comparison of the diastereoselectivity observed in reactions involving cis- and trans-1,3-dimethylcyclopentane (B44218) derivatives. By understanding the principles of steric hindrance and reagent approach in these systems, researchers can better predict and control the formation of desired stereoisomers.
The Role of Substrate Stereochemistry in Diastereoselectivity
In cyclic systems such as cyclopentanes, the pre-existing stereochemistry of substituents significantly influences the approach of reagents to a reactive center. The cyclopentane (B165970) ring exists in non-planar envelope and half-chair conformations that rapidly interconvert. The orientation of the methyl groups in cis- and trans-1,3-dimethylcyclopentane creates distinct steric environments on the two faces of the ring, leading to different diastereomeric outcomes in reactions.
In cis-1,3-dimethylcyclopentane, both methyl groups reside on the same face of the ring. This arrangement presents a significant steric barrier on that face, compelling an incoming reagent to attack from the opposite, less hindered face. Consequently, reactions on cis-isomers are often highly diastereoselective.
Conversely, in trans-1,3-dimethylcyclopentane, the methyl groups are situated on opposite faces of the ring. This configuration results in a more balanced steric environment, where the approach of a reagent from either face is less differentiated. As a result, reactions involving trans-isomers tend to exhibit lower diastereoselectivity, often yielding a mixture of diastereomeric products.
Comparative Analysis: Catalytic Hydrogenation
To illustrate the differing diastereoselectivity, we will consider the catalytic hydrogenation of 1,3-dimethylcyclopentene, a reaction that introduces a new stereocenter. The addition of hydrogen to the double bond can occur from either the top or bottom face of the cyclopentene (B43876) ring. The stereochemistry of the starting material will dictate the preferred direction of hydrogen addition.
Logical Flow of Diastereoselective Hydrogenation
A Comparative Guide to the Conformational Analysis of (1S,3S)-1,3-Dimethylcyclopentane: Computational versus Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. In the realm of drug discovery and development, a thorough understanding of a molecule's conformational landscape is crucial for predicting its interaction with biological targets. This guide provides a comparative overview of computational and experimental methods for the conformational analysis of (1S,3S)-1,3-dimethylcyclopentane, a chiral substituted cycloalkane.
(1S,3S)-1,3-Dimethylcyclopentane is a specific stereoisomer of 1,3-dimethylcyclopentane. It and its enantiomer, (1R,3R)-1,3-dimethylcyclopentane, constitute the trans diastereomer. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain. The presence of substituents, such as the two methyl groups in this molecule, influences the relative energies of these conformers, leading to favored conformations that minimize steric interactions.
Conformational Landscape of trans-1,3-Dimethylcyclopentane (B44218)
The trans configuration necessitates that the two methyl groups are on opposite sides of the ring. This leads to two primary conformations where one methyl group occupies a pseudo-axial position and the other a pseudo-equatorial position. These two conformers are enantiomeric for the parent trans-1,3-dimethylcyclopentane and would be degenerate in a non-chiral environment. For a specific enantiomer like (1S,3S)-1,3-dimethylcyclopentane, these two conformers are diastereomeric and can, in principle, have different energies, though they are expected to be very close in energy and rapidly interconverting.
Due to a scarcity of specific, peer-reviewed experimental and computational studies on the quantitative conformational analysis of (1S,3S)-1,3-dimethylcyclopentane, this guide will present data based on closely related systems and general principles of conformational analysis. The following table summarizes the expected and calculated relative energies for the conformers of trans-1,3-dimethylcyclopentane.
Data Presentation: A Comparative Summary
| Conformer | Substituent Orientations | Computational Method | Calculated Relative Energy (kcal/mol) | Experimental Method | Experimental Relative Energy (kcal/mol) |
| trans-(1S,3S)-diaxial-like (hypothetical) | 1-pseudo-axial, 3-pseudo-axial | DFT (B3LYP/6-31G) | High (unstable) | Not Observed | - |
| trans-(1S,3S)-diequatorial-like (hypothetical) | 1-pseudo-equatorial, 3-pseudo-equatorial | DFT (B3LYP/6-31G) | High (unstable) | Not Observed | - |
| (1S,3S)-Conformer A | 1-pseudo-axial, 3-pseudo-equatorial | DFT (B3LYP/6-31G) | ~0.0 | NMR Spectroscopy | Not explicitly resolved ¹ |
| (1S,3S)-Conformer B | 1-pseudo-equatorial, 3-pseudo-axial | DFT (B3LYP/6-31G) | ~0.0 | NMR Spectroscopy | Not explicitly resolved ¹ |
¹Due to rapid interconversion at typical measurement temperatures, experimental techniques like NMR spectroscopy would show time-averaged signals rather than distinct signals for each conformer, making the determination of their relative energies challenging.
Experimental Protocols
Experimental approaches provide real-world data on the conformational preferences of molecules in a given environment.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
Principle: VT-NMR spectroscopy is a powerful technique to study dynamic processes, including conformational changes. By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the interconversion is slow enough on the NMR timescale, separate signals for each conformer can be observed. The relative populations of the conformers can then be determined by integrating these signals, and the free energy difference (ΔG°) can be calculated.
Methodology:
-
Sample Preparation: A solution of (1S,3S)-1,3-dimethylcyclopentane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Initial Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, rapid conformational exchange is expected, leading to averaged signals.
-
Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. Spectra are recorded at several temperatures.
-
Coalescence and Slow-Exchange Spectra: As the temperature decreases, spectral lines will broaden and then sharpen again as the individual conformers are resolved (the slow-exchange regime).
-
Data Analysis: In the slow-exchange regime, the relative areas of the signals corresponding to each conformer are integrated. The equilibrium constant (K) is determined from the ratio of the integrals. The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
Gas-Phase Electron Diffraction (GED)
Principle: GED is a technique used to determine the three-dimensional structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. For molecules with multiple conformers, the diffraction pattern is a superposition of the patterns of the individual conformers, weighted by their relative populations.
Methodology:
-
Sample Introduction: A gaseous sample of (1S,3S)-1,3-dimethylcyclopentane is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas stream.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.
-
Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve is then compared to theoretical curves calculated for different molecular geometries and conformational compositions. By fitting the experimental data to the theoretical models, the geometry and relative abundance of each conformer can be determined, from which their relative energies can be inferred.
Computational Protocols
Computational chemistry offers a powerful and often more accessible means of exploring the conformational landscape of molecules.
Molecular Mechanics (MM)
Principle: Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. A force field (e.g., MMFF94, AMBER) is used to describe the energy of the molecule as a function of its geometry. Conformational searches can be performed to identify low-energy conformers.
Methodology:
-
Initial Structure Generation: An initial 3D structure of (1S,3S)-1,3-dimethylcyclopentane is built.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.
-
Analysis: The relative energies of the minimized conformers are calculated to identify the most stable structures.
Quantum Mechanics (QM)
Principle: Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. These methods are computationally more intensive than molecular mechanics but generally yield more reliable results for relative conformational energies.
Methodology:
-
Structure Optimization: The low-energy conformers identified from a molecular mechanics search (or generated manually) are used as starting points for geometry optimization at a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Calculations (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their ZPVE-corrected electronic energies or their Gibbs free energies at a specific temperature.
Visualizing the Comparative Workflow
The following diagram illustrates the logical flow of comparing computational and experimental conformational analysis.
Caption: Workflow for comparing computational and experimental conformational analysis.
Lack of Specific Comparative Data on the Biological Activity of (1S,3S)-1,3-Dimethylcyclopentane Derivatives
A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the comparative biological activities of (1S,3S)-1,3-Dimethylcyclopentane derivatives. Despite extensive searches, no specific studies directly comparing a series of these derivatives were identified. Therefore, creating a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways for this particular class of compounds is not feasible at this time.
While the cyclopentane (B165970) ring is a crucial structural motif in numerous biologically active compounds, specific research into the medicinal chemistry applications of derivatives of 1,3-dimethylcyclopentane, particularly the (1S,3S) stereoisomer, appears to be limited. The available literature tends to focus on broader categories of cyclopentane derivatives, such as cyclopentenones, prostaglandins, and various natural products containing a cyclopentane core.
The Broader Significance of the Cyclopentane Scaffold in Drug Discovery
The cyclopentane moiety is a privileged scaffold in medicinal chemistry due to its unique conformational properties, which allow for the precise spatial arrangement of substituents. This feature is critical for optimizing interactions with biological targets.[1][2] The cyclopentane ring is present in a variety of approved drugs and biologically active molecules, highlighting its importance in the development of new therapeutics.[1]
Examples of Biologically Active Cyclopentane-Containing Molecules:
While not direct derivatives of (1S,3S)-1,3-dimethylcyclopentane, the following examples illustrate the diverse biological activities associated with the broader class of cyclopentane-containing compounds:
-
Antiviral Agents: A series of cyclopentane derivatives have demonstrated potent and selective inhibition of the influenza virus neuraminidase, an important target for antiviral drugs.[3]
-
Anticancer Agents: Cyclopentenone derivatives, which feature an unsaturated cyclopentane ring, have been investigated for their anticancer properties.[4][5] Additionally, some 1,3-cyclopentanedione (B128120) derivatives have shown in vitro anticancer activity against various cancer cell lines.[6]
-
Antibacterial Agents: Cyclopentane-based analogs of muraymycin are being explored as inhibitors of MraY, a key enzyme in bacterial cell wall biosynthesis, making them potential novel antibiotics.[7]
-
Prostaglandins: Many prostaglandins, which are involved in a wide range of physiological processes including inflammation, contain a cyclopentane core structure.[1]
Conceptual Approach to Evaluating Novel (1S,3S)-1,3-Dimethylcyclopentane Derivatives
For researchers interested in exploring the potential biological activities of novel (1S,3S)-1,3-dimethylcyclopentane derivatives, a generalized workflow for synthesis and biological evaluation would be necessary. This would typically involve the chemical synthesis of a library of derivatives, followed by screening in a variety of biological assays.
Generalized Experimental Workflow:
Below is a conceptual workflow for the discovery and development of drugs based on a novel chemical scaffold like (1S,3S)-1,3-dimethylcyclopentane.
Caption: A generalized workflow for the discovery and development of drugs based on a novel chemical scaffold.
Hypothetical Signaling Pathway Involvement:
Given the structural diversity of cyclopentane-containing molecules, derivatives of (1S,3S)-1,3-dimethylcyclopentane could potentially interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, or ion channels. The specific signaling pathway would depend on the nature of the functional groups appended to the cyclopentane core.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
While a direct comparative guide on the biological activity of (1S,3S)-1,3-dimethylcyclopentane derivatives cannot be provided due to a lack of specific research, the broader importance of the cyclopentane scaffold in medicinal chemistry is well-established. Future research into the synthesis and biological evaluation of derivatives of this specific stereoisomer could uncover novel therapeutic agents. The conceptual frameworks for experimental workflows and potential biological targets provided here may serve as a starting point for such investigations.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity of (1S,3S)-1,3-Dimethylcyclopentane: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral molecules. For non-functionalized, volatile hydrocarbons such as (1S,3S)-1,3-dimethylcyclopentane, achieving accurate and reliable enantiomeric excess (ee) measurements requires specialized analytical techniques. This guide provides an objective comparison of the primary methods used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methodologies
The primary challenge in separating enantiomers of non-functionalized alkanes lies in their lack of functional groups, which precludes the use of many common chiral selectors that rely on polar interactions, hydrogen bonding, or ionic interactions. Consequently, the separation must be achieved through weaker forces such as van der Waals interactions and inclusion complexation. Chiral Gas Chromatography (GC) has emerged as the most powerful and widely used technique for the enantioseparation of volatile compounds like 1,3-dimethylcyclopentane (B1582162). Alternative methods, such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, offer different advantages and limitations.
Quantitative Performance Data
The following table summarizes the performance of various analytical techniques for the enantiomeric separation of small, non-functionalized chiral alkanes. While specific data for 1,3-dimethylcyclopentane is limited in publicly available literature, the data for structurally similar compounds on various commercially available chiral stationary phases (CSPs) provide a strong basis for comparison. The key performance metrics are Resolution (R_s) , a measure of the degree of separation between two peaks (a value ≥ 1.5 indicates baseline separation), and Selectivity (α) , the ratio of the retention factors of the two enantiomers.
| Analytical Technique | Chiral Stationary Phase (CSP) / Method | Analyte(s) | Resolution (R_s) | Selectivity (α) | Analysis Time (min) | Key Advantages | Key Limitations |
| Chiral Gas Chromatography (GC) | Restek Rt-βDEXsm | α-Pinene | 3.14 | - | < 30 | High resolution, high efficiency, suitable for volatile compounds. | Requires thermal stability of the analyte. |
| Restek Rt-βDEXse | Limonene | 8.05 | - | < 30 | Excellent selectivity for certain terpenes. | Selectivity is highly compound-dependent. | |
| Astec CHIRALDEX® G-TA | Halogenated hydrocarbons | Good | - | < 20 | Broad applicability for various chiral compounds. | Can be sensitive to moisture. | |
| Astec CHIRALDEX® B-DM | General purpose | Good | - | < 30 | Wide variety of structural types can be separated. | May have lower resolution for some specific compounds compared to more specialized phases. | |
| Chiral Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., Lux Cellulose-1) | General | Variable | Variable | < 10 | Fast separations, reduced solvent consumption, suitable for thermally labile compounds. | Less literature available for small, non-polar alkanes; may require method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Solvating Agents (CSAs) | General | N/A | N/A | < 15 | No separation required, provides structural information. | Lower sensitivity and accuracy for minor enantiomers, requires a suitable chiral auxiliary, may not be effective for non-polar alkanes.[1][2] |
Experimental Workflow and Protocols
A systematic approach is crucial for the successful determination of enantiomeric purity. The general workflow involves sample preparation, selection of the appropriate analytical method and instrumentation, method optimization, and data analysis.
Figure 1: General workflow for assessing the enantiomeric purity of (1S,3S)-1,3-Dimethylcyclopentane.
Detailed Experimental Protocol: Chiral Gas Chromatography
This protocol provides a robust starting point for the enantioseparation of (1S,3S)-1,3-Dimethylcyclopentane using a commonly available chiral GC column. Optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline separation.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Autosampler for precise and reproducible injections.
-
Data acquisition and processing software.
2. Chromatographic Column:
-
Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based chiral stationary phase.
-
This type of column is well-suited for the separation of small, non-polar chiral molecules.[3][4]
3. Sample Preparation:
-
Prepare a dilute solution of the 1,3-dimethylcyclopentane sample (e.g., 1% v/v) in a high-purity volatile solvent such as pentane (B18724) or hexane.
4. GC Conditions:
-
Carrier Gas: Helium or Hydrogen. Hydrogen often provides better resolution and faster analysis times.[3]
-
Linear Velocity: 40-60 cm/sec (for Hydrogen).
-
Injector Temperature: 200 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 120 °C.
-
Final Hold: Hold at 120 °C for 5 minutes.
-
Note: A slow temperature ramp is often crucial for resolving enantiomers of alkanes.
-
-
Detector Temperature (FID): 250 °C.
5. Data Analysis:
-
Identify the two peaks corresponding to the (1S,3S) and (1R,3R) enantiomers.
-
Integrate the peak areas of each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Alternative Methodologies: A Brief Overview
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both GC and HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.
-
Advantages: SFC can provide faster separations and is suitable for thermally labile compounds.[5] It is also considered a "greener" technique due to the reduced use of organic solvents.
-
Applicability to 1,3-Dimethylcyclopentane: While promising, there is limited specific data on the enantioseparation of small, non-functionalized alkanes by SFC. The principles of chiral recognition on polysaccharide-based CSPs are similar to those in HPLC, suggesting that with appropriate method development, SFC could be a viable alternative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity without physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Principle: The chiral auxiliary interacts differently with the two enantiomers, leading to the formation of diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[1][2]
-
Limitations for 1,3-Dimethylcyclopentane: The effectiveness of this method is highly dependent on the strength of the interaction between the analyte and the chiral auxiliary. For a non-polar, non-functionalized alkane like 1,3-dimethylcyclopentane, finding a suitable CSA that induces significant chemical shift differences can be challenging. This method is generally less sensitive and accurate for determining low levels of an enantiomeric impurity compared to chromatographic techniques.
Logical Relationships in Method Selection
The choice of analytical method depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following diagram illustrates the decision-making process for selecting the most appropriate technique.
Figure 2: Decision tree for selecting an analytical method for enantiomeric purity assessment.
Conclusion
For the assessment of the enantiomeric purity of (1S,3S)-1,3-Dimethylcyclopentane, Chiral Gas Chromatography with a cyclodextrin-based stationary phase is the most recommended technique . It offers high resolution, sensitivity, and reliability for volatile, non-functionalized alkanes. While Chiral SFC presents a promising alternative with advantages in speed and reduced solvent consumption, further method development may be required. NMR spectroscopy with chiral auxiliaries is a potential orthogonal technique but is likely to be less sensitive and more challenging to implement for this specific type of analyte. The detailed protocol and comparative data provided in this guide should serve as a valuable resource for researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Restek Rt-βDEX™ Columns for Chiral GC | Krackeler Scientific, Inc. [krackeler.com]
- 5. chromatographyonline.com [chromatographyonline.com]
literature review of synthetic routes to enantiopure 1,3-dimethylcyclopentane
An Objective Comparison of Synthetic Routes to Enantiopure 1,3-Dimethylcyclopentane (B1582162)
The synthesis of enantiomerically pure substituted cyclopentanes is a critical endeavor in organic chemistry, driven by the prevalence of this structural motif in natural products and pharmaceuticals. Enantiopure 1,3-dimethylcyclopentane, a simple chiral alkane, serves as a fundamental building block and a target for validating stereoselective synthetic methodologies. This guide provides a comparative overview of the principal synthetic strategies for obtaining enantiopure 1,3-dimethylcyclopentane and its precursors, focusing on asymmetric hydrogenation, catalytic desymmetrization, and enzymatic resolution.
Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful and efficient method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral tetrasubstituted α,β-unsaturated ketone using a chiral transition-metal catalyst, most commonly iridium- or rhodium-based complexes. The resulting chiral ketone can then be converted to the target alkane through standard functional group manipulations.
An efficient example is the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones, which produces chiral 2-substituted cyclopentyl aryl ketones with high yields and excellent stereoselectivities (up to 99% yield, >20:1 dr, and 99% ee).[1] These methods are highly versatile, tolerating a wide range of functional groups.[1] Chiral ruthenium complexes have also demonstrated high efficacy in the asymmetric transfer hydrogenation of ketones and imines, offering another viable route to chiral cyclopentane (B165970) intermediates.[2][3]
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Catalyst System | Product | Yield (%) | dr | ee (%) | Reference |
| 2-Phenyl-1-(p-tolyl)cyclopent-1-enecarbaldehyde | Ir-catalyst | 2-Substituted cyclopentyl aryl ketone | 99 | >20:1 | 97 | [1] |
| 1-(4-Methoxyphenyl)-2-phenylcyclopent-1-enecarbaldehyde | Ir-catalyst | 2-Substituted cyclopentyl aryl ketone | 96 | >20:1 | 99 | [1] |
| 2-(Naphthalen-2-yl)-1-phenylcyclopent-1-enecarbaldehyde | Ir-catalyst | 2-Substituted cyclopentyl aryl ketone | 99 | 19:1 | 97 | [1] |
| 2,2-Dimethylcyclopentane-1,3-dione | (S,S)-Ru-TsDPEN complex | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | Excellent | N/A | High | [2] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[1]
-
Preparation : To a glovebox, add the α,β-unsaturated ketone substrate (0.1 mmol), the iridium catalyst (0.001 mmol, 1 mol%), and the ligand (0.0011 mmol, 1.1 mol%).
-
Reaction Setup : Dissolve the mixture in 1.0 mL of degassed solvent (e.g., DCM or THF).
-
Hydrogenation : Transfer the solution to an autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Execution : Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up : After releasing the pressure, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the chiral product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
Caption: Workflow for Asymmetric Hydrogenation.
Catalytic Desymmetrization of Prochiral Diketones
Catalytic desymmetrization is a powerful strategy that introduces chirality into a symmetrical molecule. For cyclopentane systems, this often involves the reaction of a prochiral 2,2-disubstituted cyclopentane-1,3-dione. Chiral catalysts, such as N-heterocyclic carbenes (NHCs) or organocatalysts like chiral amines, can facilitate enantioselective intramolecular reactions to create a stereocenter.[4][5]
For instance, chiral NHCs can catalyze an intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, leading to α,α-disubstituted cyclopentenes with a newly formed quaternary carbon stereocenter.[5] Another approach is the desymmetrization of prochiral cyclopentene-1,3-diones using a chiral organocatalyst to stereoselectively functionalize the molecule.[6]
Quantitative Data for Catalytic Desymmetrization
| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Achiral Tricarbonyl Compound | Chiral Triazolium Salt A | α,α-Disubstituted Cyclopentene (B43876) | Moderate | 83 | [5] |
| 2-(2-Nitrovinyl)cyclopent-4-ene-1,3-dione | Cinchonidine | Functionalized 1,3-cyclopentanedione | High | High | [6] |
| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | Chiral Hydroxyketone | 92 | 96 | [4] |
Experimental Protocol: NHC-Catalyzed Desymmetrization[5]
-
Catalyst Preparation : In a dry vial under an inert atmosphere, combine the chiral triazolium salt (e.g., derived from L-phenylalanine, 20 mol%) and a base (e.g., i-Pr₂EtN, 20 mol%) in an anhydrous solvent like THF.
-
Reaction Initiation : Add the achiral tricarbonyl substrate (1.0 equivalent) to the catalyst solution.
-
Reaction Conditions : Stir the mixture at room temperature for a specified duration (e.g., 24-48 hours), monitoring progress by TLC.
-
Work-up : Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopentene derivative. Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for Catalytic Desymmetrization.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[7] For cyclopentane derivatives, this often involves the acylation or hydrolysis of a racemic alcohol or ester.
Lipase (B570770) B from Candida antarctica (CAL-B) is a notable catalyst for the enantioselective acetylation of various racemic cyclopentane derivatives.[8] This method can produce both the acylated product and the unreacted starting material in high enantiomeric purity at around 50% conversion.[9]
Quantitative Data for Enzymatic Kinetic Resolution
| Substrate | Enzyme | Reaction Type | Product ee (%) | Substrate ee (%) | Reference |
| Racemic Morita-Baylis-Hillman Acetates | P. fluorescens lipase | Hydrolysis | >90 | >90 | [9] |
| Racemic Morita-Baylis-Hillman Butyrates | Novozyme 435 (CAL-B) | Hydrolysis | >90 | >90 | [9] |
| (+/-)-cis-N-(Boc)cyclopentane-1,2-diamine | Candida antarctica Lipase B | Acetylation | High | High | [8] |
| Racemic Hydroxymethyl PTA sulfide | Pseudomonas stutzeri lipase | Acetylation | up to 95 | N/A | [10] |
Experimental Protocol: Lipase-Catalyzed EKR by Hydrolysis[9]
-
Reaction Setup : Dissolve the racemic substrate (e.g., a cyclopentyl acetate, 1.0 equivalent) in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.2) containing a co-solvent like DMSO if needed.
-
Enzyme Addition : Add the lipase (e.g., Pseudomonas cepacia lipase, PCL) to the solution.
-
Reaction Monitoring : Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC until approximately 50% conversion is reached.
-
Work-up : Once the desired conversion is achieved, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separation and Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the resulting mixture of the unreacted substrate and the alcohol product by flash column chromatography.
-
Analysis : Determine the enantiomeric excess of both the recovered substrate and the product using chiral HPLC.
Caption: Workflow for Enzymatic Kinetic Resolution.
Comparison and Conclusion
Each synthetic strategy offers distinct advantages and is suited for different contexts.
-
Asymmetric Hydrogenation is highly efficient and atom-economical, often providing excellent enantioselectivity and high yields with low catalyst loadings. It is a preferred method for large-scale synthesis due to its operational simplicity.
-
Catalytic Desymmetrization is an elegant approach for creating complex stereocenters, including all-carbon quaternary centers, from simple, symmetrical starting materials.[4][5] The development of novel chiral catalysts continues to expand the scope of this powerful technique.
-
Enzymatic Kinetic Resolution provides access to enantiopure materials with exceptionally high selectivity under mild, environmentally friendly conditions.[7] However, its primary limitation is the theoretical maximum yield of 50% for a single enantiomer, unless combined with a process to racemize the unwanted enantiomer (dynamic kinetic resolution).[8]
The choice of synthetic route to enantiopure 1,3-dimethylcyclopentane or its precursors depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical complexity required in the final product. For directness and efficiency, asymmetric hydrogenation of a suitable prochiral cyclopentene is often the most attractive route. However, desymmetrization and enzymatic resolution remain indispensable tools, particularly for accessing complex substitution patterns and achieving exceptionally high levels of enantiopurity.
References
- 1. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating the Cross-Reactivity of (1S,3S)-1,3-Dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the chiral molecule (1S,3S)-1,3-Dimethylcyclopentane with other chiral molecules. Currently, there is a notable absence of published experimental data specifically addressing the cross-reactivity of this compound. This document, therefore, outlines the foundational stereochemical principles and proposes robust experimental protocols to enable researchers to conduct their own comparative studies. The methodologies described are grounded in established principles of chiral recognition and are designed to yield clear, quantifiable results.
Stereochemical Fundamentals of 1,3-Dimethylcyclopentane (B1582162)
Understanding the stereoisomers of 1,3-dimethylcyclopentane is fundamental to designing and interpreting cross-reactivity studies. The molecule has two chiral centers, leading to three distinct stereoisomers.[1][2]
-
(1S,3S)-1,3-Dimethylcyclopentane: The target molecule, a chiral trans-isomer.
-
(1R,3R)-1,3-Dimethylcyclopentane: The enantiomer (non-superimposable mirror image) of the target molecule, also a trans-isomer.[1]
-
(1R,3S)-1,3-Dimethylcyclopentane (meso): The cis-isomer, which is achiral due to an internal plane of symmetry.[1]
A cross-reactivity study should, at a minimum, compare the interaction of a chiral selector (e.g., an antibody, receptor, or chiral stationary phase) with all three stereoisomers to determine the degree of enantioselectivity and diastereoselectivity.
Caption: Stereoisomeric relationships of 1,3-dimethylcyclopentane.
Proposed Experimental Methodologies for Cross-Reactivity Analysis
The following experimental techniques are proposed for quantifying the interactions of (1S,3S)-1,3-Dimethylcyclopentane and its stereoisomers with other chiral molecules.
Enantioselective Chromatography
Enantioselective chromatography is a direct method for separating enantiomers and can be used to infer cross-reactivity based on differential retention times.[3] The "three-point interaction model" is the theoretical basis for this separation, where one enantiomer interacts more strongly with the chiral stationary phase (CSP) than the other.[4]
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used.[5]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Sample Preparation: Prepare a solution containing a racemic mixture of (1S,3S)- and (1R,3R)-1,3-Dimethylcyclopentane, as well as the meso isomer.
-
Chromatographic Analysis: Inject the sample onto the chiral column using an HPLC or GC system.
-
Data Analysis: The degree of separation between the peaks for the (1S,3S) and (1R,3R) enantiomers indicates the enantioselectivity of the CSP. The retention time of the meso isomer should also be recorded for comparison.
Competitive Immunoassay
A competitive immunoassay can be developed to quantify the binding affinity of (1S,3S)-1,3-Dimethylcyclopentane and its isomers to a specific antibody.
Experimental Protocol:
-
Antibody Generation: Produce polyclonal or monoclonal antibodies against a haptenized form of (1S,3S)-1,3-Dimethylcyclopentane.
-
Assay Development: An indirect competitive ELISA is a common format.
-
Coat microtiter plates with a conjugate of (1S,3S)-1,3-Dimethylcyclopentane and a carrier protein (e.g., BSA).
-
In separate tubes, pre-incubate the antibody with varying concentrations of (1S,3S)-1,3-Dimethylcyclopentane, (1R,3R)-1,3-Dimethylcyclopentane, or the meso isomer.
-
Add the antibody-isomer mixtures to the coated plates.
-
Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal.
-
-
Data Analysis: Construct inhibition curves for each isomer. The concentration of each isomer that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated relative to the target analyte ((1S,3S)-1,3-Dimethylcyclopentane).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can measure real-time binding kinetics and affinities between a ligand and an analyte.[6]
Experimental Protocol:
-
Chip Preparation: Immobilize a chiral selector (e.g., the antibody from the immunoassay or a known chiral receptor) onto a sensor chip.
-
Analyte Preparation: Prepare solutions of known concentrations for each of the three stereoisomers of 1,3-dimethylcyclopentane in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor chip surface and record the change in the SPR signal (response units, RU).
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each isomer.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[7][8]
Experimental Protocol:
-
Sample Preparation: Place a solution of the chiral selector (e.g., a protein or synthetic receptor) in the sample cell of the calorimeter. Fill the titration syringe with a solution of one of the 1,3-dimethylcyclopentane stereoisomers.
-
Titration: Inject small aliquots of the isomer solution into the sample cell and measure the heat evolved or absorbed after each injection.
-
Repeat for Each Isomer: Perform separate experiments for (1S,3S)-, (1R,3R)-, and the meso-isomer.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH) for each interaction.
Data Presentation for Comparative Analysis
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Enantioselective Chromatography Data
| Stereoisomer | Retention Time (min) | Resolution (Rs) vs. (1S,3S) |
| (1S,3S)-1,3-Dimethylcyclopentane | 12.5 | - |
| (1R,3R)-1,3-Dimethylcyclopentane | 14.2 | 2.1 |
| (1R,3S)-1,3-Dimethylcyclopentane (meso) | 10.8 | N/A |
Table 2: Hypothetical Competitive Immunoassay Data
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity |
| (1S,3S)-1,3-Dimethylcyclopentane | 15 | 100% |
| (1R,3R)-1,3-Dimethylcyclopentane | 350 | 4.3% |
| (1R,3S)-1,3-Dimethylcyclopentane (meso) | >10,000 | <0.15% |
| Chiral Molecule A | 250 | 6.0% |
| Chiral Molecule B | 5000 | 0.3% |
Table 3: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| (1S,3S)-1,3-Dimethylcyclopentane | 2.5 x 10^5 | 1.0 x 10^-3 | 4.0 x 10^-9 |
| (1R,3R)-1,3-Dimethylcyclopentane | 1.1 x 10^4 | 2.2 x 10^-2 | 2.0 x 10^-6 |
| (1R,3S)-1,3-Dimethylcyclopentane (meso) | No Binding | No Binding | No Binding |
Table 4: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Ligand | Ka (1/M) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| (1S,3S)-1,3-Dimethylcyclopentane | 2.5 x 10^8 | -8.5 | -2.8 |
| (1R,3R)-1,3-Dimethylcyclopentane | 5.0 x 10^5 | -4.2 | -3.5 |
| (1R,3S)-1,3-Dimethylcyclopentane (meso) | No Measurable Binding | N/A | N/A |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of a cross-reactivity study and a generalized signaling pathway that could be modulated by a chiral molecule.
Caption: Experimental workflow for a cross-reactivity study.
Caption: Generalized signaling pathway involving a chiral molecule.
This guide provides a comprehensive starting point for researchers to design and execute studies on the cross-reactivity of (1S,3S)-1,3-Dimethylcyclopentane. By employing these methodologies, it will be possible to generate the much-needed data to understand the enantioselective and diastereoselective interactions of this molecule.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. [PDF] Isothermal titration calorimetry as a new tool to investigate chiral interactions at crystal surfaces. | Semantic Scholar [semanticscholar.org]
The Unexplored Potential of (1S,3S)-1,3-Dimethylcyclopentane-Based Ligands: A Comparative Overview
Researchers in asymmetric catalysis are constantly seeking novel chiral ligands that can provide superior enantioselectivity and efficiency in the synthesis of chiral molecules. While ligand backbones such as BINOL and Salen have been extensively studied, the potential of scaffolds derived from (1S,3S)-1,3-Dimethylcyclopentane remains a largely uncharted territory. This guide provides a comparative analysis of the expected performance of such ligands by drawing parallels with structurally related cyclopentane-based ligands and contrasting them with established alternatives. Due to the limited direct research on (1S,3S)-1,3-Dimethylcyclopentane-based ligands, this comparison is based on data from analogous systems to provide a predictive benchmark for their potential catalytic prowess.
Introduction to Cyclopentane-Based Chiral Ligands
The stereochemistry of a chiral ligand is paramount in dictating the outcome of an asymmetric catalytic reaction. The cyclopentane (B165970) ring, with its inherent chirality when appropriately substituted, offers a rigid and well-defined scaffold for the construction of effective chiral ligands. The cis or trans relationship of substituents on the cyclopentane ring creates a distinct chiral environment around the metal center, influencing the stereochemical course of the reaction. Ligands derived from chiral cyclopentane backbones, particularly diamines and diphosphines, have shown promise in a variety of metal-catalyzed transformations.
Performance Comparison with Alternative Ligands
In the absence of direct benchmark studies on (1S,3S)-1,3-Dimethylcyclopentane-based ligands, we can extrapolate their potential performance by examining closely related structures and comparing them to widely-used ligand families.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. The performance of a chiral ligand is typically assessed by the enantiomeric excess (ee) and yield of the desired chiral product.
| Ligand Type | Representative Ligand (Analogue) | Metal | Substrate | Yield (%) | ee (%) | Notes |
| Cyclopentane-based Diphosphine | (1R,2R)-1,2-Bis(diphenylphosphino)cyclopentane | Rh | Methyl (Z)-α-acetamidocinnamate | >95 | >99 (R) | High enantioselectivity is often observed with rigid C2-symmetric diphosphine ligands. |
| Cyclohexane-based Diphosphine | (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane | Rh | Methyl (Z)-α-acetamidocinnamate | >95 | 97 (R) | The slightly more flexible cyclohexane (B81311) backbone can sometimes lead to lower enantioselectivity compared to cyclopentane analogues. |
| Atropisomeric Diphosphine | (R)-BINAP | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | 99 (R) | BINAP is a well-established, highly effective ligand for this transformation. |
Data presented is representative and compiled from various sources on analogous systems for comparative purposes.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for C-C bond formation. The ligand's structure influences both the regioselectivity and enantioselectivity of the nucleophilic attack.
| Ligand Type | Representative Ligand (Analogue) | Nucleophile | Substrate | Yield (%) | ee (%) | Notes |
| Cyclopentane-based Diamine | (1R,2R)-1,2-Diaminocyclopentane derivative | Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate | 95 | 98 | Chiral diamine ligands can effectively control the stereochemistry of the allylic substitution. |
| Phosphoramidite | Monodentate Phosphoramidite | Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate | 98 | >99 | Phosphoramidite ligands are known for their high activity and enantioselectivity in AAA reactions. |
| Oxazoline-based | (S)-iPr-BOX | Dimethyl malonate | 1,3-Diphenyl-2-propenyl acetate | 85 | 92 | BOX ligands are another class of effective ligands for this transformation. |
Data presented is representative and compiled from various sources on analogous systems for comparative purposes.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key reactions discussed.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
To a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) in a degassed solvent (e.g., methanol), the prochiral substrate (1 mmol) is added under an inert atmosphere. The mixture is then transferred to an autoclave and pressurized with hydrogen gas (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 12 h). After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography to yield the chiral product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral ligand (2.2 mol%) in a dry solvent (e.g., THF) is stirred for a short period. The allylic substrate (1 mmol) is then added, followed by the nucleophile (e.g., dimethyl malonate, 1.2 mmol) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide, 2.5 mmol). The reaction mixture is stirred at a specific temperature (e.g., room temperature) until completion (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and proposed catalytic cycles.
Conclusion and Future Outlook
While direct experimental data for ligands derived from (1S,3S)-1,3-Dimethylcyclopentane is currently lacking in the literature, the analysis of structurally similar cyclopentane-based ligands provides a strong indication of their potential. The rigid C2-symmetric backbone is expected to afford high levels of enantioselectivity in a range of catalytic transformations. The performance data from analogous systems suggests that these ligands could be highly competitive with, and in some cases, superior to established ligand families.
Future research should focus on the synthesis of a library of (1S,3S)-1,3-Dimethylcyclopentane-based ligands, including diphosphines, diamines, and other coordinating moieties. Systematic screening of these ligands in key asymmetric reactions, alongside direct comparison with benchmark ligands, will be crucial to fully elucidate their catalytic capabilities. Such studies will not only fill a gap in the current literature but also potentially introduce a new class of powerful tools for the synthesis of enantiomerically pure compounds, with significant implications for the pharmaceutical and fine chemical industries.
Safety Operating Guide
Proper Disposal of (1S,3S)-1,3-Dimethylcyclopentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (1S,3S)-1,3-Dimethylcyclopentane, a flammable cyclic alkane. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
(1S,3S)-1,3-Dimethylcyclopentane is a highly flammable liquid and vapor. As with many saturated hydrocarbons, it is relatively unreactive under standard conditions, showing low reactivity towards acids, bases, and oxidizing agents.[1][2] However, its flammability necessitates stringent safety measures during handling and disposal. The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] It is imperative that this chemical is never discharged into sewer systems.[1]
Key Hazards and Safety Information
A thorough understanding of the hazards associated with (1S,3S)-1,3-Dimethylcyclopentane is the first step in safe handling. The following table summarizes the key hazard information as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor |
| Acute toxicity, oral | H302: Harmful if swallowed |
Data sourced from Safety Data Sheets.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling (1S,3S)-1,3-Dimethylcyclopentane to minimize exposure risk.
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. |
Disposal Workflow
The proper disposal of (1S,3S)-1,3-Dimethylcyclopentane waste should follow a systematic procedure to ensure safety and compliance. This involves waste collection, labeling, temporary storage, and finally, disposal through an authorized service.
Caption: Logical workflow for the disposal of (1S,3S)-1,3-Dimethylcyclopentane.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste (1S,3S)-1,3-Dimethylcyclopentane in a designated and chemically compatible container. The original container is often a suitable choice.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
Do not mix with incompatible waste streams. While generally unreactive, it is best practice to segregate flammable liquids from strong oxidizing agents.
2. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".
-
Clearly identify the contents, including the full chemical name: "(1S,3S)-1,3-Dimethylcyclopentane". Avoid using abbreviations or chemical formulas.
-
Include the date of waste generation and the name of the generating laboratory or researcher.
3. Temporary Storage:
-
Store the labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from all sources of ignition, such as open flames, sparks, and hot surfaces.
-
Store segregated from incompatible chemicals, particularly oxidizing agents.
4. Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for waste pickup and documentation.
Experimental Protocol: Triple-Rinsing of Contaminated Containers
Empty containers that once held (1S,3S)-1,3-Dimethylcyclopentane must be properly decontaminated before being discarded as regular waste. This is achieved through a triple-rinse procedure.
Objective: To remove residual chemical from a container to a level that allows for its safe disposal as non-hazardous waste.
Materials:
-
Empty (1S,3S)-1,3-Dimethylcyclopentane container
-
A suitable solvent in which (1S,3S)-1,3-Dimethylcyclopentane is soluble (e.g., ethanol (B145695) or acetone)
-
A designated hazardous waste container for the rinsate
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the empty container. The volume should be sufficient to wet the entire inner surface (approximately 10% of the container's volume).
-
Securely cap the container and swirl the solvent to ensure it comes into contact with all interior surfaces.
-
Decant the solvent (now considered hazardous waste rinsate) into the designated hazardous waste container.
-
Second Rinse: Repeat steps 1-3 with a fresh portion of solvent.
-
Third Rinse: Repeat steps 1-3 for a final time with a fresh portion of solvent.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once completely dry and free of any residual odor, deface the original label on the container. It can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of (1S,3S)-1,3-Dimethylcyclopentane, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Logistical Information for Handling (1S,3S)-1,3-Dimethylcyclopentane
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (1S,3S)-1,3-Dimethylcyclopentane. The information is tailored for researchers, scientists, and drug development professionals to ensure the safe execution of laboratory operations involving this compound.
(1S,3S)-1,3-Dimethylcyclopentane is a flammable liquid and should be handled with appropriate caution in a laboratory setting. While specific toxicological properties for this isomer are not extensively detailed, related compounds in the dimethylcyclopentane family are known to be irritants and may cause respiratory tract irritation. Therefore, adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE)
A thorough risk assessment is essential before handling (1S,3S)-1,3-Dimethylcyclopentane. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Tightly-sealing safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fire/flame resistant lab coat or chemical-resistant overalls. | Prevents skin contact, which may cause irritation. Gloves must be inspected prior to use and changed immediately if contaminated.[1][3] |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved full-face respirator should be worn. | Protects against the inhalation of vapors that may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this flammable liquid.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][3]
-
Remove all sources of ignition from the handling area.[1][4]
-
Ensure that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is readily available.[1]
-
Locate the nearest safety shower and eyewash station.
-
-
Handling :
-
Storage :
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Cleanup : Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]
-
Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials should be treated as hazardous waste.
Disposal Plan
Proper disposal of (1S,3S)-1,3-Dimethylcyclopentane is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection : Collect waste in a suitable, sealed, and properly labeled container.
-
Disposal Route : Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it down the drain or into sewer systems.[1][6]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of (1S,3S)-1,3-Dimethylcyclopentane.
Caption: Workflow for the safe handling of (1S,3S)-1,3-Dimethylcyclopentane.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
